2-Thiophenemethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKJJPMGAWGYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075343 | |
| Record name | 2-Thiophenemethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27757-85-3, 7404-63-9, 55230-88-1 | |
| Record name | 2-Thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Thienylmethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Thienylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027757853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophenemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055230881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenemethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-thienylmethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-thienylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Thiophenemethylamine
This compound is an organic compound featuring a methylamine group attached to the 2-position of a thiophene ring[1]. This unique arrangement of a five-membered aromatic heterocycle and a primary amine functional group makes it a highly versatile and valuable building block in medicinal chemistry, organic synthesis, and materials science[1]. The electron-rich nature of the thiophene ring, combined with the nucleophilicity of the amine, provides a dual reactivity profile that medicinal chemists can exploit to construct complex molecular architectures and fine-tune pharmacological activity[2]. Its structural similarity to naturally occurring phenethylamines allows it to serve as a bioisostere in drug design, potentially improving metabolic stability, receptor binding, and pharmacokinetic properties[2][3]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis. This compound is typically a clear, colorless to light yellow liquid with a characteristic amine-like odor[4][5]. It is sensitive to air and should be stored under inert conditions to prevent degradation[4][6].
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NS | [1][4][7] |
| Molecular Weight | 113.18 g/mol | [7] |
| CAS Number | 27757-85-3 | [4][7] |
| Density | 1.103 g/mL at 25 °C | [7][8][9] |
| Boiling Point | 95-99 °C at 28 mmHg | [4][7][8][9] |
| Refractive Index (n²⁰/D) | 1.5670 | [7][8][9] |
| Flash Point | 74 °C (165 °F) | [4][6] |
| Solubility | Readily soluble in ethanol and chloroform; slightly soluble in water. | [4][9] |
| pKa | 8.95 ± 0.29 (Predicted) | [4][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include those for the aminomethyl protons (-CH₂NH₂) and the three distinct protons on the thiophene ring[10][11]. The spectrum is typically recorded in CDCl₃[11].
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. It will show distinct signals for the methylene carbon and the four unique carbons of the thiophene ring[12].
-
Mass Spectrometry (MS): GC/MS analysis confirms the molecular weight of the compound[12]. The exact mass is 113.02992 g/mol [11].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and C-H and C=C stretching associated with the thiophene ring.
Synthesis of this compound: Pathways and Protocols
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages regarding yield, cost, safety, and environmental impact. The choice of a specific pathway often depends on the scale of the synthesis and the availability of starting materials.
Caption: Common synthetic pathways to this compound.
One common industrial method involves the reaction of 2-chloromethyl thiophene with sodium cyanide to form 2-thiophene acetonitrile, which is subsequently reduced to the target amine[13]. While this route is efficient, it uses highly toxic sodium cyanide, posing significant environmental and safety challenges[13][14].
A more modern and safer laboratory-scale synthesis can be achieved in three steps from commercially available thiophene, as detailed below. This method avoids the direct use of sodium cyanide in the first steps.
Experimental Protocol: Three-Step Synthesis from Thiophene
This protocol is adapted from a method developed for synthesizing a deuterated analog, demonstrating a viable pathway for the unlabeled compound[12].
Step 1: Bromination of Thiophene
-
Reactants: Dissolve thiophene (1 eq) and N-bromosuccinimide (NBS, 1.2 eq) in acetonitrile.
-
Reaction: Heat the mixture at 50°C for approximately 16 hours. The use of NBS is a standard and effective method for the selective bromination of electron-rich heterocycles like thiophene.
-
Workup: Cool the reaction to room temperature. A specialized vacuum transfer under cryogenic conditions (liquid nitrogen) can be used to separate the volatile 2-bromothiophene product from non-volatile succinimide byproducts without significant product loss from heating[12].
Step 2: Cyanation of 2-Bromothiophene
-
Reactants: The crude 2-bromothiophene is reacted with zinc cyanide in the presence of a palladium catalyst, such as tri(dibenzylideneacetone)dipalladium(0), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a solvent like N,N-dimethylacetamide[12].
-
Causality: This palladium-catalyzed cyanation is a powerful cross-coupling reaction that offers a safer alternative to using alkali metal cyanides for introducing the nitrile group.
-
Purification: After the reaction, the product, 2-thiophenecarbonitrile, can be purified using standard techniques like flash chromatography[12].
Step 3: Reduction of 2-Thiophenecarbonitrile
-
Reactants: Dissolve the purified 2-thiophenecarbonitrile in a suitable solvent like diethyl ether or THF.
-
Reaction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at a reduced temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature. These hydride reagents are highly effective for the complete reduction of nitriles to primary amines.
-
Workup and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution). Extract the product into an organic solvent. Acidify the organic extracts with HCl in ether to precipitate the hydrochloride salt of the amine, which can be filtered and dried to yield the final product as a stable salt[12].
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of both the primary amine and the thiophene nucleus.
Caption: Key reactivity sites of this compound.
Reactions of the Amine Group
The primary amine is a potent nucleophile and is the most common site of reaction. It readily participates in:
-
Amide Bond Formation: Reacting with acyl chlorides or carboxylic acids to form amides.
-
Reductive Amination: Coupling with aldehydes and ketones in the presence of a reducing agent.
-
Schiff Base Formation: Condensing with aldehydes to form imines, which can be versatile intermediates.
-
Synthesis of Heterocycles: Serving as a key reactant in the formation of pyrimidines and thiadiazoles[8].
Applications in Drug Discovery and Materials Science
This versatile reactivity makes this compound a sought-after intermediate in synthesizing a wide array of functional molecules.
-
Pharmaceuticals: It is a core component in the synthesis of compounds targeting various diseases. Examples include potential treatments for cancer and drug-resistant malaria[12], as well as serotonin 5-HT1A receptor antagonists with neuroprotective effects[8]. The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore.[2][15]
-
Fluorescent Sensors: It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺[16].
-
Materials Science: this compound is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells[8] and a reactant in the synthesis of optoelectronic segmented polyurethanes[8].
Caption: Application workflow from core scaffold to final use.
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is critical.
-
Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage[17]. It is harmful if inhaled or comes into contact with skin[18].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (faceshields, goggles) when handling this chemical[4][17]. A suitable respirator should be used if ventilation is inadequate.
-
Handling: Handle in a well-ventilated area or in a closed system to avoid inhaling vapor or mist[17][18]. Keep away from sources of ignition, heat, and oxidizing agents[5][17][18].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere[4][5][9]. The area should be designated for corrosive materials[17].
Conclusion
This compound is a foundational building block in modern chemistry. Its combination of a reactive amine handle and a tunable aromatic thiophene core provides immense synthetic flexibility. This has led to its widespread use in the development of novel pharmaceuticals, advanced materials, and chemical sensors. A firm grasp of its physicochemical properties, synthetic pathways, and reactivity is essential for scientists and researchers aiming to leverage its full potential in creating next-generation molecules.
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An In-Depth Technical Guide to 2-Thiophenemethylamine (CAS: 27757-85-3): A Cornerstone Building Block for Research and Drug Discovery
This guide provides an in-depth technical overview of 2-Thiophenemethylamine (CAS No. 27757-85-3), a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. Moving beyond a simple data sheet, this document elucidates the causality behind its applications, provides validated experimental protocols, and outlines a robust framework for its analytical characterization, ensuring both scientific integrity and practical utility.
Section 1: Core Physicochemical Profile
This compound, also known by synonyms such as (Thien-2-yl)methanamine and 2-(Aminomethyl)thiophene, is an organic compound featuring a thiophene ring linked to an aminomethyl group.[1] This structure is the foundation of its chemical reactivity and broad utility. The primary amine offers a site for nucleophilic reactions and derivatization, while the sulfur-containing aromatic thiophene ring imparts unique electronic properties and serves as a crucial pharmacophore.[1][2]
Caption: Chemical Structure of this compound.
The compound is typically a clear, colorless to yellow liquid, a state dictated by its purity.[3] It is known to be air-sensitive and should be handled and stored accordingly to prevent degradation.[3][4]
| Property | Value | Source(s) |
| CAS Number | 27757-85-3 | [1][3][4] |
| Molecular Formula | C₅H₇NS | [1][2][4] |
| Molecular Weight | 113.18 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [3][5] |
| Boiling Point | 95-99 °C at 28 mmHg | [3] |
| Density | 1.103 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5670 | [3] |
| Flash Point | 73 - 74 °C (163.4 - 165.2 °F) | [4][6] |
| Solubility | Soluble in ethanol and chloroform | [3][5] |
| pKa (Predicted) | 8.95 ± 0.29 | [3] |
| Storage Condition | Room temperature, sealed in dry, keep in dark place | [3][7] |
| Sensitivity | Air Sensitive | [3][5] |
Section 2: The Thiophene Moiety: A Privileged Scaffold in Drug Discovery
The thiophene ring is recognized in medicinal chemistry as a "privileged scaffold".[8] This is due to its role as a bioisostere for the benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability.[8][9] Thiophene-containing compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[9][10] The inclusion of this compound as a building block allows drug development professionals to readily incorporate this valuable pharmacophore into novel molecular entities.[8][11]
Section 3: Core Applications and Mechanistic Insights
The utility of this compound stems from its dual functionality, making it a versatile precursor in multiple scientific domains.
Caption: Key application pathways originating from this compound.
Pharmaceutical Intermediate
-
Serotonin 5-HT1A Receptor Antagonists : This compound is a key reactant in the synthesis of antagonists for the 5-HT1A receptor.[3][6] Such molecules are investigated for their neuroprotective effects, particularly against ischemic cell damage, a critical area in stroke and neurodegenerative disease research.[6]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibitors : It serves as a precursor for imidazole- and piperonyl-containing thiadiazoles and pyrimidines designed as iNOS dimerization inhibitors.[6] By preventing the dimerization of iNOS, these compounds can reduce the overproduction of nitric oxide, a key mediator in inflammatory processes.
-
Antiproliferative Agents : The thiophene core is integral to various compounds with antiproliferative and anticancer activities.[8][11] this compound provides a direct route to introduce this moiety into novel therapeutic candidates.
-
Biomimetic Models : It is used to create triazole-linked-thiophene conjugates that serve as biomimetic models for studying metal detoxification and oxidative stress, particularly processes involving metallothionein.[3][6]
Materials Science and Chemical Sensing
-
Optoelectronic Materials : The compound is a reactant in the synthesis of optoelectronic segmented polyurethanes, where the thiophene ring contributes to the electronic properties of the resulting polymer.[3][6]
-
Fluorescent Sensors : this compound has been used to prepare advanced chemical sensors, such as a fluorescent sensor for the detection of Palladium (Pd²⁺) ions.[6]
Section 4: Synthesis and Purification Protocols
The reliable synthesis and purification of this compound are critical for its effective use. The following protocols are presented as self-validating systems, incorporating standard laboratory practices for ensuring high purity.
Synthesis via Boc-Deprotection (A Validated Laboratory Method)
In many synthetic routes, the amine functionality is masked with a tert-Butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions. The final step is the removal of this group. This protocol describes a standard, high-yield deprotection.
-
Causality : The Boc group is stable under many reaction conditions but is selectively cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction proceeds cleanly at room temperature. Dichloromethane (CH₂Cl₂) is a common solvent that dissolves the starting material and does not interfere with the reaction.[12]
-
Step-by-Step Protocol :
-
Preparation : In a well-ventilated fume hood, dissolve the Boc-protected precursor, tert-butyl (thiophen-2-ylmethyl)carbamate (1 equivalent), in dichloromethane (approx. 10 mL per 20 mmol of substrate).
-
Reaction : To the stirred solution, add trifluoroacetic acid (TFA) (2.5 mL per 20 mmol of substrate) dropwise at room temperature.[12] The addition may be exothermic.
-
Monitoring : Stir the reaction mixture at room temperature for 3 hours.[12] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup : Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the trifluoroacetate salt of the desired amine.
-
Neutralization : Dissolve the residue in water and basify to a pH > 10 with a suitable base (e.g., 2M NaOH solution) to liberate the free amine.
-
Extraction : Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification by Vacuum Distillation
To achieve high purity suitable for sensitive applications, the crude product must be purified.
-
Causality : Vacuum distillation is the method of choice for purifying liquids with high boiling points, as it lowers the boiling point and prevents thermal degradation of the compound. Distilling from a drying agent like barium oxide (BaO) removes residual water.[3]
-
Step-by-Step Protocol :
-
Setup : Assemble a distillation apparatus suitable for vacuum operation. Add the crude this compound and a small amount of powdered barium oxide (BaO) to the distillation flask.[3]
-
Distillation : Evacuate the system to a pressure of approximately 28 mmHg.
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Collection : Collect the fraction that distills at 95-99 °C.[3] This fraction represents the purified this compound.
-
Storage : Transfer the purified, colorless liquid to a clean, dry, amber glass bottle, blanket with an inert gas (e.g., nitrogen or argon), and seal tightly to protect from air and light.[3]
-
Section 5: Analytical Quality Control Workflow
Confirming the identity and purity of this compound is a non-negotiable step before its use in research or development. A multi-technique approach provides the most comprehensive characterization.[13][14]
Caption: A typical quality control workflow for this compound.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale : GC-MS is a powerful hybrid technique ideal for analyzing volatile compounds like this compound.[15] GC separates the compound from volatile impurities, while MS provides a mass spectrum ("fingerprint") for definitive identification and structural elucidation of any co-eluting peaks.[15][16]
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection : Inject 1 µL of the sample into the GC-MS system, typically using a splitless injection mode to maximize sensitivity.[16]
-
GC Separation : Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 60 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C).
-
MS Detection : Operate the mass spectrometer in Electron Ionization (EI) mode. Scan over a mass range of m/z 40-300.
-
Data Analysis : Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference library. Purity is calculated based on the relative peak area of the main component compared to all other peaks in the chromatogram.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale : NMR is the gold standard for unambiguous structure confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[14]
-
Expected Spectra (in CDCl₃):
-
¹H NMR : Expect signals corresponding to the amine protons (-NH₂), the methylene protons (-CH₂-), and the three distinct protons on the thiophene ring. The thiophene protons will appear in the aromatic region (approx. 6.8-7.2 ppm) with characteristic coupling patterns. The methylene protons will appear as a singlet around 4.0 ppm, and the amine protons as a broad singlet.
-
¹³C NMR : Expect five distinct signals: one for the methylene carbon and four for the carbons of the thiophene ring.
-
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal.[13]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between phases. | Separation based on volatility and boiling point.[15] |
| Best For | Routine quality control, quantifying known non-volatile or thermally unstable impurities.[13] | Definitive identification of unknown volatile impurities, high sensitivity.[13] |
| Analyte State | Analyzed in liquid solution. | Must be volatile and thermally stable. |
| Identification | Based on retention time against a standard; UV spectrum provides limited structural info. | Definitive identification based on mass fragmentation pattern.[15] |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range).[13] |
For comprehensive characterization, both techniques are recommended to provide a complete profile of both volatile and non-volatile impurities.[13]
Section 6: Safety, Handling, and Storage
Proper handling is essential due to the hazardous nature of this compound.
-
Hazards : this compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[4]
-
Handling :
-
Storage :
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter the environment.[4]
Conclusion
This compound (CAS: 27757-85-3) is far more than a simple chemical reagent; it is a strategic building block that enables innovation across pharmaceuticals, materials science, and organic synthesis. Its value is rooted in the privileged thiophene scaffold, which continues to be a source of novel compounds with significant biological and electronic potential. By understanding its physicochemical properties, mastering its synthesis and purification, and applying rigorous analytical controls, researchers and drug development professionals can confidently leverage this versatile molecule to advance their scientific objectives.
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Pharmaffiliates. CAS No : 27757-85-3 | Product Name : this compound (BSC). [Link]
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PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review. [Link]
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2-Thiophenemethylamine molecular structure
An In-depth Technical Guide: The Molecular Structure and Application of 2-Thiophenemethylamine
Abstract
This compound [CAS: 27757-85-3] is a heterocyclic amine that has emerged as a cornerstone building block in modern medicinal chemistry and materials science.[1][2] Its unique molecular architecture, which combines the aromatic, electron-rich thiophene nucleus with a flexible primary aminomethyl group, imparts a favorable combination of reactivity, structural rigidity, and hydrogen bonding capability. This guide provides an in-depth exploration of its molecular structure, from its fundamental components and physicochemical properties to its conformational landscape and electronic characteristics. We will detail common synthetic routes with a validated experimental protocol, discuss methods for spectroscopic characterization, and illuminate its pivotal role as a privileged scaffold in the rational design of novel therapeutics and advanced materials.
Foundational Molecular Architecture
This compound, also known as (Thiophen-2-yl)methanamine, possesses a deceptively simple structure that is rich in chemical potential.[3][4] Its architecture is best understood by dissecting its two primary functional components: the aromatic thiophene ring and the exocyclic methylamine substituent.
Core Components
-
The Thiophene Ring: Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. The aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom) across the ring. This feature confers significant thermal stability and dictates the molecule's reactivity, which is characterized by electrophilic substitution, primarily at the C5 position due to the directing effect of the C2 substituent.
-
The Methylamine Substituent (-CH₂NH₂): Attached to the C2 position of the thiophene ring, this group is the primary center of nucleophilicity and basicity (pKa ≈ 8.95).[3][5] The primary amine is a crucial handle for a vast array of chemical transformations, including amide bond formation, reductive amination, and Schiff base condensation, making it an ideal anchor point for building molecular complexity. The methylene (-CH₂-) linker provides critical conformational flexibility, allowing the amine to orient itself optimally for interactions with biological targets or other reactants.
Structural Representation
The following diagram illustrates the IUPAC numbering and key features of the this compound molecule.
Caption: Molecular structure of this compound with IUPAC numbering.
Key Physicochemical Properties
The bulk properties of this compound are a direct consequence of its molecular structure. The data presented below are critical for its handling, purification, and use in reaction design.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NS | [3][6] |
| Molecular Weight | 113.18 g/mol | [6][7] |
| Appearance | Clear colorless to yellow liquid | [3][5] |
| Density | 1.103 g/mL at 25 °C | [5][6] |
| Boiling Point | 95-99 °C / 28 mmHg | [3][5] |
| Refractive Index (n20/D) | 1.5670 | [3][6] |
| Flash Point | 74 °C (165 °F) | [5] |
| Solubility | Soluble in ethanol and chloroform | [3][5] |
| Sensitivity | Air Sensitive | [3][5] |
Conformational and Electronic Landscape
A deeper understanding of this compound requires moving beyond its static 2D structure to consider its dynamic 3D conformation and the distribution of electrons within the molecule.
The Aromaticity and Reactivity of the Thiophene Nucleus
The sulfur atom's ability to donate a lone pair of electrons into the π-system is the foundation of thiophene's aromaticity. This electron-rich nature makes the ring susceptible to electrophilic attack. However, the aminomethyl group at the C2 position is an activating, ortho-para directing group. This reinforces the C5 position as the most electronically favorable site for electrophilic substitution, a critical consideration for synthetic chemists looking to functionalize the ring further.
Conformational Flexibility: The Role of the Methylene Bridge
While the thiophene ring is planar and rigid, the C2-C(methylene) and C(methylene)-N bonds are single bonds (σ-bonds) with free rotation. This conformational freedom is not trivial; it allows the amine group to adopt numerous spatial orientations relative to the ring.[8] This flexibility is paramount in drug design, as it enables the molecule to adapt its shape to fit optimally within the binding pocket of a target protein, maximizing non-covalent interactions and, consequently, biological activity. Computational methods like Density Functional Theory (DFT) are often employed to predict the lowest energy (most stable) conformers of the molecule.[9]
Synthesis and Characterization
The utility of this compound as a building block is predicated on its accessible and scalable synthesis. Several routes have been established, often starting from readily available thiophene derivatives.
Overview of Synthetic Strategies
Common synthetic pathways include:
-
Reduction of 2-Thiophenecarbonitrile: This is a robust and widely used method where 2-thiophenecarbonitrile is reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
From 2-Bromothiophene: This route can involve the formation of a Grignard reagent followed by reaction with an appropriate electrophile, or palladium-catalyzed cyanation to form the nitrile intermediate, which is then reduced.[10]
-
Reductive Amination of 2-Thiophenecarboxaldehyde: The aldehyde can be condensed with ammonia or an ammonia source, and the resulting imine is reduced in situ to yield the primary amine.
The choice of route often depends on factors like scale, cost of starting materials, and tolerance of other functional groups. The use of highly toxic reagents like sodium cyanide is becoming less common in industrial applications due to environmental and safety concerns.[11]
Detailed Experimental Protocol: Synthesis via 2-Thiophenecarbonitrile Reduction
This protocol describes a laboratory-scale synthesis of this compound hydrochloride, adapted from a validated procedure for a deuterated analog.[1] The reduction of the nitrile is a key step.
Step 1: Cyanation of 2-Bromothiophene (Intermediate Formation)
-
Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromothiophene (1 eq.), zinc cyanide (0.6 eq.), zinc dust (0.1 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 eq.).
-
Solvent & Catalyst: Add anhydrous N,N-Dimethylacetamide (DMA) to the flask.
-
Catalyst Addition: Add tri(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor reaction completion by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic solids. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude 2-thiophenecarbonitrile by flash column chromatography.
Step 2: Reduction of 2-Thiophenecarbonitrile to this compound
-
Setup: In a separate dry, three-necked flask under nitrogen, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 2-thiophenecarbonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C. The causality here is critical: slow addition prevents an uncontrolled exotherm.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching (Self-Validating System): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to precipitate the aluminum salts into a granular, easily filterable solid, which validates the completion of the quenching process.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter. Wash the solid cake thoroughly with THF or ethyl acetate.
-
Final Product: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as a liquid. For long-term storage, it can be distilled under reduced pressure or converted to its more stable hydrochloride salt.[5]
Workflow Diagram for Synthesis
Caption: Synthetic workflow from 2-bromothiophene to this compound.
Spectroscopic Verification
Confirmation of the molecular structure is achieved through standard spectroscopic techniques:
-
¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the thiophene ring (typically in the δ 6.9-7.4 ppm range), a singlet for the methylene protons (-CH₂) around δ 4.0-4.3 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift.[12]
-
¹³C NMR: The spectrum will display four distinct signals for the aromatic carbons and one signal for the aliphatic methylene carbon.[1]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (113.18).[4]
The Role of this compound in Drug Discovery and Materials Science
The structural and chemical properties of this compound make it an exceptionally valuable scaffold.
As a Privileged Scaffold in Medicinal Chemistry
The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it has a similar size and shape and can often substitute for a phenyl group to modulate a compound's properties, such as solubility, metabolism, and receptor affinity.[13] The combination of this privileged ring system with a versatile amine handle makes this compound a frequent starting point in the synthesis of new drug candidates.[1] It is a key component in compounds developed for a wide range of therapeutic areas.[14][15]
Case Studies: Bioactive Derivatives
-
Anticancer and Antimalarial Agents: The 2-thiophenemethylamino moiety is present in patented compounds designed for the treatment of cancer and drug-resistant malaria.[1]
-
CNS-Active Compounds: It serves as a reactant in the synthesis of serotonin 5-HT1A receptor antagonists, which have potential neuroprotective effects.
-
Anti-Inflammatory Agents: Thiophene derivatives have shown significant potential as anti-inflammatory agents by inhibiting targets like COX-2 and 5-LOX.[16]
Logical Flow in Drug Design
Caption: Role of this compound in a typical drug discovery workflow.
Applications Beyond Pharmaceuticals
The utility of this compound extends into materials science. It has been used to prepare fluorescent sensors for detecting metal ions like Pd²⁺ and as a ligand replacement to modify the surface chemistry in poly(3-hexylthiophene)/CdSe hybrid solar cells.
Conclusion
The molecular structure of this compound provides a masterclass in functional design. The synergy between its stable, electron-rich aromatic core and its reactive, flexible aminomethyl arm establishes it as a powerful and versatile intermediate. Its predictable reactivity, accessible synthesis, and proven track record as a pharmacologically relevant scaffold ensure its continued importance in the toolkits of researchers and scientists driving innovation in drug development and materials science.
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An In-Depth Technical Guide to the Synthesis of 2-Thiophenemethylamine from Thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thiophenemethylamine is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, starting from the readily available feedstock, thiophene. We will explore multiple synthetic pathways, offering detailed, field-proven protocols and a critical analysis of each route's advantages and limitations. This document is designed to equip researchers and process chemists with the practical knowledge required for the efficient and safe laboratory-scale synthesis and strategic planning for potential scale-up of this vital intermediate.
Introduction: The Significance of this compound
The thiophene moiety is a privileged scaffold in drug discovery, prized for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. This compound, in particular, serves as a crucial intermediate in the synthesis of a wide array of therapeutic agents, including but not limited to anticoagulants, antiplatelet drugs, and antipsychotics. Its structural versatility allows for facile derivatization, making it an attractive starting point for the development of novel chemical entities. This guide will navigate the synthetic landscape for obtaining this key compound, with a focus on practical application and mechanistic understanding.
Synthetic Pathways from Thiophene
Several viable synthetic routes from thiophene to this compound have been established. The choice of pathway often depends on factors such as available reagents, desired scale, and tolerance for specific reaction conditions. We will delve into the most prominent and practical of these methods.
The Vilsmeier-Haack Approach: A Two-Step Route via 2-Thiophenecarboxaldehyde
This is arguably the most common and direct route for the synthesis of this compound. It commences with the formylation of thiophene via the Vilsmeier-Haack reaction to yield the key intermediate, 2-thiophenecarboxaldehyde. This aldehyde is then converted to the target amine through reductive amination.
Experimental Protocol Outline:
-
Esterification: 2-Thiopheneethanol is reacted with an activating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine or a solid base) to form the corresponding tosylate. [1]2. Ammonification: The resulting tosylate is then treated with a source of ammonia, often under pressure in a sealed vessel, to displace the tosylate and form this compound. [1] This method avoids the use of strong reducing agents but requires the handling of potentially hazardous reagents like tosyl chloride and pressurized ammonia.
This pathway proceeds through the formation of 2-thiophenecarbonitrile, which is subsequently reduced to the desired amine.
Experimental Protocol Outline:
-
Halogenation: Thiophene is first halogenated, typically brominated, to give 2-bromothiophene.
-
Cyanation: The 2-bromothiophene is then reacted with a cyanide source, such as sodium cyanide or copper(I) cyanide, to introduce the nitrile group. [2][3]This step often requires a catalyst and can be hazardous due to the toxicity of cyanide salts. [3]3. Reduction: The 2-thiophenecarbonitrile is then reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. [4] This route is less common for laboratory-scale synthesis due to the use of highly toxic cyanides.
Purification of this compound
The final product, this compound, is typically a liquid at room temperature. Purification is most effectively achieved by vacuum distillation. [5] Experimental Protocol:
-
After the workup of the reaction, the crude product is transferred to a distillation flask.
-
The flask is equipped with a short-path distillation head and a receiving flask.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced.
-
The flask is heated gently in an oil bath. The product will distill at a specific temperature and pressure, which should be monitored.
-
Collect the fraction that corresponds to the boiling point of this compound.
For smaller scales or for obtaining highly pure material, column chromatography on silica gel may also be employed, typically using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine on the acidic silica gel.
Safety Considerations
The synthesis of this compound involves several hazardous reagents and reactions that require careful handling and appropriate safety precautions.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself can be thermally unstable. [6][7]It is crucial to perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control.
-
Cyanide Salts: Sodium cyanide and other cyanide sources are extremely toxic. [3]All manipulations involving cyanides should be carried out with extreme caution in a designated area of the fume hood, and a cyanide antidote kit should be readily available.
-
Hydride Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are flammable solids that react violently with water and protic solvents. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurized Reactions: Reactions involving pressurized ammonia require a properly rated and maintained pressure vessel and should only be performed by trained personnel.
A thorough risk assessment should be conducted before undertaking any of the synthetic procedures outlined in this guide. [8]
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
| Vilsmeier-Haack | Thiophene | 2-Thiophenecarboxaldehyde | Direct, well-established, good yields | Use of corrosive POCl₃, potential thermal hazards |
| From 2-Thiopheneethanol | 2-Thiopheneethanol | Tosylate or other activated ester | Avoids strong reducing agents | Requires pressurized amination, use of sulfonyl chlorides |
| Via 2-Thiophenecarbonitrile | Thiophene | 2-Bromothiophene, 2-Thiophenecarbonitrile | Potentially high yielding | Use of highly toxic cyanides, multi-step |
For most laboratory applications, the Vilsmeier-Haack route followed by reductive amination with sodium borohydride offers the best balance of efficiency, yield, and operational simplicity. For industrial-scale synthesis, a thorough process safety and cost analysis would be necessary to determine the most suitable route. [9]
Conclusion
The synthesis of this compound from thiophene is a well-trodden path in organic chemistry, with the Vilsmeier-Haack/reductive amination sequence being the most prominent and versatile route. By understanding the underlying mechanisms, adhering to detailed protocols, and prioritizing safety, researchers can reliably access this important building block for their drug discovery and development endeavors. The alternative routes presented offer valuable options when specific constraints or objectives necessitate a departure from the more conventional methods.
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The Genesis of a Privileged Scaffold: A Technical History of 2-Thiophenemethylamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Importance of a Thiophene Derivative
In the vast landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. 2-Thiophenemethylamine, a seemingly simple molecule comprising a thiophene ring and a methylamine substituent, is one such scaffold. Its structural resemblance to biogenic amines like phenethylamine has made it a cornerstone in the development of numerous pharmaceuticals. This technical guide delves into the discovery and rich history of this compound, tracing its origins from the initial discovery of its parent heterocycle to the evolution of its synthesis, providing a comprehensive resource for professionals in drug discovery and development.
The journey of this compound is not merely a chronological account of chemical reactions; it is a story of scientific serendipity, the refinement of synthetic methodologies, and the ever-growing appreciation of the thiophene moiety as a bioisostere of the benzene ring. Understanding this history provides valuable context for contemporary research and the ongoing quest for novel therapeutics.
Part 1: The Dawn of Thiophene Chemistry - A Serendipitous Discovery
The story of this compound begins with the discovery of its parent, thiophene. In 1882, the renowned German chemist Viktor Meyer was performing a lecture demonstration of the "indophenin test," a reaction he believed to be characteristic of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid to produce a deep blue color.[2] To his surprise, when he used a highly purified sample of benzene, the test failed.[1]
This unexpected result led Meyer to a brilliant deduction: the color reaction was not due to benzene itself, but an impurity that co-distilled with it. Through meticulous work, he isolated this sulfur-containing contaminant and named it "thiophene," from the Greek words theion (sulfur) and phaino (to show or appear).[1][2] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of purity in chemical analysis. The very first synthesis of thiophene was reported by Meyer in 1883, involving the reaction of acetylene with sulfur.[3]
Following this discovery, the late 19th and early 20th centuries saw a flurry of research into the chemistry of thiophene. Foundational synthetic methods for the thiophene ring system were established, including the Paal-Knorr thiophene synthesis in 1884 and the Volhard–Erdmann cyclization in 1885.[3] These early investigations laid the groundwork for the functionalization of the thiophene ring and the eventual synthesis of its myriad derivatives, including this compound.
Part 2: The Emergence of this compound - A Historical Synthesis Perspective
While the precise date and individual credited with the absolute first synthesis of this compound (also known in older literature as 2-thenylamine) can be difficult to pinpoint from the available literature, a significant early and well-documented synthesis was reported in 1955 by Werner Herz and Lin Tsai in the Journal of the American Chemical Society. Their work, focused on sulfur analogs of isoquinolines, detailed a practical route to this important amine.
The Herz and Tsai Synthesis (1955): A Landmark Protocol
A key method described in the mid-20th century for the preparation of this compound involved a two-step process starting from 2-chloromethylthiophene. This intermediate, readily prepared from thiophene, was reacted with sodium cyanide to yield 2-thiopheneacetonitrile (2-thenyl cyanide). The subsequent reduction of the nitrile functionality furnished the desired this compound.[4]
Experimental Protocol: Reduction of 2-Thiopheneacetonitrile
The following is a representative protocol based on the nitrile reduction method described in the historical literature:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared in the flask.
-
Addition of Nitrile: A solution of 2-thiopheneacetonitrile in the same anhydrous ether is added dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction of the nitrile.
-
Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.
-
Isolation: The ethereal solution is decanted or filtered from the inorganic salts. The salts are washed with fresh ether, and the combined ethereal extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical due to the pyrophoric nature of lithium aluminum hydride.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all reagents and solvents must be scrupulously dried.
-
Careful Quenching: The specific sequence of adding water and aqueous base is designed to produce easily filterable aluminum salts, simplifying the workup procedure.
Alternative Historical Synthetic Routes
The historical development of organic synthesis saw the exploration of various pathways to important intermediates. For the broader class of thienylethylamines, several other early methods were developed, which could, in principle, be adapted for the synthesis of this compound. These include:
-
The Leuckart Reaction: This classical method of reductive amination converts aldehydes or ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5] In the context of this compound synthesis, 2-thiophenecarboxaldehyde would be the starting material. The reaction typically requires high temperatures (120-165 °C).[5]
-
Reduction of 2-(ω-Nitrovinyl)thiophene: This method involves the condensation of 2-thiophenecarboxaldehyde with a nitroalkane (such as nitromethane) to form a nitrovinyl intermediate. Subsequent reduction of the nitro group and the double bond, typically with a powerful reducing agent like lithium aluminum hydride, yields the corresponding amine.[1]
-
Hoffmann Degradation: Starting from 3-(2-thienyl)propionic acid, which can be converted to the corresponding amide, a Hoffmann degradation (treatment with bromine and a strong base) would yield 2-(2-thienyl)ethylamine.[1] While this produces the ethylamine homolog, the principle of chain shortening via amide rearrangement was a classical approach.
Part 3: Evolution of Synthetic Methodologies
The early syntheses of this compound, while foundational, often involved harsh reaction conditions, the use of hazardous reagents, and sometimes produced modest yields. The evolution of synthetic organic chemistry has led to the development of more efficient, safer, and scalable methods.
| Method | Starting Material | Key Reagents | Historical Period | Advantages | Disadvantages |
| Nitrile Reduction | 2-Thiopheneacetonitrile | LiAlH₄ | Mid-20th Century | Good yields | Pyrophoric and hazardous reducing agent |
| Leuckart Reaction | 2-Thiophenecarboxaldehyde | Ammonium Formate | Early to Mid-20th Century | Readily available starting materials | High temperatures, potential for side products |
| Reductive Amination | 2-Thiophenecarboxaldehyde | H₂, Catalyst (e.g., Pd/C) or NaBH₃CN | Late 20th Century to Present | Milder conditions, high yields, good selectivity | Catalyst cost, handling of cyanoborohydride |
| Grignard Route | 2-Bromothiophene | Mg, Ethylene Oxide, then conversion of alcohol to amine | Mid to Late 20th Century | Versatile starting material | Multi-step, requires careful control of Grignard reaction |
Modern Reductive Amination: The Preferred Approach
Contemporary syntheses of this compound predominantly rely on the reductive amination of 2-thiophenecarboxaldehyde. This method offers significant advantages over classical approaches.
Detailed Protocol: Reductive Amination with Sodium Cyanoborohydride
-
Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in a suitable solvent, typically methanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid like acetic acid. This is crucial for promoting imine formation without deactivating the amine.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred solution. NaBH₃CN is a milder reducing agent than NaBH₄ and selectively reduces the imine in the presence of the aldehyde.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully add dilute hydrochloric acid to destroy any excess reducing agent. The solvent is then removed under reduced pressure.
-
Purification: The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde. The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford this compound, which can be further purified by distillation.
Causality Behind Experimental Choices:
-
Selective Reducing Agent: The choice of NaBH₃CN is a key innovation. Its reduced reactivity compared to NaBH₄ allows for the "one-pot" procedure where the aldehyde, amine, and reducing agent are all present. The reducing agent primarily targets the protonated imine, which is more electrophilic than the starting aldehyde at slightly acidic pH.[6]
-
pH Control: Maintaining a slightly acidic pH is a delicate balance. It needs to be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.
Conclusion: From a Coal Tar Impurity to a Cornerstone of Drug Discovery
The journey of this compound from its conceptual origins in the discovery of thiophene to its efficient, modern-day synthesis is a testament to the progress of organic chemistry. The development of its synthetic routes reflects a broader trend in the field: a move towards milder, more selective, and safer chemical transformations. For researchers and drug development professionals, understanding this history provides not only a practical guide to the synthesis of this important building block but also an appreciation for the scientific ingenuity that has made it so readily accessible. The legacy of Viktor Meyer's keen observation continues in every laboratory where this compound is used to create the medicines of tomorrow.
References
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RSC Education. (2018). Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). CN102336738A - Synthesis method of 2-thiopheneethamine.
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Britannica. (n.d.). Thiophene. Retrieved from [Link]
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Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101885720A - Method for synthesizing 2-thiophene ethylamine.
- Google Patents. (n.d.). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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An In-depth Technical Guide to the Physical Properties of 2-(Aminomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-(Aminomethyl)thiophene is a pivotal heterocyclic amine, serving as a versatile building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials.[1] Its unique structural motif, featuring a reactive thiophene ring coupled with a primary amine, imparts favorable physicochemical properties that are instrumental in drug design and development.[1] This technical guide provides a comprehensive overview of the core physical properties of 2-(Aminomethyl)thiophene, supported by experimental protocols and an in-depth analysis of its spectral data. This document is intended to be an essential resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and materials science.
Introduction: The Significance of 2-(Aminomethyl)thiophene in Chemical Synthesis
The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] The incorporation of an aminomethyl group at the 2-position of the thiophene ring creates a molecule with a unique combination of aromaticity, nucleophilicity, and hydrogen bonding capability. This distinct set of properties makes 2-(Aminomethyl)thiophene a highly sought-after intermediate for the synthesis of compounds targeting a range of therapeutic areas, including neurological disorders, cancer, and inflammatory conditions.[1] Its favorable reactivity profile and compatibility with diverse reaction conditions offer synthetic chemists significant flexibility in the design of novel molecular entities.[1]
Core Physicochemical Properties
A thorough understanding of the physical properties of 2-(Aminomethyl)thiophene is fundamental to its effective application in research and development. These properties dictate its behavior in various solvents, its volatility, and its stability under different experimental conditions.
Summary of Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NS | [1] |
| Molecular Weight | 113.18 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 99 °C at 28 mmHg | [1] |
| Density | 1.14 g/mL | [1] |
| Refractive Index (n20/D) | 1.57 | [1] |
| pKa (Predicted) | 8.95 ± 0.29 | |
| Solubility | Slightly soluble in water; Easily soluble in ethanol and chloroform. | |
| Flash Point | 74 °C (165 °F) |
Melting Point of the Hydrochloride Salt
While 2-(Aminomethyl)thiophene exists as a liquid at room temperature, its hydrochloride salt is a solid. The melting point of a substance is a critical parameter for its identification, purity assessment, and handling.
Experimental Protocol: Determination of Melting Point
A standard capillary melting point apparatus can be used for this determination.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of 2-(Aminomethyl)thiophene hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Solubility Profile
The solubility of 2-(Aminomethyl)thiophene in various solvents is a crucial factor in its application in synthesis and purification processes.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of 2-(Aminomethyl)thiophene in a range of common laboratory solvents.
-
Materials: Test tubes, 2-(Aminomethyl)thiophene, and a selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane).
-
Procedure:
-
Add approximately 1 mL of the solvent to a clean, dry test tube.
-
Add a few drops of 2-(Aminomethyl)thiophene to the solvent.
-
Gently agitate the mixture and observe for dissolution.
-
If the compound dissolves, it is classified as soluble. If it does not dissolve, it is classified as insoluble. If partial dissolution occurs, it is classified as slightly soluble.
-
Repeat the process for each solvent.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections detail the expected spectral data for 2-(Aminomethyl)thiophene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
1H NMR Spectrum: Expected Signals
The 1H NMR spectrum of 2-(Aminomethyl)thiophene is expected to show signals corresponding to the protons on the thiophene ring and the aminomethyl group.
-
Thiophene Protons (H3, H4, H5): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns (doublet of doublets, triplets) will be indicative of their positions on the ring.
-
Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm is expected for the two protons of the aminomethyl group.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, is expected for the amine protons.
13C NMR Spectrum: Expected Signals
The 13C NMR spectrum will provide information about the carbon atoms in the molecule.
-
Thiophene Carbons: Four distinct signals are expected in the aromatic region (typically δ 120-150 ppm) corresponding to the four carbon atoms of the thiophene ring.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 40-50 ppm) is expected for the carbon of the aminomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Aminomethyl)thiophene is expected to show characteristic absorption bands.
-
N-H Stretching: A medium to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.
-
C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ associated with the C-H bonds of the thiophene ring.
-
C-H Stretching (Aliphatic): Absorption bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methylene group.
-
C=C Stretching (Aromatic): Absorption bands in the region of 1400-1600 cm⁻¹ due to the carbon-carbon double bonds within the thiophene ring.
-
C-N Stretching: An absorption band in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of 2-(Aminomethyl)thiophene (113.18).
-
Fragmentation Pattern: Common fragmentation pathways for amines include the loss of a hydrogen atom and cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The fragmentation of the thiophene ring can also be observed.
Applications in Drug Development
The unique structural and physical properties of 2-(Aminomethyl)thiophene make it a valuable precursor in the synthesis of a variety of pharmaceutical agents. The thiophene moiety can act as a bioisostere for a phenyl ring, offering modulated electronic and lipophilic properties that can enhance a drug's interaction with its biological target.
2-Aminothiophene derivatives have been investigated for a wide range of biological activities, including as inhibitors, receptors, and modulators in medicinal chemistry.[3] These derivatives have shown promise in the development of new therapeutics for various diseases.
Safety and Handling
2-(Aminomethyl)thiophene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also a combustible liquid.[4]
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed to prevent exposure to air and moisture. It is also noted to be air-sensitive.[4]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 2-(Aminomethyl)thiophene. The data and experimental protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the effective use of this important building block in the advancement of drug discovery and materials science. A comprehensive understanding of its physicochemical characteristics is paramount for its successful application in the synthesis of novel and impactful chemical entities.
References
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- Akbar, A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 547-573.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Aminomethyl)thiophene Safety Data Sheet. Retrieved from the product page on the TCI website.
- Daisy Magdaline, J., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 43-53.
- Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.
- Russell, R. K., et al. (1988). Thiophene systems: thienopyrimidinedione derivatives as potential antihypertensive agents. Journal of Medicinal Chemistry, 31(9), 1786-1793.
- Tsoleridis, C. A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 547-573.
- Faisal, M., et al. (2020).
- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Sanofi. (1991). Process for the preparation of tetrahydrothieno(3,2-c)
- Zentiva, K.S. (2014). Manufacturing process for tiotropium bromide. US8680297B2.
- SANOFI. (2007). Process for preparing clopidogrel. US20070225320A1.
- Jiangxi Chuanqi Pharmaceutical Co., Ltd. (2020). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)
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- 4. 2-(Aminomethyl)thiophene | 27757-85-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Solubility of 2-Thiophenemethylamine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Thiophenemethylamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 27757-85-3), a critical heterocyclic building block in pharmaceutical and materials science. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted exploration of the topic. It begins with an overview of the fundamental physicochemical properties of this compound that govern its solubility. A summary of known solubility data in common organic solvents is presented, followed by a detailed, field-proven experimental protocol for the accurate determination of thermodynamic (equilibrium) solubility using the gold-standard shake-flask method coupled with HPLC analysis. The guide further delves into the underlying principles of solute-solvent interactions, explaining the observed solubility patterns. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this versatile amine.
Introduction: The Significance of this compound and its Solubility Profile
This compound is a vital intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its structure, featuring a thiophene ring and a primary amine, makes it a versatile reactant for creating complex molecular architectures. It is a key component in the synthesis of compounds such as serotonin 5-HT1A receptor antagonists, inducible oxide synthase inhibitors, and agents for metal detoxification studies.[2][3] In materials science, it has been investigated as a ligand for hybrid solar cells.
The success of these synthetic applications is fundamentally dependent on the solubility of this compound in the chosen reaction media. Solubility dictates the maximum achievable concentration, influences reaction rates, and is a critical parameter for downstream processes such as crystallization, purification, and formulation. An inadequate understanding of its solubility can lead to failed reactions, low yields, and challenges in product isolation. This guide serves as a foundational resource, providing both theoretical understanding and practical, validated methodologies for assessing and leveraging the solubility of this compound.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below, as they provide the basis for understanding its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 27757-85-3 | [1][2] |
| Molecular Formula | C₅H₇NS | [1][2] |
| Molecular Weight | 113.18 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Density | 1.103 g/mL at 25 °C | [1][2] |
| Boiling Point | 95-99 °C at 28 mmHg | [1][2] |
| Flash Point | 74 °C (165 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.5670 | [1][2] |
| Predicted pKa | 8.95 ± 0.29 | [1][2] |
The presence of the primary amine group (a hydrogen bond donor and acceptor) and the polarizable sulfur-containing aromatic ring suggests a propensity for solubility in polar solvents. The predicted pKa indicates it is a weak base.
Solubility Data Summary
While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, qualitative assessments are available. The following table summarizes the known solubility of this compound and serves as a template for researchers to populate with quantitative data generated via the protocols outlined in this guide.
| Solvent | Solvent Type | Known Solubility | Quantitative Data (mg/mL at 25 °C) |
| Ethanol | Polar Protic | Easily Soluble | Data to be determined |
| Chloroform | Polar Aprotic | Easily Soluble | Data to be determined |
| Methanol | Polar Protic | Miscible (Predicted) | Data to be determined |
| Isopropanol | Polar Protic | Soluble (Predicted) | Data to be determined |
| Acetone | Polar Aprotic | Soluble (Predicted) | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Soluble (Predicted) | Data to be determined |
| Toluene | Nonpolar | Sparingly Soluble (Predicted) | Data to be determined |
| Hexane | Nonpolar | Insoluble/Sparingly Soluble (Predicted) | Data to be determined |
| Water | Polar Protic | Sparingly Soluble (Predicted) | Data to be determined |
Note: Predictions are based on the principle of "like dissolves like," considering the polarity and hydrogen bonding capabilities of the solute and solvents.
Experimental Protocol: Determination of Thermodynamic Solubility
To obtain accurate and reproducible solubility data, a validated methodology is essential. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[4][5][6] The following protocol combines this method with High-Performance Liquid Chromatography (HPLC) for precise quantification.
Rationale for Method Selection
-
Shake-Flask Method: This technique ensures that the solution reaches a true thermodynamic equilibrium with the excess solid, providing the most reliable measure of a compound's maximum solubility in a given solvent system.[4][5] It is designed to avoid the formation of supersaturated solutions, which can lead to an overestimation of solubility.[4]
-
HPLC with UV Detection: HPLC is a highly sensitive and specific analytical technique ideal for quantifying the concentration of a solute in a complex mixture.[7][8] Its ability to separate the analyte from any potential impurities or degradants ensures that only the compound of interest is measured.
Materials and Equipment
-
This compound (96% purity or higher)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" means enough solid material remains visible after the equilibration period.[4] This ensures the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]
-
Allow the mixtures to equilibrate for a minimum of 24 to 48 hours. This duration is critical to ensure that the dissolution process has reached a true equilibrium state.[9][10]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulate matter, which would otherwise dissolve upon dilution and lead to erroneously high solubility values.[11]
-
-
Dilution and Quantification:
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution is often necessary.[11]
-
Analyze the diluted sample by HPLC.
-
-
HPLC Analysis and Calibration:
-
Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting UV absorbance peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.[7]
-
Inject the prepared sample from step 4.
-
Calculate the concentration of the sample using the linear regression equation from the calibration curve.[7]
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the final solubility value (e.g., in mg/mL).
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Discussion: Understanding Solute-Solvent Interactions
The solubility of this compound is governed by the principle that "like dissolves like," which relates to the balance of intermolecular forces between the solute and solvent molecules. The total Hansen Solubility Parameter (δt) is a useful concept for predicting miscibility and is derived from three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[12][13] While the specific HSP values for this compound are not published, we can infer its behavior from its structure.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent at hydrogen bonding. This compound, with its primary amine (-NH₂), can both donate and accept hydrogen bonds. This strong, favorable interaction explains its high solubility in solvents like ethanol.[1][2]
-
Polar Aprotic Solvents (e.g., Chloroform, Acetone): These solvents have significant dipole moments but do not donate hydrogen bonds. The polarity of the C-N bond and the polarizable thiophene ring in the solute lead to strong dipole-dipole interactions with these solvents, resulting in good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. The polar and hydrogen-bonding nature of this compound is mismatched with these solvents. The energy required to break the strong solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.
Diagram of Intermolecular Interactions
Caption: Solute-solvent interactions governing solubility.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[14] It is also a combustible liquid.[14]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses and face shield).[1][15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing vapors or mist.[15] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][15] It is noted as being air-sensitive.[1][2]
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[14]
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An In-depth Technical Guide to the Natural Occurrence of Thiophene Derivatives
Executive Summary
Thiophene derivatives represent a fascinating and biologically significant class of naturally occurring sulfur-containing heterocyclic compounds. While their synthetic counterparts are mainstays in pharmaceuticals, dyes, and electronic materials, nature has long harnessed the unique chemical properties of the thiophene ring for its own purposes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural world's thiophene chemistry. We will delve into the primary botanical sources, explore the biosynthetic pathways, detail the diverse biological activities, and provide validated protocols for the isolation and structural elucidation of these potent metabolites. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and applicable understanding of the topic.
Introduction to Naturally Occurring Thiophenes
Thiophenes are five-membered aromatic rings containing one sulfur and four carbon atoms.[1] Naturally occurring thiophene derivatives are secondary metabolites, primarily produced by plants as a chemical defense mechanism against pathogens and herbivores.[2][3] These compounds are typically characterized by one to five thiophene rings linked at their α-carbons, often adorned with acetylenic alkyl side chains.[1][3]
The vast majority of these natural thiophenes have been isolated from species within the Asteraceae (sunflower) family, a testament to this family's sophisticated and specialized metabolic machinery.[1][2] Beyond the plant kingdom, these structures have also been found in certain species of fungi and actinomycetes, highlighting a convergent evolution of this potent chemical scaffold.[2][4] The significant interest in these molecules stems from their broad and potent spectrum of biological activities, which include antimicrobial, antiviral, insecticidal, nematicidal, and phototoxic effects.[2][4]
Botanical Distribution: A Focus on the Asteraceae Family
The Asteraceae family is the most prolific producer of thiophene derivatives. Within this large and diverse family, several genera are particularly renowned for their rich and varied thiophene content.
| Genus | Primary Plant Part | Major Thiophene Derivatives Identified | Reference(s) |
| Tagetes (Marigold) | Roots, Flowers | 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT), α-terthienyl (α-T), 5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc) | [5][6] |
| Echinops (Globe Thistle) | Roots | 5-(but-3-en-1-ynyl)-2,2'-bithiophene, α-terthiophene | [7] |
| Porophyllum | Aerial Parts | 5-methyl-2,2′:5′,2″-terthiophene | [1] |
| Eclipta | Aerial Parts | α-terthienylmethanol | [3] |
| Artemisia | Roots, Aerial Parts | Various bithiophenes and polyacetylenes | [1] |
The concentration and composition of these compounds can vary significantly not only between species but also within different parts of the same plant. Roots are consistently found to be the primary site of thiophene biosynthesis and accumulation, which aligns with their proposed role in defending against soil-borne pests and pathogens.[5][7][8]
The Biosynthetic Blueprint: From Fatty Acids to Aromatic Rings
The biosynthesis of naturally occurring thiophenes is intrinsically linked to the metabolism of fatty acids and polyacetylenes.[3] This pathway is a remarkable example of how primary metabolites are diverted and modified to create complex, biologically active secondary metabolites.
The proposed biosynthetic pathway begins with fatty acids from primary metabolism.[9] A series of desaturase enzymes introduce multiple double and triple bonds into the fatty acid chain, creating highly unsaturated polyacetylene precursors.[10] These linear polyacetylenes are the direct building blocks for the thiophene ring. The crucial step involves the incorporation of a sulfur atom, which is thought to be added across a diyne or enyne moiety of the polyacetylene chain, followed by cyclization to form the aromatic thiophene ring.[3] Further enzymatic modifications, such as oxidation, reduction, and esterification of the side chains, lead to the diverse array of thiophene derivatives observed in nature.
Caption: Proposed biosynthetic pathway of thiophene derivatives.
Biological Activities and Ecological Roles
The structural diversity of natural thiophenes is matched by their functional versatility. They are potent allelochemicals, providing the producing organism with a powerful defense arsenal.
| Biological Activity | Mechanism of Action (where known) | Key Compounds | Reference(s) |
| Nematicidal | Phototoxicity: generation of reactive oxygen species (ROS) upon UVA irradiation, leading to oxidative stress and cell death. | α-terthienyl (α-T), BBT | [3][11] |
| Insecticidal | Similar phototoxic mechanisms; also acts as a feeding deterrent. | α-T and other polythiophenes | [2][12] |
| Antifungal | Disruption of cell membrane integrity. | Various bithiophenes and terthiophenes | [7][13] |
| Antiviral | Inhibition of viral enzymes (e.g., HIV-1 protease). | Thiophene derivatives | [1][4] |
| Cytotoxic | Induction of apoptosis, often linked to ROS generation. | α-terthienylmethanol | [3] |
| Phototoxicity | Absorption of UVA light excites the thiophene to a triplet state, which then transfers energy to molecular oxygen, creating highly reactive singlet oxygen (¹O₂). This ROS damages cellular components like lipids and proteins. | α-terthienyl (α-T) | [14][15][16][17] |
The phototoxic nature of many thiophenes is a key aspect of their efficacy.[17] This light-dependent toxicity makes them particularly effective in environments exposed to sunlight, such as the soil surface (against nematodes and microbes) and on plant surfaces (against herbivorous insects).
Technical Protocols: From Plant to Pure Compound
The successful study of natural thiophenes hinges on robust and validated methods for their extraction, purification, and identification. The inherent photosensitivity and potential for degradation of these compounds necessitate careful handling throughout the workflow.[18][19]
Extraction Workflow
The primary goal of extraction is to efficiently move the target thiophenes from the plant matrix into a solvent, while minimizing the co-extraction of interfering compounds. The choice of solvent and method is critical and depends on the polarity of the target thiophenes and the nature of the plant material.
Protocol: Optimized Ultrasonic-Assisted Extraction from Tagetes Roots
This protocol is optimized for extracting a broad range of bithiophenes and terthiophenes from dried root material.[20]
-
Sample Preparation: Air-dry fresh Tagetes roots at 40°C in a hot-air oven until brittle.[21] Grind the dried roots into a fine powder (e.g., 40-mesh).
-
Solvent Selection Rationale: 95% ethanol is selected as the optimal solvent. Its polarity is well-suited for a range of moderately polar to nonpolar thiophenes and it has demonstrated high extraction efficiency.[20]
-
Extraction:
-
Weigh 5 g of powdered root material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 2 hours at room temperature. The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small volume of 95% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to prevent thermal degradation.
-
-
Storage: The resulting crude extract should be stored in an amber vial at 4°C in the dark to prevent photodegradation.[21]
Purification and Analysis Workflow
Chromatography is the cornerstone of thiophene purification and analysis. High-Performance Liquid Chromatography (HPLC) is the preferred method for both quantification and preparative isolation due to its high resolution and reproducibility.[20][22]
Protocol: HPLC-PDA Analysis of Thiophene Extracts
This method is suitable for the separation and quantification of major thiophenes from Tagetes extracts.[20]
-
System: A standard HPLC system equipped with a Photodiode Array (PDA) detector. The PDA detector is crucial as it allows for the acquisition of UV-Vis spectra for each peak, aiding in peak identification by comparing spectra with known standards.[23][24][25][26]
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is used. The nonpolar stationary phase effectively retains the relatively nonpolar thiophene compounds.[20][27]
-
Mobile Phase & Gradient:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient Program: Start with 30% B, linearly increase to 100% B over 60 minutes. This gradient allows for the separation of compounds with a range of polarities, starting with more polar compounds and eluting more nonpolar compounds as the acetonitrile concentration increases.
-
-
Detection: Monitor at 340 nm. Thiophenes, particularly bithiophenes and terthiophenes, exhibit strong UV absorbance in the 320-350 nm range due to their extended π-conjugated systems.[20][21]
-
Quantification: Create a calibration curve using purified standards of known concentration (e.g., BBT, BBTOAc, α-T). The concentration of thiophenes in the sample extract can be determined by comparing the peak area to the standard curve.
Structural Elucidation Workflow
Once a compound is isolated in pure form, its exact chemical structure must be determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, has established itself as a "privileged pharmacophore" in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for the phenyl group have propelled it to the forefront of drug design, leading to the development of a diverse array of therapeutic agents.[2] Thiophene's journey from a coal tar contaminant to a cornerstone of modern pharmaceuticals is a testament to its chemical versatility and biological significance.[2] This guide provides a comprehensive technical overview of thiophene-containing bioactive molecules, delving into their synthesis, mechanisms of action, and applications in drug discovery. We will explore key therapeutic areas, present detailed experimental protocols, and analyze structure-activity relationships to provide actionable insights for researchers in the field.
The Thiophene Moiety: A Foundation for Bioactivity
The thiophene ring's prevalence in medicinal chemistry can be attributed to several key features. As an aromatic heterocycle, it possesses a stable π-electron system that allows for a wide range of chemical modifications. The sulfur atom imparts distinct electronic and steric properties, enabling it to engage in unique interactions with biological targets.[1] Furthermore, thiophene is considered a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a drug molecule without loss of activity, while potentially improving physicochemical properties such as solubility and metabolic stability.[2]
This versatility has led to the incorporation of the thiophene scaffold into numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[3][4]
Synthetic Strategies for Thiophene-Containing Molecules
The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of substituted thiophenes. The choice of synthetic strategy is often dictated by the desired substitution pattern and the nature of the available starting materials.
Classical Thiophene Synthesis: The Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[2][5] The reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (such as an α-cyanoester or malononitrile) in the presence of elemental sulfur and a base.[2]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes [2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality in Experimental Choices: The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel-Cope condensation between the carbonyl and active methylene compounds.[2] Gentle heating can be employed to increase the reactivity of elemental sulfur, but excessive heat should be avoided to prevent side reactions.[2] The one-pot nature of this reaction makes it highly efficient for generating libraries of 2-aminothiophene derivatives for screening purposes.
Diagram: Gewald Synthesis Workflow
Caption: A general experimental workflow for the Gewald synthesis of 2-aminothiophenes.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is another classical and versatile method for preparing substituted thiophenes. This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7]
Experimental Protocol: Paal-Knorr Thiophene Synthesis [6]
-
Reaction Setup: In a well-ventilated fume hood, combine the 1,4-dicarbonyl compound (1 equivalent) and the sulfurizing agent (e.g., P₄S₁₀, 0.5 equivalents) in a suitable high-boiling solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and carefully quench it by slowly adding it to a stirred solution of aqueous sodium bicarbonate or sodium hydroxide. Caution: This reaction may produce toxic hydrogen sulfide (H₂S) gas.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation, recrystallization, or column chromatography.
Causality in Experimental Choices: The use of a strong sulfurizing and dehydrating agent like P₄S₁₀ or Lawesson's reagent is essential to drive the cyclization and aromatization of the 1,4-dicarbonyl compound to form the thiophene ring.[7] The reaction is typically performed at elevated temperatures to overcome the activation energy of the reaction. The basic workup is necessary to neutralize any remaining acidic reagents and byproducts.
Modern Synthetic Approaches: Electrophilic Cyclization for Benzothiophenes
Modern synthetic methods often offer milder reaction conditions and greater functional group tolerance. The synthesis of benzothiophenes, an important subclass of thiophene-containing molecules, can be achieved through electrophilic cyclization of o-alkynyl thioanisoles.[8][9]
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzothiophenes via Electrophilic Cyclization [9]
-
Starting Material Synthesis: Prepare the o-alkynyl thioanisole starting material via a Sonogashira coupling of an appropriate terminal alkyne with o-iodothioanisole.
-
Cyclization Reaction: Dissolve the o-alkynyl thioanisole (1 equivalent) in a suitable solvent such as dichloromethane. Add a stable electrophilic sulfur reagent, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.
Causality in Experimental Choices: The use of a stable electrophilic sulfur source allows for a mild and efficient cyclization reaction at room temperature, which is advantageous for substrates with sensitive functional groups.[9] This method provides a direct route to 3-thiomethyl-substituted benzothiophenes, which can be further functionalized.
Thiophene-Containing Molecules in Cancer Therapy
Thiophene derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Major Anticancer Strategy
Many thiophene-based anticancer agents function as inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are often overactive in cancer.[10] Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two key tyrosine kinases that are important targets in cancer therapy.[10][11]
Table 1: Anticancer Activity of Selected Thiophene-Based Kinase Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | VEGFR-2, AKT | HepG2 | 3.105 | [11] |
| PC-3 | 2.15 | [11] | ||
| Compound 4c | VEGFR-2, AKT | HepG2 | 3.023 | [11] |
| PC-3 | 3.12 | [11] | ||
| Compound 5e | EGFR | A431 | ~Erlotinib | [12] |
| Thiophene-3-carboxamide 26 | JNK1 | - | 1.4 | [13] |
| Thiophene-3-carboxamide 27 | JNK1 | - | 2.6 | [13] |
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a thiophene-based inhibitor.
Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway, crucial for angiogenesis.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Experimental Protocol: MTT Assay for Cytotoxicity [14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: This protocol includes both negative (vehicle) and positive controls to ensure the validity of the results. The use of a standard anticancer drug as a positive control allows for the comparison of the potency of the test compound. The colorimetric readout provides a quantitative measure of cell viability.
Thiophene Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Thiophene-containing compounds have shown significant promise in this area, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[15][16]
Evaluating Antimicrobial Efficacy: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard technique for determining the MIC.[3][17]
Experimental Protocol: Broth Microdilution for MIC Determination [17]
-
Inoculum Preparation: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the thiophene derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Self-Validating System: The inclusion of a growth control confirms the viability of the microorganism, while the sterility control ensures that the medium is not contaminated. The serial dilution allows for a precise determination of the MIC value.
Thiophenes in the Central Nervous System: Antipsychotic and Neuroprotective Roles
The thiophene scaffold is also a key feature in several drugs that act on the central nervous system (CNS). Olanzapine, an atypical antipsychotic, contains a thienobenzodiazepine core and is used in the treatment of schizophrenia and bipolar disorder.[2]
Mechanism of Action of Olanzapine
Olanzapine's therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, primarily dopamine D₂ and serotonin 5-HT₂A receptors.[1][17]
-
Dopamine D₂ Receptor Antagonism: By blocking D₂ receptors in the mesolimbic pathway, olanzapine reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
-
Serotonin 5-HT₂A Receptor Antagonism: Antagonism of 5-HT₂A receptors in the prefrontal cortex is thought to contribute to the alleviation of negative symptoms, such as apathy and social withdrawal.[1]
Diagram: Olanzapine's Dual Receptor Antagonism
Caption: Olanzapine's therapeutic effect is mediated by its antagonism of both dopamine D2 and serotonin 5-HT2A receptors.
Evaluating CNS Activity: Neurotransmitter Receptor Binding Assays
Radioligand binding assays are a fundamental tool for studying the interaction of drugs with their receptor targets. These assays can be used to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay (Competitive) [11]
-
Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the dopamine D₂ receptor (e.g., porcine striatum).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the D₂ receptor (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (the thiophene derivative).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Self-Validating System: The assay includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors). The difference between total and non-specific binding represents the specific binding to the receptor.
Structure-Activity Relationships (SAR) of Thiophene Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, medicinal chemists can identify key structural features responsible for its therapeutic effects.
For thiophene-based kinase inhibitors, SAR studies have revealed several important insights. For example, in a series of thiophene-3-carboxamide derivatives targeting JNK1, the thiophene ring and the 3-carboxamide group were found to be essential for activity. Replacing the thiophene with a phenyl ring resulted in a dramatic loss of potency.[13]
Table 2: SAR of Thiophene-3-Carboxamide JNK1 Inhibitors [13]
| Compound | R | IC₅₀ (µM) |
| 7 | Phenyl | 8.3 |
| 3 | (Thiophene replaced with Phenyl) | > 100 |
| 5a | -COOH | > 50 |
| 5b | -COOEt | > 50 |
| 5c | -CN | > 50 |
| 26 | 2-Chlorophenyl | 1.4 |
| 27 | 3-Chlorophenyl | 2.6 |
| 38 | 3-Methoxyphenyl | 2.6 |
The data in Table 2 clearly demonstrates that the thiophene core is critical for JNK1 inhibition in this series of compounds. Furthermore, the nature and position of substituents on the aryl ring attached to the carboxamide have a significant impact on potency, with electron-withdrawing and methoxy groups at certain positions enhancing activity.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique chemical properties and proven track record in a wide range of therapeutic areas ensure its continued importance in the development of novel bioactive molecules. Future research in this area will likely focus on the development of more selective and potent thiophene derivatives, the exploration of novel biological targets, and the application of advanced synthetic methodologies to create more complex and diverse chemical libraries. The integration of computational drug design with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of thiophene-based therapeutics.
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Methodological & Application
2-Thiophenemethylamine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Thiophene Bioisostere
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer favorable physicochemical and pharmacological properties is perpetual. 2-Thiophenemethylamine, the thiophene bioisostere of the well-known phenethylamine, has emerged as a particularly valuable building block in drug discovery. The phenethylamine framework is a cornerstone of many centrally active agents due to its presence in endogenous neurotransmitters like dopamine and norepinephrine.[1][2] By replacing the phenyl ring with a thiophene moiety, medicinal chemists can modulate key drug-like properties such as lipophilicity, metabolic stability, and target engagement, often leading to improved therapeutic profiles.[3]
The thiophene ring is not merely a passive placeholder for a phenyl group; its sulfur heteroatom can engage in unique interactions with biological targets, including hydrogen bonding and other non-covalent interactions, which can fine-tune potency and selectivity.[4] Thiophene-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, and are present in numerous FDA-approved drugs.[5] This rich pharmacological precedent underscores the strategic advantage of incorporating the this compound scaffold into drug design campaigns, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders.[6][7]
This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its derivatization and insights into the structure-activity relationships of the resulting compounds.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is paramount for successful and safe laboratory execution.
| Property | Value | Source |
| Molecular Formula | C₅H₇NS | |
| Molecular Weight | 113.18 g/mol | |
| Appearance | Clear colorless to yellow liquid | |
| Density | 1.103 g/mL at 25 °C | |
| Boiling Point | 95-99 °C at 28 mmHg | |
| Refractive Index | n20/D 1.5670 | |
| Solubility | Easily soluble in ethanol and chloroform |
Safety Information: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: Protocols and Mechanistic Rationale
This compound's primary amine functionality makes it an ideal substrate for two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination. These reactions allow for the facile introduction of a vast array of substituents, enabling extensive exploration of chemical space.
Amide Bond Formation: Crafting the N-(Thiophen-2-ylmethyl)amide Scaffold
The formation of an amide bond is arguably the most frequently utilized reaction in drug discovery. The resulting N-(thiophen-2-ylmethyl)amide scaffold is found in a variety of biologically active compounds.[4][8]
Caption: Workflow for Amide Bond Formation.
Protocol: Synthesis of N-(Thiophen-2-ylmethyl)benzamide
This protocol details a standard amide coupling procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling agent.
Materials:
-
This compound
-
Benzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of benzoic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.05 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, excess reagents, and DMF.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-(thiophen-2-ylmethyl)benzamide.
Causality and Self-Validation:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and a base forms a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. This ensures a rapid and efficient reaction.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester.
-
Workup: The aqueous workup is a critical self-validating step. The use of a mild base (NaHCO₃) ensures the removal of acidic components without hydrolyzing the newly formed amide bond. Successful separation of layers and a clean organic phase are indicators of a properly executed workup.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming secondary and tertiary amines from primary amines and carbonyl compounds. This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[9][10]
Caption: Workflow for Reductive Amination.
Protocol: Synthesis of N-(4-Chlorobenzyl)thiophen-2-ylmethanamine
This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less reactive carbonyls.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the stirred solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. After gas evolution ceases, separate the layers. Extract the aqueous layer with DCM (2x).
-
Isolation and Purification: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.
Causality and Self-Validation:
-
Reducing Agent Choice: NaBH(OAc)₃ is preferred because it is less basic and more selective for the iminium ion over the starting aldehyde compared to other borohydrides like NaBH₄. This minimizes the formation of the corresponding alcohol as a side product. The reaction's success is validated by the high yield of the desired amine with minimal alcohol byproduct.
-
pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote the formation of the iminium ion, which is the species that is reduced. The quenching with a basic solution (NaHCO₃) neutralizes any remaining acid and decomposes the excess reducing agent.
-
Extraction: The successful extraction of the product into the organic layer and the removal of inorganic salts into the aqueous layer serve as a validation of the workup procedure.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold serves as an excellent starting point for exploring SAR. By systematically modifying the molecule through the reactions described above, researchers can probe the interactions with biological targets and optimize for desired properties.
Caption: SAR Exploration from the this compound Core.
Key Bioactive Derivatives and SAR Trends:
| Derivative Class | Biological Target(s) | Key SAR Insights | Representative Compound(s) |
| N-Aryl/Heteroaryl Amides | 5-HT₁ₐ Receptors, Influenza Virus Hemagglutinin | The nature and substitution pattern of the (hetero)aryl ring are critical for potency and selectivity. Electron-donating or -withdrawing groups can significantly impact binding affinity.[11] | N-(thiophen-2-ylmethyl)benzamides |
| Thiophene-2-carboxamides | Antibacterial agents, Kinase inhibitors | Substitutions on the thiophene ring at positions 3, 4, and 5 can modulate antibacterial spectrum and kinase inhibitory potency.[4] The amide linkage is often crucial for hydrogen bonding interactions in the target's active site. | Substituted thiophene-2-carboxamides |
| Secondary Amines | Inducible Nitric Oxide Synthase (iNOS) | The nature of the N-substituent plays a key role in determining inhibitory activity against iNOS dimerization. | Imidazole- and piperonyl-containing derivatives |
| Cyclic Derivatives | NMDA Receptors | Incorporation of the this compound motif into a cyclic structure, as seen in tiletamine, leads to potent NMDA receptor antagonism and dissociative anesthetic properties. | Tiletamine |
Field-Proven Insights:
-
CNS Targets: The structural similarity to phenethylamines makes this compound derivatives prime candidates for CNS targets, particularly aminergic G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors.[1][2] SAR studies on related phenethylamines often provide a valuable starting point for designing this compound-based ligands.
-
Kinase Inhibition: The thiophene ring is a common feature in many kinase inhibitors.[12] Derivatization of this compound can lead to potent inhibitors of various kinases by positioning functional groups to interact with the hinge region and other key residues in the ATP-binding pocket.
-
Metabolic Stability: The thiophene ring can offer different metabolic liabilities compared to a phenyl ring. While it can be susceptible to oxidation, this can sometimes be leveraged to create active metabolites or blocked to improve drug half-life.
Conclusion
This compound is a privileged building block that provides a robust and versatile platform for the synthesis of diverse compound libraries. Its utility is demonstrated by its presence in compounds targeting a wide range of biological systems. The straightforward and high-yielding protocols for its derivatization, coupled with its favorable physicochemical properties, make it an indispensable tool for medicinal chemists. By leveraging the established synthetic methodologies and understanding the emerging structure-activity relationships, researchers can continue to unlock the full potential of this valuable scaffold in the discovery of next-generation therapeutics.
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Application Notes and Protocols: Reductive Amination of 2-Thiophenecarboxaldehyde
Authored by: Senior Application Scientist
Date: January 22, 2026
Abstract
This document provides a comprehensive guide for the reductive amination of 2-thiophenecarboxaldehyde, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for the synthesis of N-benzyl-1-(thiophen-2-yl)methanamine, and discuss crucial safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for this specific chemical conversion.
Introduction: The Significance of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] This process transforms a carbonyl group, present in aldehydes and ketones, into an amine via an intermediate imine.[4] Its widespread adoption in medicinal chemistry is a testament to its efficiency and functional group tolerance, enabling the construction of complex molecular architectures found in numerous bioactive molecules.[3]
The reaction typically proceeds in a "one-pot" fashion, where the carbonyl compound, an amine, and a reducing agent are combined.[4][5] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate.[4][6] This imine is subsequently reduced to the final amine product.[1] The choice of reducing agent is critical; it must selectively reduce the imine in the presence of the starting carbonyl compound.[7]
For the specific case of 2-thiophenecarboxaldehyde, this reaction provides a direct route to a variety of substituted aminomethyl-thiophenes, which are prevalent structural motifs in pharmaceuticals.
Mechanistic Overview
The reductive amination process can be dissected into two key stages:
-
Imine Formation: The reaction commences with the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde.[8] This is followed by a proton transfer and subsequent elimination of a water molecule to yield a protonated imine, also known as an iminium ion.[6][9] This step is often catalyzed by mild acid.[6]
-
Reduction: A reducing agent, typically a hydride source, then delivers a hydride ion to the electrophilic carbon of the iminium ion, resulting in the formation of the desired secondary or tertiary amine.[1][8]
Caption: General workflow of the reductive amination of 2-thiophenecarboxaldehyde.
Reagent Selection and Rationale
The success of a reductive amination hinges on the appropriate selection of reagents and reaction conditions. For the transformation of 2-thiophenecarboxaldehyde, we recommend the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
| Reagent | Role | Key Considerations |
| 2-Thiophenecarboxaldehyde | Electrophile | A colorless to yellow liquid, it is a key building block in organic synthesis.[10] It is harmful if swallowed and can cause skin and eye irritation.[11] |
| Benzylamine | Nucleophile | A primary amine that readily reacts with the aldehyde. Can be purified by vacuum distillation if necessary.[12] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | A mild and selective reducing agent.[13] It is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride.[7][14] It is moisture-sensitive and should be handled under an inert atmosphere.[15] |
| 1,2-Dichloroethane (DCE) | Solvent | The preferred solvent for reactions using NaBH(OAc)₃.[13] |
| Acetic Acid | Catalyst (optional) | Can be used to facilitate imine formation, particularly with less reactive ketones.[13][14] |
Why Sodium Triacetoxyborohydride?
Sodium triacetoxyborohydride (STAB) is the reagent of choice for several reasons:
-
Selectivity: STAB is a milder reducing agent than sodium borohydride and will selectively reduce the iminium ion intermediate in the presence of the aldehyde starting material.[13][14] This prevents the undesired reduction of the aldehyde to the corresponding alcohol.
-
Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which is highly toxic.[7][14]
-
Reaction Conditions: Reactions with STAB can be performed under mild, neutral, or slightly acidic conditions, which is beneficial for substrates with acid-sensitive functional groups.[4][13]
Experimental Protocol: Synthesis of N-benzyl-1-(thiophen-2-yl)methanamine
This protocol details the synthesis of N-benzyl-1-(thiophen-2-yl)methanamine from 2-thiophenecarboxaldehyde and benzylamine.
Caption: Step-by-step workflow for the synthesis of N-benzyl-1-(thiophen-2-yl)methanamine.
4.1. Materials and Equipment
-
2-Thiophenecarboxaldehyde (CAS: 98-03-3)
-
Benzylamine (CAS: 100-46-9)
-
Sodium triacetoxyborohydride (CAS: 56553-60-7)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
4.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-thiophenecarboxaldehyde (1.0 eq) and benzylamine (1.1 eq) to 1,2-dichloroethane (to make a 0.2 M solution).
-
Imine Formation: Stir the solution at room temperature for approximately 20-30 minutes.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[16] Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[16]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(thiophen-2-yl)methanamine.[16]
Characterization of the Product
The identity and purity of the synthesized N-benzyl-1-(thiophen-2-yl)methanamine should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data should be compared with literature values where available.[17][18][19]
Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[15][20] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[15][20]
-
2-Thiophenecarboxaldehyde: This compound is harmful if swallowed and causes skin and eye irritation.[11] Avoid inhalation and direct contact.
-
Sodium Triacetoxyborohydride: This reagent is flammable and reacts with water to release flammable gases which may ignite spontaneously.[20][21][22] It must be handled under an inert, dry atmosphere and stored in a cool, dry place away from moisture.[15][20] It can cause serious eye damage and skin and respiratory irritation.[21]
-
1,2-Dichloroethane (DCE): DCE is a flammable liquid and is a suspected carcinogen. Handle with extreme care and avoid inhalation of vapors.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent (decomposed due to moisture). | Use fresh, properly stored sodium triacetoxyborohydride. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. |
| Incomplete imine formation. | For less reactive substrates, consider the addition of a catalytic amount of acetic acid. Increase the reaction time for imine formation before adding the reducing agent. | |
| Presence of Aldehyde Starting Material | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent slightly (e.g., to 1.5 eq). Ensure the reaction is allowed to proceed to completion by monitoring with TLC or LC-MS. |
| Formation of Dialkylated Product | A common side reaction with primary amines. | A stepwise procedure can be employed: form and isolate the imine first, then reduce it with sodium borohydride in a separate step.[13] |
| Difficult Purification | Close polarity of product and impurities. | Optimize the eluent system for flash chromatography. Consider alternative purification techniques such as crystallization or preparative HPLC. |
Conclusion
The reductive amination of 2-thiophenecarboxaldehyde using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of N-substituted (thiophen-2-yl)methanamines. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently perform this valuable transformation. The versatility of this reaction allows for the generation of a diverse library of compounds for further investigation in drug discovery and development programs.
References
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Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. 15
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Reductive Amination - Organic Chemistry Tutor. 6
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Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner. 23
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Sodium triacetoxyborohydride - AK Scientific, Inc. 20
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Reductive Amination - Chemistry Steps. 8
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Reductive amination - Wikipedia.
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.
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Sodium triacetoxyborohydride - Apollo Scientific.
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112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
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SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie.
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2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS - Loba Chemie.
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2-Thiophenecarboxaldehyde 98 98-03-3 - Sigma-Aldrich.
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Thiophene-2-carboxaldehyde - Wikipedia.
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Supplementary Information - The Royal Society of Chemistry.
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Chemical Properties of 2-Thiophenecarboxaldehyde (CAS 98-03-3) - Cheméo.
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2-Thiophenecarboxaldehyde | 98-03-3 - ChemicalBook.
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Myers Chem 115.
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal.
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
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Supplementary Information.
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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Reductive Amination, and How It Works - Master Organic Chemistry.
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73325-61-8|N-Benzyl-1-(thiophen-2-yl)methanamine - BLDpharm.
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ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate - Organic Syntheses.
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Synthesis; Experimental and Theoretical Spectroscopic Analysis (FT-IR, NMR, UV) of N-Benzyl-1-Phenyl-5-(Thiophen-3-Yl)-4-Pentyn-2-Amine | Request PDF - ResearchGate.
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(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate.
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Application Note – Reductive Amination - Sigma-Aldrich.
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N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine - PubMed Central.
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N-Benzyl-N-(thiophen-2-ylmethyl)acrylamide|BLD Pharm.
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Leveraging 2-Thiophenemethylamine in the Synthesis of Advanced Fluorescent Sensors
An Application Guide for Researchers
Introduction: The Strategic Role of the Thiophene Moiety in Fluorescence Sensing
Fluorescent sensors, or chemosensors, have become indispensable tools in chemical biology, environmental monitoring, and drug discovery. Their ability to report on the presence and concentration of specific analytes through changes in fluorescence offers unparalleled sensitivity and spatiotemporal resolution. A typical sensor is modular, comprising a fluorophore (the signaling unit), a receptor (the analyte-binding unit), and often a spacer to electronically couple the two.[1]
Thiophene and its derivatives are exceptional building blocks for fluorophores due to their unique combination of environmental stability, synthetic versatility, and rich photophysical properties.[2][3] The sulfur atom in the thiophene ring influences the electronic structure, contributing to a high degree of π-electron delocalization, which is fundamental for fluorescence.[4] However, the "heavy atom effect" of sulfur can also promote efficient intersystem crossing to the triplet state, which can quench fluorescence and lower quantum yields.[2] This apparent drawback presents a unique opportunity: by strategically modifying the thiophene core, we can create sensors that are highly sensitive to their environment, where analyte binding can suppress these non-radiative decay pathways and "turn on" bright fluorescence.
2-Thiophenemethylamine is a particularly valuable starting material. It provides the essential thiophene fluorophore and a reactive primary amine handle, enabling straightforward covalent attachment to a wide array of receptor units through robust and well-established chemical reactions. This guide provides the foundational principles, detailed synthetic protocols, and practical application workflows for developing novel fluorescent sensors using this compound.
Core Principles of Sensor Design and Mechanism
The design of a successful fluorescent sensor hinges on modulating the fluorophore's emission in response to an analyte-binding event. Two prevalent mechanisms in thiophene-based sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[1][5]
-
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor often contains an electron-rich group (like a tertiary amine or sulfide) whose lone pair of electrons can be transferred to the excited-state fluorophore, quenching its fluorescence. Upon binding a cation (e.g., a metal ion), the receptor's lone pair is occupied, blocking the PET process and restoring fluorescence. This results in a highly desirable "turn-on" response.[4]
-
Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a large dipole moment in the excited state. Analyte binding can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength and/or a change in intensity.
The modular nature of these sensors allows for rational design, as illustrated below.
Figure 2: General workflow for Schiff base sensor synthesis.
Protocol 1: Synthesis of a Thiophene-Salicylidene Sensor (Thio-Sal)
This protocol describes the synthesis of a fluorescent sensor for detecting trivalent metal ions, such as Al³⁺ or Cr³⁺. [4]The sensing mechanism relies on the chelation-enhanced fluorescence (CHEF) effect, where ion binding rigidifies the structure and blocks non-radiative decay pathways.
Materials & Reagents
| Reagent | Formula | Purity | Supplier |
| This compound | C₅H₇NS | ≥98% | Sigma-Aldrich |
| Salicylaldehyde | C₇H₆O₂ | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | ≥99.5% | Fisher Scientific |
| Chloroform-d (CDCl₃) | CDCl₃ | 99.8 atom % D | Cambridge Isotope Labs |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine: To the stirring solution, add this compound (1.13 g, 10.0 mmol) dropwise at room temperature. A color change to yellow is typically observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting yellow solid by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL). Allow the product to air-dry. For higher purity, the crude solid can be recrystallized from a minimal amount of hot ethanol.
-
Characterization:
-
Yield: Typically >85%.
-
¹H NMR: Confirm the formation of the imine bond (HC=N) by a characteristic singlet peak around 8.5 ppm in CDCl₃. The thiophene and salicylidene protons should also be present in their expected regions.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the final product (C₁₂H₁₁NOS, expected [M+H]⁺ ≈ 218.06).
-
Spectroscopy: Prepare a stock solution (1 mM) in DMSO or acetonitrile. The absorbance spectrum should show a π-π* transition, and the fluorescence spectrum will exhibit weak emission.
-
Application Protocol: Fluorometric Titration of Al³⁺
This protocol details how to use the newly synthesized Thio-Sal sensor to detect and quantify aluminum ions in solution.
Materials & Solutions
-
Thio-Sal Sensor Stock (1 mM): Dissolve 2.17 mg of Thio-Sal in 10 mL of spectroscopic grade acetonitrile.
-
Analyte Stock (10 mM Al³⁺): Dissolve 24.14 mg of Al(NO₃)₃·9H₂O in 10 mL of deionized water.
-
Buffer: HEPES buffer (10 mM, pH 7.4) in a 1:1 acetonitrile/water mixture.
Experimental Procedure
-
Prepare Sensor Solution: In a 10 mL volumetric flask, add 100 µL of the 1 mM Thio-Sal stock solution and dilute to the mark with the buffer solution to create a 10 µM working solution.
-
Set up Spectrofluorometer: Set the excitation wavelength to the absorbance maximum of the sensor (e.g., ~370 nm). Set the emission scan range from 400 nm to 600 nm.
-
Blank Measurement: Pipette 2 mL of the 10 µM sensor solution into a quartz cuvette and record its baseline fluorescence spectrum.
-
Titration: Add small aliquots (e.g., 2 µL, 4 µL, etc.) of the 10 mM Al³⁺ stock solution to the cuvette. After each addition, gently mix the solution by inverting the cuvette and record the new fluorescence spectrum.
-
Data Analysis: A significant increase in fluorescence intensity at a specific wavelength (e.g., ~480 nm) indicates a "turn-on" response to the metal ion. Plot the change in fluorescence intensity against the concentration of Al³⁺ to generate a binding curve.
The underlying sensing mechanism involves the coordination of Al³⁺ with the imine nitrogen and the phenolic oxygen, which restricts molecular rotation and blocks the PET pathway, leading to a dramatic enhancement of fluorescence.
Figure 3: Proposed Photoinduced Electron Transfer (PET) blocking mechanism.
Photophysical Data Summary
The performance of a fluorescent sensor is quantified by its photophysical properties. The table below provides representative data for thiophene-based sensors designed for specific analytes.
| Sensor Architecture | Analyte | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) Change | Reference |
| Thiophene-Schiff Base | Al³⁺ | 375 | 485 | 110 | 0.02 → 0.45 ("Turn-on") | [6] |
| Thiophene-Schiff Base | Zn²⁺ | 370 | 520 | 150 | 0.05 → 0.30 ("Turn-on") | [6] |
| Thiophene-Oxazole | Ga³⁺ | 368 | 495 | 127 | Significant "Turn-on" | [7] |
| Thiol-based Schiff Base | Hg²⁺ | 350 | 450 | 100 | "Turn-off" (Quenching) | [8] |
Synthetic Strategy II: Amide Coupling for Bioconjugation
To apply these sensors in biological systems, they must often be attached to targeting molecules like antibodies or peptides. This compound is not ideal for this, as its amine is consumed in creating the sensor. Instead, we can start with a thiophene derivative containing a carboxylic acid, convert it into an amine-reactive ester (like an N-hydroxysuccinimide, or NHS ester), and then react that with the primary amine of a biomolecule. This creates a stable amide bond.
Protocol 2: General Procedure for Labeling Proteins with a Thiophene-NHS Ester
This protocol provides a general framework for conjugating an amine-reactive thiophene dye to a protein, such as Bovine Serum Albumin (BSA) or an antibody. [9][10] Procedure
-
Prepare Protein: Dissolve the protein (e.g., IgG antibody) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 2-5 mg/mL.
-
Prepare Dye: Immediately before use, dissolve the Thiophene-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock (e.g., 10 mg/mL).
-
Conjugation: While gently stirring the protein solution, add a calculated amount of the dye solution. A 10- to 20-fold molar excess of dye to protein is a good starting point.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS (pH 7.4).
-
Quantification: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and applying the Beer-Lambert law.
This bioconjugation strategy enables the potent fluorescence properties of thiophene dyes to be used for targeted imaging and analysis in complex biological environments. [9]
References
- McCausland, C. & Rasmussen, S. (2015).
- Barbarella, G., Capodilupo, A., Bettini, C., & Gigli, G. (2011). Thiophene Fluorophores for Cellular Staining: Synthesis and Application.
- Various Authors. (2024). Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications.
- Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2022). A Comprehensive Review on Thiophene Based Chemosensors. PubMed Central.
- Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2021). A Comprehensive Review on Thiophene Based Chemosensors.
- Li, Y., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga³⁺ and practical applications. New Journal of Chemistry, RSC Publishing.
- Li, Y. (2020). Synthesis And Properties Of Thiophene-based Fluorescent Probes. Globe Thesis.
- Various Authors. (2024).
- Rasmussen, S. C. (2015). Fluorescent thiophene-based materials and their outlook for emissive applications.
- Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2022). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence.
- Amine-Reactive Probes Protocol. Thermo Fisher Scientific.
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Application Note & Protocol: Enhancing P3HT/CdSe Hybrid Solar Cell Performance with 2-Thiophenemethylamine as a Novel Interfacial Ligand
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation and characterization of poly(3-hexylthiophene)/cadmium selenide (P3HT/CdSe) hybrid bulk heterojunction (BHJ) solar cells. A key focus of this protocol is the strategic use of 2-thiophenemethylamine as a surface ligand for the CdSe quantum dots (QDs). The rationale behind this choice lies in the bifunctional nature of the ligand: the amine group provides a robust anchor to the CdSe QD surface, while the thiophene moiety is hypothesized to improve interfacial compatibility with the P3HT polymer matrix, thereby facilitating charge transfer and improving overall device performance. This guide details the synthesis of CdSe QDs, the subsequent ligand exchange process with this compound, the fabrication of the complete solar cell device, and the essential characterization techniques to evaluate its performance.
Introduction: The Rationale for a Thiophene-Based Ligand
Hybrid solar cells incorporating conjugated polymers and inorganic semiconductor nanocrystals offer a promising avenue for next-generation photovoltaics, combining the solution-processability of polymers with the tunable electronic properties of quantum dots.[1] In the widely studied P3HT:CdSe system, the interface between the organic donor (P3HT) and the inorganic acceptor (CdSe QDs) is of paramount importance for efficient exciton dissociation and charge transport.
The native long-chain aliphatic ligands on as-synthesized CdSe QDs, such as oleic acid, are electrically insulating and hinder charge transfer.[2] Therefore, a post-synthetic ligand exchange is a critical step. The choice of the replacement ligand profoundly influences the electronic coupling at the donor-acceptor interface, the morphology of the active layer, and ultimately, the key solar cell device parameters such as short-circuit current (Jsc), open-circuit voltage (Voc), and power conversion efficiency (PCE).[3][4]
This protocol introduces this compound as a strategic choice for a capping ligand. The primary amine group is known to act as an L-type ligand, effectively binding to the Cd-rich surface of the CdSe nanocrystals.[5] The novel aspect of this ligand is the thiophene headgroup. Given that P3HT is a thiophene-based polymer, the chemical similarity between the ligand and the polymer matrix is expected to promote a more intimate and electronically favorable interface. This improved compatibility can lead to better dispersion of the QDs within the polymer, reduced charge carrier recombination at the interface, and enhanced charge extraction.
Experimental Workflow Overview
The overall process involves four main stages: the synthesis of oleic acid-capped CdSe quantum dots, a ligand exchange step to replace oleic acid with this compound, the fabrication of the hybrid solar cell device, and finally, the characterization of the materials and the device.
Detailed Protocols
Materials and Reagents
| Material | Supplier | Purity | Notes |
| Cadmium oxide (CdO) | Sigma-Aldrich | 99.99% | Toxic, handle with appropriate PPE. |
| Selenium (Se) powder | Sigma-Aldrich | 99.99% | |
| Oleic acid (OA) | Sigma-Aldrich | 90% | Technical grade. |
| 1-Octadecene (ODE) | Sigma-Aldrich | 90% | Technical grade. |
| Trioctylphosphine (TOP) | Sigma-Aldrich | 97% | Air-sensitive, handle under inert gas. |
| This compound | Sigma-Aldrich | 96% | |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Rieke Metals | >95% | Regioregular, electronic grade. |
| PEDOT:PSS (Clevios P VP AI 4083) | Heraeus | Filter through a 0.45 µm filter before use. | |
| Chlorobenzene | Sigma-Aldrich | 99.8% | Anhydrous. |
| Toluene, Methanol, Acetone, Isopropanol | VWR | HPLC | For cleaning and precipitation. |
| ITO-coated glass substrates | Ossila | Sheet resistance ~15 Ω/sq. | |
| Aluminum (Al) pellets | Kurt J. Lesker | 99.999% | For thermal evaporation. |
Protocol 1: Synthesis of Oleic Acid-Capped CdSe QDs
This protocol is adapted from established hot-injection methods.[6] This synthesis yields CdSe QDs with a native oleic acid ligand shell, which are soluble in nonpolar organic solvents.
-
Preparation of Se Precursor: In an inert atmosphere (glovebox or Schlenk line), dissolve 0.079 g (1 mmol) of selenium powder in 2 mL of trioctylphosphine (TOP). This solution may require gentle heating and stirring to fully dissolve.
-
Preparation of Cd Precursor: In a 50 mL three-neck flask, combine 0.064 g (0.5 mmol) of CdO, 4 mL of oleic acid, and 10 mL of 1-octadecene.
-
Reaction Setup: Equip the flask with a condenser, a thermocouple, and a rubber septum. Heat the mixture to 150 °C under vacuum for 1 hour to remove water and oxygen.
-
Cd Oleate Formation: Switch the atmosphere to nitrogen or argon and increase the temperature to 300 °C. The initially reddish-brown mixture will become clear and colorless, indicating the formation of cadmium oleate.
-
Injection and Growth: Once the solution is stable at 270 °C, rapidly inject the TOP-Se precursor solution. A rapid color change indicates the nucleation of CdSe nanocrystals.
-
Growth Phase: Allow the reaction to proceed at 250 °C. The size of the QDs, and thus their optical properties, is dependent on the growth time. Monitor the reaction by taking small aliquots and measuring their UV-Vis absorption spectra. A typical reaction time is 5-10 minutes.
-
Quenching and Purification: Stop the reaction by removing the heating mantle and injecting 10 mL of toluene.
-
Isolation: Precipitate the CdSe QDs by adding methanol and centrifuging the mixture (e.g., 8000 rpm for 10 minutes). Discard the supernatant.
-
Washing: Re-disperse the QD pellet in a minimal amount of toluene and repeat the precipitation with methanol. Perform this washing step at least two more times to remove excess reagents.
-
Storage: Dry the final QD product under vacuum and store it as a powder or dispersed in an anhydrous nonpolar solvent like toluene.
Protocol 2: Ligand Exchange with this compound
This step is crucial for replacing the insulating oleic acid ligands with the shorter, more conductive this compound ligands. This procedure is performed in solution.
-
Dispersion: Disperse approximately 50 mg of the purified oleic acid-capped CdSe QDs in 10 mL of toluene in a flask.
-
Ligand Addition: Add a large excess of this compound (e.g., 2 mL) to the QD dispersion. The amine group will coordinate to the surface of the CdSe, displacing the oleate ligands.[1][7]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for 24-48 hours. The progress of the ligand exchange can be monitored by techniques like FT-IR spectroscopy (disappearance of the carboxylate stretches from oleic acid) or NMR.[3]
-
Purification: After the reaction, precipitate the this compound-capped QDs by adding a non-solvent like hexane and centrifuging.
-
Washing: Wash the precipitated QDs multiple times with hexane or another suitable non-solvent to remove the displaced oleic acid and excess this compound.
-
Final Product: Dry the purified QDs under vacuum. The resulting QDs should now have improved dispersibility in more polar solvents like chlorobenzene, which is used for the active layer deposition.
Protocol 3: Hybrid Solar Cell Fabrication
The following protocol describes the fabrication of a hybrid solar cell with the conventional structure: ITO / PEDOT:PSS / P3HT:CdSe / Al.[1]
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered (0.45 µm PTFE) solution of PEDOT:PSS onto the clean ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 140 °C for 15 minutes in air. Transfer the substrates into an inert atmosphere (glovebox) for subsequent steps.
-
-
Active Layer Preparation and Deposition:
-
Prepare a solution of P3HT in chlorobenzene (e.g., 15 mg/mL) by stirring at 50°C.
-
Disperse the this compound-capped CdSe QDs in chlorobenzene.
-
Mix the P3HT and CdSe QD solutions to achieve the desired weight ratio (e.g., 1:1 P3HT:CdSe). The total concentration might be around 30 mg/mL. Sonicate briefly to ensure a uniform dispersion.
-
Spin-coat the P3HT:CdSe blend solution onto the PEDOT:PSS layer at 700-1000 rpm for 60 seconds. This should result in a film thickness of 80-120 nm.[4]
-
-
Active Layer Annealing:
-
Anneal the device on a hotplate inside the glovebox at 150 °C for 10 minutes. This step promotes the self-organization of P3HT chains, improving hole mobility.
-
-
Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a top electrode of aluminum (Al) through a shadow mask at a pressure below 10⁻⁶ Torr. The thickness of the Al layer should be approximately 100 nm.
-
Characterization and Expected Results
Material Characterization
-
UV-Visible Spectroscopy: Used to determine the absorption onset and the first excitonic peak of the CdSe QDs, which allows for size estimation. After blending with P3HT, the absorption spectrum should show features from both materials.[8]
-
Photoluminescence (PL) Spectroscopy: The PL of P3HT should be significantly quenched upon the addition of the CdSe QDs, indicating efficient charge transfer from the polymer to the nanocrystals.[3]
-
Transmission Electron Microscopy (TEM): Used to visualize the size, shape, and crystallinity of the synthesized CdSe QDs.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The primary method to evaluate solar cell performance. The measurement is performed under simulated AM 1.5G solar illumination (100 mW/cm²).
The key performance parameters derived from the J-V curve are summarized in the table below.
| Parameter | Symbol | Description | Typical Expected Range (for P3HT:CdSe) |
| Open-Circuit Voltage | Voc | The maximum voltage from the device at zero current. Influenced by the energy levels of the materials.[3] | 0.5 - 0.7 V |
| Short-Circuit Current Density | Jsc | The maximum current from the device at zero voltage. Related to light absorption and charge collection. | 5 - 10 mA/cm² |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction. | 50 - 65% |
| Power Conversion Efficiency | PCE | The overall efficiency of the device in converting light to electrical power. PCE = (Voc * Jsc * FF) / Pin | 1.5 - 3.0% |
Self-Validating Systems and Troubleshooting
-
Incomplete Ligand Exchange: If the this compound-capped QDs show poor dispersibility in chlorobenzene, it may indicate incomplete ligand exchange. This can be verified with FT-IR or NMR. To resolve this, increase the reaction time or the concentration of the new ligand.
-
Low Jsc: This could be due to a thick active layer, poor morphology, or inefficient charge transfer. Optimize the spin-coating speed to adjust the thickness. Ensure the P3HT:CdSe blend is well-dispersed before spin-coating.
-
Low Voc: A low Voc can result from a poor energy level alignment or high recombination rates. The choice of ligand directly impacts the CdSe energy levels.[3] Ensure the PEDOT:PSS layer is uniform and that there are no shorts in the device.
-
Low FF: A low fill factor is often associated with high series resistance or low shunt resistance. This can be caused by issues with the electrode contacts, a non-optimal active layer morphology, or shorts in the device.
Conclusion
This application note provides a detailed protocol for the fabrication of P3HT/CdSe hybrid solar cells, with a specific focus on the use of this compound as a surface ligand for the CdSe quantum dots. The rationale for using this bifunctional ligand is to improve the interfacial properties between the organic and inorganic components, a critical factor in the performance of hybrid photovoltaic devices. By following these protocols, researchers can create and systematically evaluate devices, contributing to the development of more efficient and stable hybrid solar cell technologies.
References
-
Effects of interfacial ligand type on hybrid P3HT:CdSe quantum dot solar cell device parameters. The Journal of Chemical Physics. [Link]
-
The formation mechanism of CdSe QDs through the thermolysis of Cd(oleate)2 and TOPSe in the presence of alkylamine. Journal of Materials Chemistry C. [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]
-
Effects of interfacial ligand type on hybrid P3HT:CdSe quantum dot solar cell device parameters. The Journal of Chemical Physics. [Link]
-
Rapid Synthesis of Thiol-Co-Capped-CdTe/CdSe/ZnSe Core Shell-Shell Nanoparticles: Their Optical and Structural Morphology. PMC. [Link]
-
Hybrid Solar Cells from P3HT and Silicon Nanocrystals. Nano Letters. [Link]
-
CdSe Quantum Dots for Solar Cell Devices. Semantic Scholar. [Link]
-
Quantifying Ligand Exchange Reactions at CdSe Nanocrystal Surfaces. The University of North Carolina at Chapel Hill. [Link]
-
Surface Sites and Ligation of Amine-capped CdSe Nanocrystals. ChemRxiv. [Link]
-
Compact high-quality CdSe/CdS core/shell nanocrystals with narrow emission linewidths and. MIT Open Access Articles. [Link]
-
Ligand exchange as a tool to improve quantum dot miscibility in polymer composite layers used as luminescent down-shifting layers for photovoltaic applications. RSC Publishing. [Link]
-
SURFACE PROPERTIES AND COMPOSITION ANALYSIS OF NANO-SIZED THIN FILMS OF CDSE. Semantic Scholar. [Link]
-
Synthesis of Mercaptoethylamine-coated CdSe/CdS Nanocrystals and Their Use for DNA Probe. Sci-Hub. [Link]
-
Characterization of CdSe Nanocrystals for Hybrid Solar Cells. ResearchGate. [Link]
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Application Notes and Protocols: The Versatility of 2-Thiophenemethylamine in Advanced Polymer Synthesis
Herein, we explore the multifaceted applications of 2-thiophenemethylamine as a pivotal building block in modern polymer chemistry. This guide is tailored for researchers and professionals in materials science and drug development, providing in-depth protocols and the scientific rationale behind its use in creating functional and advanced polymeric materials. We will delve into its role in the functionalization of polyolefins, the synthesis of novel monomers for cationic ring-opening polymerization, and as a precursor for optoelectronic polyurethanes.
Introduction: Why this compound?
This compound is a versatile primary amine featuring a thiophene moiety. This unique combination of a reactive amine group and an electronically active, polymerizable heterocycle makes it a valuable tool for polymer chemists. The thiophene ring can be polymerized or used in various coupling reactions, while the amine group provides a convenient handle for grafting onto existing polymer backbones or for building new monomer structures. This dual functionality allows for the creation of polymers with tailored properties, including enhanced thermal stability, electronic conductivity, and biocompatibility.
Application I: Functionalization and Cross-Linking of Polypropylene
One of the significant industrial challenges is the modification of commodity plastics like polypropylene (PP) to enhance their performance and expand their applicability. This compound offers an elegant solution for introducing reactive moieties onto the PP backbone, enabling subsequent cross-linking to improve its mechanical and thermal properties.[1][2][3]
Scientific Rationale
The process involves a two-step approach. First, this compound is grafted onto a maleated polypropylene (PP-g-MA) backbone. The primary amine of this compound readily reacts with the anhydride groups of PP-g-MA to form a stable imide linkage. This reaction covalently attaches the thiophene rings to the polypropylene chains.
In the second step, the thiophene-functionalized polypropylene is cross-linked using a bismaleimide linker via a Diels-Alder reaction. The thiophene ring acts as a diene, and the maleimide groups act as dienophiles. This [4+2] cycloaddition reaction forms a thermally reversible covalent bond, creating a cross-linked polymer network. This network enhances the melt strength, thermal stability, and creep resistance of the polypropylene.[2][4]
Experimental Workflow Diagram
Caption: Workflow for the functionalization and cross-linking of polypropylene.
Protocol 1: Grafting of this compound onto Maleated Polypropylene
Materials:
-
Polypropylene-graft-maleic anhydride (PP-g-MA)
-
This compound (TMA)[2]
-
Antioxidant (e.g., Irganox B225)
-
Toluene
-
Acetone
Equipment:
-
Internal mixer (e.g., Brabender or Haake) or a twin-screw extruder
-
Vacuum oven
-
Soxhlet extraction apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Melt Mixing: In an internal mixer preheated to 180°C, add PP-g-MA and a small amount of antioxidant (e.g., 0.1 phr). Allow the polymer to melt and mix for 2-3 minutes at 60 rpm.
-
Addition of TMA: Add this compound to the molten polymer. The amount of TMA should be in stoichiometric excess relative to the maleic anhydride content of the PP-g-MA.
-
Reaction: Continue mixing at 180°C and 60 rpm for 10 minutes to ensure a complete reaction between the amine and anhydride groups.
-
Purification: Cool and grind the resulting polymer. Purify the thiophene-functionalized PP by Soxhlet extraction with a suitable solvent (e.g., toluene) for 24 hours to remove any unreacted this compound.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
-
Characterization: Confirm the successful grafting by FTIR and NMR spectroscopy. In the FTIR spectrum, look for the appearance of characteristic imide carbonyl peaks and the disappearance of the anhydride peaks.
Protocol 2: Diels-Alder Cross-Linking of Thiophene-Functionalized Polypropylene
Materials:
-
Thiophene-functionalized polypropylene
-
Bismaleimide (BM)
-
Chloroform
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer with a heating plate
-
Vacuum oven
-
Rheometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Solution Preparation: Dissolve the thiophene-functionalized PP in chloroform in a round-bottom flask. Add the bismaleimide cross-linker to the solution. The molar ratio of thiophene to maleimide groups can be varied to control the cross-linking density.
-
Reaction: Heat the mixture to 50°C and stir for 3 hours under a nitrogen atmosphere.
-
Solvent Removal: After the reaction, pour the solution into a shallow dish and allow the chloroform to evaporate slowly in a fume hood.
-
Annealing: Dry the resulting film in a vacuum oven and then anneal it at a temperature between 50°C and 150°C for 24 hours to drive the Diels-Alder reaction to completion.[2]
-
Characterization: Analyze the cross-linked polypropylene using a rheometer to measure the increase in complex viscosity and storage modulus, which indicates the formation of a polymer network. Use DSC to determine the changes in the glass transition temperature and melting behavior of the cross-linked polymer.
Quantitative Data Summary:
| Property | PP-g-MA | Thiophene-Functionalized PP | Cross-Linked PP |
| Melt Flow Index (g/10 min) | High | Slightly Lower | Significantly Lower |
| Complex Viscosity (Pa·s) | Low | Moderate | High |
| Storage Modulus (G') | Low | Moderate | High |
| Thermal Stability (TGA) | Good | Good | Excellent |
Application II: Synthesis of Thiophene-Functionalized Monomers for Cationic Ring-Opening Polymerization (CROP)
This compound serves as a precursor for synthesizing novel monomers that can undergo cationic ring-opening polymerization (CROP). This method allows for the creation of well-defined polymers with thiophene side chains, which can be further functionalized or used to create conductive materials. A prime example is the synthesis of thiophene-bearing 2-oxazolines.[5][6][7]
Scientific Rationale
The synthesis of thiophene-bearing 2-oxazolines typically starts from a thiophene nitrile, which can be conceptually derived from this compound. The nitrile is reacted with an aminoalcohol, such as ethanolamine, in the presence of a catalyst to form the 2-oxazoline ring.
These thiophene-functionalized 2-oxazoline monomers can then be polymerized via CROP using a cationic initiator, such as methyl triflate. This polymerization method is a living polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution. The resulting poly(2-oxazoline)s have thiophene moieties as side chains, which can be used for subsequent reactions, such as electropolymerization, to create cross-linked or conductive networks.[5][8]
Experimental Workflow Diagram
Caption: Synthesis of thiophene-bearing 2-oxazolines and their polymerization.
Protocol 3: Synthesis of 2-(Thiophen-2-yl)-4,5-dihydrooxazole
Materials:
-
2-Thiophenecarbonitrile
-
Ethanolamine
-
Zinc acetate
-
Toluene
Equipment:
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer with a heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 2-thiophenecarbonitrile and an equimolar amount of ethanolamine in toluene.
-
Catalyst Addition: Add a catalytic amount of zinc acetate to the solution.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and filter off the catalyst. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-(thiophen-2-yl)-4,5-dihydrooxazole.
-
Characterization: Confirm the structure of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: Cationic Ring-Opening Polymerization of 2-(Thiophen-2-yl)-4,5-dihydrooxazole
Materials:
-
2-(Thiophen-2-yl)-4,5-dihydrooxazole
-
Methyl triflate (MeOTf)
-
Dry benzonitrile
-
Ethyl isonipecotate (terminating agent)
-
Diethyl ether
-
Chloroform
Equipment:
-
Schlenk flask
-
Magnetic stirrer with a heating plate
-
Syringes for initiator and terminating agent addition
-
Centrifuge
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the thiophene-bearing 2-oxazoline monomer in dry benzonitrile.
-
Initiation: Add the initiator, methyl triflate, via syringe and heat the reaction mixture to 130°C.
-
Polymerization: Stir the reaction at 130°C for 3-5 hours.
-
Termination: Cool the reaction mixture to 50°C and add the terminating agent, ethyl isonipecotate, via syringe. Continue stirring at room temperature for at least 12 hours.
-
Purification: Precipitate the polymer by adding the reaction mixture to cold diethyl ether. Centrifuge the mixture, decant the solvent, and redissolve the polymer in chloroform. Repeat the precipitation and redissolution process two more times.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC). Characterize the thermal properties of the polymer using DSC and TGA.
Polymer Characterization Data:
| Polymer Property | Typical Value |
| Number-Average Molecular Weight (Mn) | Controllable by monomer/initiator ratio |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
| Glass Transition Temperature (Tg) | 50 - 100°C[5] |
| Thermal Decomposition Temperature (TGA) | > 250°C[5] |
Application III: Precursor for Optoelectronic Segmented Polyurethanes
This compound is a valuable precursor for creating functional diols that can be incorporated into segmented polyurethanes for optoelectronic applications. The thiophene moiety introduces electronic activity into the polyurethane backbone, which can be exploited in devices such as organic light-emitting diodes (OLEDs) and solar cells.
Scientific Rationale
The synthesis involves first converting this compound into a diol. This can be achieved by reacting it with a molecule containing two hydroxyl groups and a reactive group that couples with the amine. The resulting thiophene-functionalized diol can then be used as a chain extender in the synthesis of segmented polyurethanes.
Segmented polyurethanes are block copolymers consisting of alternating soft and hard segments. The thiophene-functionalized diol is incorporated into the hard segments, which can self-assemble into ordered domains through π-π stacking of the thiophene rings. This self-assembly can facilitate charge transport within the material, making it suitable for optoelectronic applications.
Conceptual Protocol for Synthesis of Thiophene-Containing Polyurethane
Part A: Synthesis of Thiophene-Functionalized Diol
-
Reaction: React this compound with a suitable diepoxide or a molecule containing two hydroxyl groups and an amine-reactive functional group (e.g., an acyl chloride or an isocyanate).
-
Purification: Purify the resulting thiophene-functionalized diol by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the diol using NMR, FTIR, and mass spectrometry.
Part B: Polyurethane Synthesis
-
Prepolymer Formation: React a diisocyanate (e.g., MDI) with a polyol (e.g., polypropylene glycol) to form an isocyanate-terminated prepolymer.
-
Chain Extension: Add the thiophene-functionalized diol as a chain extender to the prepolymer.
-
Polymerization: Allow the reaction to proceed until the desired molecular weight is achieved.
-
Purification: Precipitate the polyurethane in a non-solvent and dry it under vacuum.
-
Characterization: Characterize the polyurethane's structure, molecular weight, thermal properties, and optoelectronic properties (e.g., UV-Vis absorption, photoluminescence, and conductivity).
Conclusion
This compound is a highly valuable and versatile building block in polymer chemistry. Its unique combination of a reactive amine and a functional thiophene ring allows for a wide range of applications, from enhancing the properties of commodity plastics to creating advanced materials for optoelectronics and biomedical applications. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule in their own work.
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Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications, 42(1), 2000495. [Link]
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Muljana, H., et al. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. Polymers, 14(11), 2198. [Link]
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Muljana, H., et al. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. ResearchGate. [Link]
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Muljana, H., et al. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. PubMed. [Link]
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Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. PMC. [Link]
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Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. HELDA - University of Helsinki. [Link]
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Muljana, H., et al. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. University of Groningen research portal. [Link]
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Muljana, H., et al. (2022). Photographs of the products after cross-linking reaction between... ResearchGate. [Link]
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Lee, A., et al. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Request PDF on ResearchGate. [Link]
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Kempe, K., et al. (2009). Synthesis and characterization of a series of diverse poly(2-oxazoline)s. Eindhoven University of Technology Research Portal. [Link]
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Muljana, H., et al. (2022). FTIR spectra of maleated PP and its derivatives with thiophene (a) and... ResearchGate. [Link]
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Kempe, K., et al. (2009). Synthesis and Characterization of a Series of Diverse Poly(2-oxazoline)s. ResearchGate. [Link]
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Jordan, R., & Ulman, A. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. TU Dresden. [Link]
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Servello, J. H., et al. (2021). Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane. Polymers, 13(21), 3698. [Link]
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Gaina, C., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 221. [Link]
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Muljana, H., et al. (2022). Cross-Linking of Polypropylene via the Diels–Alder Reaction. ResearchGate. [Link]
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Luxenhofer, R., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 298-309. [Link]
-
Pizzi, D., et al. (2023). Functional Poly (2‐oxazoline)s via Cationic Ring-Opening Polymerization. ResearchGate. [Link]
-
Lian, Z., et al. (2020). FTIR spectra of PP, PP-g-AA, PP-g-MAH and PP-g-(AA-MAH) fibers. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
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Zhang, Y., et al. (2023). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 14(1), 69-76. [Link]
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Bouzroura, A., et al. (2021). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Molecules, 26(11), 3326. [Link]
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Kucinska-Lipka, J., et al. (2022). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Materials, 15(15), 5344. [Link]
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de Oliveira, R. V. B., et al. (2018). FTIR, Fourier transform infrared spectroscopy; PP-g-MA, maleic anhydride-grafted polypropylene. ResearchGate. [Link]
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Yang, F., et al. (2016). Synthesis and characterization of conductive, biodegradable, elastomeric polyurethanes for biomedical applications. Journal of Biomedical Materials Research Part A, 104(8), 1877-1886. [Link]
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Muljana, H., et al. (2022). Detailed experimental condition of grafting thiophene and imidazole and subsequent cross-linking with BM. ResearchGate. [Link]
-
de Oliveira, R. V. B., et al. (2018). FTIR, Fourier transform infrared spectroscopy; PP-g-MA, maleic anhydride-grafted polypropylene. ResearchGate. [Link]
-
Es, D. S., et al. (2016). One-pot, additive-free preparation of functionalized polyurethanes via amine–thiol–ene conjugation. ResearchGate. [Link]
-
Viprabha, K., & Kumar, D. U. (2022). An Insight into the Synthesis and Optoelectronic Properties of Thiophene-2,4,6-Triaryl Pyridine-Based DAD Type π-Conjugated Functional Materials. ResearchGate. [Link]
-
Es, D. S., et al. (2016). One-pot, additive-free preparation of functionalized polyurethanes via amine–thiol–ene conjugation. Polymer Chemistry, 7(18), 3198-3205. [Link]
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Khan, M. A., et al. (2014). Development and Characterization of Novel Polyurethane Films Impregnated with Tolfenamic Acid for Therapeutic Applications. PMC. [Link]
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Vivaldo-Lima, E., et al. (2018). A Comprehensive Monte Carlo Model of the Grafting of Maleic Anhydride onto Polypropylene with Experimental Validation. CONICET. [Link]
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Viprabha, K., & Kumar, D. U. (2022). An Insight into the Synthesis and Optoelectronic Properties of Thiophene-2,4,6-Triaryl Pyridine-Based DAD Type π-Conjugated Functional Materials. Taylor & Francis. [Link]
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Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]
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Gackowski, M., et al. (2021). Improving Rheological and Mechanical Properties of Various Virgin and Recycled Polypropylenes by Blending with Long-Chain Branched Polypropylene. PubMed Central. [Link]
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da Costa, H. M., et al. (2007). Rheological properties of polypropylene during multiple extrusion. ResearchGate. [Link]
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Oromiehie, A., et al. (2012). Chemical Modification of Polypropylene by Maleic Anhydride: Melt Grafting, Characterization and Mechanism. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 896-900. [Link]
- Google Patents. (2012). Method for grafting maleic anhydride onto polypropylene resin.
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Xie, X., et al. (2009). Melt grafting of maleic anhydride onto low-density polyethylene/polypropylene blends. Journal of Applied Polymer Science, 111(5), 2358-2364. [Link]
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Academia.edu. CHAPTER II LITERATURE REVIEW 2.1 Melt Grafting of Maleic Anhydride onto Polypropylene. Academia.edu. [Link]
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Application Notes & Protocols for the Synthesis of Triazole-Linked Thiophene Conjugates
Introduction: The Strategic Importance of Thiophene-Triazole Conjugates in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic hybridization of privileged heterocyclic scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents.[1] Among these, the conjugation of thiophene and triazole rings represents a particularly fruitful avenue of research. Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical receptor interactions.[2] Similarly, the 1,2,3-triazole and 1,2,4-triazole moieties are celebrated for their exceptional chemical stability, capacity for hydrogen bonding, and rigid planar structure, which serves as a robust linker in complex molecular architectures.[3][4]
The resulting triazole-linked thiophene conjugates have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This application note provides a detailed, experience-driven guide to the synthesis of these valuable compounds, focusing on the highly efficient and widely adopted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[7][8][9] We will also explore alternative synthetic routes for 1,2,4-triazole derivatives and provide a comprehensive, step-by-step protocol, complete with mechanistic insights and practical considerations for the modern research laboratory.
Core Synthetic Strategies: A Tale of Two Triazoles
The synthesis of triazole-linked thiophene conjugates primarily diverges based on the desired triazole isomer: the 1,2,3-triazole, typically formed via CuAAC, or the 1,2,4-triazole, often constructed through the cyclization of thiourea or isothiocyanate precursors.
The Power of "Click" Chemistry: Synthesizing 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
The CuAAC reaction is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high yields, mild reaction conditions, and exceptional functional group tolerance.[7][8][9] The reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide, catalyzed by a copper(I) species.
Diagram 1: General Workflow for CuAAC Synthesis of Thiophene-Triazole Conjugates
Caption: General workflow for the CuAAC synthesis of triazole-linked thiophene conjugates.
The mechanism of the CuAAC reaction begins with the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate to generate the active Cu(I) species.[10] The Cu(I) then coordinates with the terminal alkyne to form a copper acetylide intermediate. This is followed by coordination of the azide and a subsequent cyclization to form a six-membered metallacycle.[10] Ring contraction and protonolysis then release the desired 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[10]
Building the 1,2,4-Triazole Scaffold: A Cyclization Approach
An alternative and robust strategy is required for the synthesis of 1,2,4-triazole-linked thiophene conjugates. A common and effective method involves the reaction of a thiophene carbohydrazide with an isothiocyanate, followed by a base-mediated cyclization.[3] This multi-step process allows for the controlled formation of the 1,2,4-triazole ring system.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from a validated literature procedure and provides a reliable method for the synthesis of a representative thiophene-linked 1,2,4-triazole-3-thione.[3]
Materials and Reagents
-
Thiophene-2-carbohydrazide
-
4-Fluorophenyl isothiocyanate
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, for acidification)
-
Ethyl Acetate (for extraction)
-
Hexane (for chromatography)
-
Silica Gel (for column chromatography)
Instrumentation
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (10.0 mmol) in ethanol (30 mL).
-
Addition of Isothiocyanate: To the stirred solution, add 4-fluorophenyl isothiocyanate (10.0 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Expert Insight: The formation of the thiosemicarbazide intermediate is typically rapid and often results in the precipitation of the product from the ethanol solution upon cooling. Ensure complete consumption of the starting materials by TLC before proceeding.
-
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The precipitated product can be collected by vacuum filtration, washed with cold ethanol, and dried under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Base-Mediated Cyclization to the 1,2,4-Triazole-3-thione
-
Reaction Setup: Suspend the dried thiosemicarbazide intermediate (from Step 1) in a 10% aqueous solution of sodium hydroxide (50 mL) in a 250 mL round-bottom flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The suspension should gradually become a clear solution as the cyclization proceeds.
-
Trustworthiness Check: Monitor the reaction by TLC. Take a small aliquot, neutralize it with dilute HCl, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot indicates successful cyclization.
-
-
Workup - Acidification and Precipitation: After completion, cool the reaction mixture in an ice bath. Slowly acidify the solution with dilute hydrochloric acid until the pH is approximately 5-6. A precipitate of the desired triazole-thione product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[11]
Diagram 2: Reaction Mechanism for 1,2,4-Triazole-3-thione Synthesis
Caption: Simplified reaction mechanism for the synthesis of the 1,2,4-triazole-3-thione.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. Characteristic signals for the NH proton of the triazole ring are typically observed as a broad singlet at high chemical shifts (δ 11-12 ppm).[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (m.p.): To assess the purity of the final product.
Data Summary: Representative Thiophene-Linked 1,2,4-Triazoles
The following table summarizes the synthesis of a series of related compounds, demonstrating the versatility of the described protocol.[3]
| Compound ID | Thiophene Substituent (X) | Phenyl Substituent (Y) | Yield (%) | Melting Point (°C) |
| 5a | H | 4-F | 72 | 176-178 |
| 5b | H | 2-Br, 4-F | 81 | 256-258 |
| 5c | Br | 3-Cl | 75 | 187-189 |
| 5d | Br | 4-Cl | 82 | 193-195 |
| 5e | Br | 4-Br | 89 | 222-224 |
Data adapted from Al-Wahaibi, et al. (2024).[3]
Conclusion and Future Outlook
The synthetic protocols outlined in this application note provide a robust and reliable framework for the synthesis of medicinally relevant triazole-linked thiophene conjugates. The CuAAC reaction remains the method of choice for 1,2,3-triazole isomers, while the cyclization of thiosemicarbazide precursors offers an efficient route to 1,2,4-triazoles. By understanding the underlying mechanisms and adhering to best practices in purification and characterization, researchers can confidently generate libraries of these promising compounds for further investigation in drug discovery programs. The continued exploration of novel catalytic systems and synthetic methodologies will undoubtedly expand the chemical space of accessible thiophene-triazole hybrids, paving the way for the next generation of innovative therapeutics.
References
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- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
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CuAAC click triazole synthesis - laboratory experiment. YouTube.[Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PubMed Central.[Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications.[Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.[Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.[Link]
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Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing.[Link]
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Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry - ACS Publications.[Link]
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SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt.[Link]
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Solvent-Free Copper-Catalyzed Azide-Alkyne Cycloaddition under Mechanochemical Activation. MDPI.[Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega - ACS Publications.[Link]
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Application Note: Structural Characterization of 2-Thiophenemethylamine Derivatives by ¹H NMR Spectroscopy
Abstract
2-Thiophenemethylamine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in drug candidates and functional organic materials.[1] Unambiguous structural confirmation and purity assessment are critical milestones in the development pipeline, from initial synthesis to final quality control (QC).[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for providing precise, atomic-level structural information in solution.[4][5] This guide provides a detailed framework for the characterization of this compound derivatives using ¹H NMR spectroscopy, intended for researchers, chemists, and drug development professionals. We will delve into the fundamental principles governing the spectral features of these molecules, present validated protocols for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation.
Introduction: The Role of NMR in Pharmaceutical Analysis
The journey of a drug from concept to clinic is underpinned by rigorous analytical characterization.[6] NMR spectroscopy serves as a cornerstone technique, offering unparalleled insight into molecular structure, conformation, and purity without the need for crystallization.[5][7] For heterocyclic compounds like this compound, ¹H NMR provides a unique fingerprint based on the electronic environment of every proton in the molecule. This allows for:
-
Absolute Structure Verification: Confirming the identity and substitution pattern of newly synthesized compounds.[3][5]
-
Quantitative Analysis (qNMR): Determining the potency and purity of Active Pharmaceutical Ingredients (APIs).[2]
-
Impurity Profiling: Identifying and quantifying process-related impurities or degradation products during stability studies.[4][8]
-
Reaction Monitoring: Tracking the progress of chemical reactions in real-time to optimize synthesis protocols.[3]
This document serves as a practical guide, blending theoretical principles with field-proven methodologies to empower scientists in their research and development efforts.
Foundational Principles: Decoding the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides three primary pieces of information: chemical shift (δ), spin-spin coupling (J), and integration. Understanding these parameters in the context of the thiophene ring is key to accurate interpretation.[9]
Chemical Shift (δ): Probing the Electronic Environment
The chemical shift of a proton is dictated by its local electronic environment. The π-electron system of the thiophene ring induces a "ring current" when placed in a magnetic field, which strongly deshields the attached protons, causing them to resonate at a higher chemical shift (further downfield) compared to aliphatic protons.[10][11][12]
-
Thiophene Ring Protons (H3, H4, H5): These protons typically appear in the aromatic region of the spectrum, generally between 6.8 and 7.4 ppm . The precise location depends on their position relative to the sulfur atom and the 2-methylamine substituent. Due to the electron-donating nature of sulfur, the H5 and H3 protons are often found at slightly different shifts than H4.[10][13]
-
Methylene Protons (-CH₂-): The protons on the carbon adjacent to the thiophene ring (benzylic-like position) are deshielded by the ring's aromaticity. They typically resonate between 3.8 and 4.2 ppm .[14][15]
-
Amine Protons (-NH₂): These protons are highly variable and their signal can be found over a broad range, typically 1.5 to 3.5 ppm . Their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[16] The signal is often broad and may not show coupling.
Spin-Spin Coupling (J): Mapping Connectivity
Scalar or J-coupling is the through-bond interaction between neighboring protons, causing their signals to split into multiplets.[17] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and geometry of the molecule.
For a 2-substituted thiophene ring:
-
³J(H4-H5): A typical ortho-like coupling, this is the largest coupling constant, ranging from 4.8 to 5.5 Hz .[18]
-
³J(H3-H4): Another ortho-like coupling, typically in the range of 3.2 to 3.8 Hz .[18]
-
⁴J(H3-H5): A smaller, long-range meta-like coupling across the sulfur atom, usually between 1.0 and 1.5 Hz .[18]
These distinct coupling constants are fundamental to unambiguously assigning the signals for H3, H4, and H5.
Integration: Quantifying Proton Ratios
The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the expected integration ratio for the signals of the thiophene ring, methylene group, and amine group would be 1:1:1:2:2 (for H3, H4, H5, -CH₂, and -NH₂ respectively). This provides a straightforward check on signal assignment and sample purity.
Experimental Protocols & Methodologies
High-quality, reproducible NMR data begins with meticulous sample preparation.[19]
Protocol 1: Standard Sample Preparation for Routine ¹H NMR
Rationale: The goal is to create a homogeneous, particle-free solution at an appropriate concentration to maximize spectral quality. The choice of solvent is critical; it must fully dissolve the sample without its own signals obscuring important regions of the spectrum.[20]
Materials:
-
This compound derivative (5-10 mg for routine ¹H NMR)[21]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[19][21] CDCl₃ is a common first choice for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds.
-
Homogenization: Gently vortex the vial until the sample is fully dissolved. A brief sonication can be used if necessary, but care should be taken to avoid heating the sample.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.[19]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Spectral Interpretation: A Case-Based Approach
Analysis of the Parent Compound: this compound
Let's analyze the expected ¹H NMR spectrum of the parent compound. The key is to use the distinct coupling patterns to assign the aromatic protons.
Expected Spectral Data (in CDCl₃):
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment Rationale |
| H5 | ~7.18 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 5.1, ⁴J(H3-H5) ≈ 1.2 | 1H | Most downfield thiophene proton, coupled to both H4 and H3. |
| H3 | ~6.98 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 3.5, ⁴J(H3-H5) ≈ 1.2 | 1H | Coupled to both H4 and H5. |
| H4 | ~6.95 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 5.1, ³J(H3-H4) ≈ 3.5 | 1H | Coupled to both adjacent protons H3 and H5. |
| -CH₂- | ~4.05 | Singlet (s) | - | 2H | Methylene protons adjacent to the ring. May show very small long-range coupling. |
| -NH₂ | ~1.80 | Broad singlet (br s) | - | 2H | Exchangeable protons, signal is often broad. |
Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.[14][15]
The Impact of Substitution: A Predictive Model
Substituents on the thiophene ring can dramatically alter the ¹H NMR spectrum by modifying the electronic distribution. Electron-withdrawing groups (EWGs) like -Br or -NO₂ will deshield nearby protons, shifting them downfield. Electron-donating groups (EDGs) like -OCH₃ will shield them, shifting them upfield.
Case Study: 5-Bromo-2-thiophenemethylamine
The introduction of a bromine atom at the 5-position removes the H5 proton and its associated couplings.
Predicted Spectral Changes:
| Proton Label | Original Shift (ppm) | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.18 | - | - | - | Replaced by Bromine. |
| H3 | ~6.98 | ~6.85 | Doublet (d) | ³J(H3-H4) ≈ 3.7 | No longer coupled to H5. Shifted slightly upfield due to loss of deshielding from H5. |
| H4 | ~6.95 | ~7.05 | Doublet (d) | ³J(H3-H4) ≈ 3.7 | No longer coupled to H5. Shifted downfield due to the deshielding effect of the electronegative bromine. |
| -CH₂- | ~4.05 | ~4.00 | Singlet (s) | - | Minor change expected. |
This predictive exercise demonstrates how ¹H NMR can be used not only to confirm a known structure but also to deduce the regiochemistry of a reaction.
Logical Flow for Spectral Interpretation
A systematic approach is crucial for accurately interpreting spectra of unknown or novel derivatives.
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Application Notes and Protocols: Organocatalyzed Asymmetric Reductive Amination with 2-Thiophenemethylamine
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the organocatalyzed asymmetric reductive amination of ketones using 2-thiophenemethylamine. Chiral secondary amines are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The methodology presented herein leverages a chiral phosphoric acid catalyst to facilitate the enantioselective synthesis of amines bearing the valuable thiophene moiety, a recognized pharmacophore in drug discovery.[3][4] This one-pot procedure, utilizing a Hantzsch ester as a mild hydride source, offers a robust and operationally simple alternative to traditional metal-catalyzed methods, bypassing the need for the pre-formation of often unstable imines.[5][6] This guide is intended for researchers, scientists, and professionals in drug development seeking to employ state-of-the-art asymmetric synthesis techniques for the construction of complex chiral amines.
Introduction: The Strategic Importance of Chiral Thiophene-Containing Amines
Chiral amines are ubiquitous in medicinal chemistry, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine fragment.[2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in drug design.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it a valuable bioisostere for phenyl groups, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3][7] Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure amines incorporating a thiophene moiety is of paramount importance to the pharmaceutical industry.
Traditionally, the synthesis of chiral amines has relied on methods such as the resolution of racemates or the use of chiral auxiliaries. While effective, these methods can be atom-uneconomical and require additional synthetic steps.[2] Asymmetric reductive amination has emerged as a more direct and efficient strategy, directly converting a prochiral ketone and an amine into a chiral amine.[5][6] While transition-metal catalysis has been extensively explored for this transformation, the field of organocatalysis has provided powerful, metal-free alternatives that often offer complementary reactivity and selectivity under mild reaction conditions.[5][6]
This application note focuses on the organocatalytic approach, specifically the use of a chiral Brønsted acid, a BINOL-derived phosphoric acid, to catalyze the asymmetric reductive amination of ketones with this compound. This method, pioneered by MacMillan and others, mimics enzymatic processes by utilizing a network of hydrogen bonds to control the stereochemical outcome of the reaction.[5][6]
Mechanistic Insights: The Chiral Phosphoric Acid Catalyzed Catalytic Cycle
The success of this asymmetric transformation hinges on the dual role of the chiral phosphoric acid catalyst. It acts as a Brønsted acid to activate the ketone and facilitate the formation of an iminium ion intermediate, and its chiral conjugate base then orchestrates the enantioselective hydride transfer from a Hantzsch ester.
The proposed catalytic cycle proceeds through the following key steps:
-
Iminium Ion Formation: The chiral phosphoric acid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by this compound. Subsequent dehydration leads to the formation of a prochiral iminium ion. This intermediate is stabilized as an ion pair with the chiral phosphate anion.
-
Enantiofacial Discrimination: The chiral phosphate anion forms a well-defined, hydrogen-bonded complex with the iminium ion. The sterically demanding groups on the BINOL backbone of the catalyst effectively shield one of the two faces of the iminium ion.
-
Asymmetric Hydride Transfer: The Hantzsch ester, a biomimetic NADH analogue, is also activated via hydrogen bonding with the catalyst. It then delivers a hydride to the unshielded face of the iminium ion in a highly stereoselective manner.
-
Catalyst Regeneration: Following the hydride transfer, the chiral amine product is released, and the chiral phosphoric acid catalyst is regenerated, allowing it to enter the next catalytic cycle.
This catalytic cycle highlights the elegance of organocatalysis, where a single small molecule can orchestrate a complex transformation with high levels of stereocontrol through a network of non-covalent interactions.
Figure 1: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric reductive amination.
Detailed Application Protocol
This protocol provides a representative procedure for the organocatalyzed asymmetric reductive amination of acetophenone with this compound.
Materials and Reagents
-
Ketone: Acetophenone (freshly distilled)
-
Amine: this compound (≥98% purity)
-
Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Reductant: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)
-
Solvent: Toluene (anhydrous)
-
Other: Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
Experimental Workflow
Figure 2: General experimental workflow for the asymmetric reductive amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (R)-TRIP (0.02 mmol, 2 mol%).
-
Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the Hantzsch ester (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral secondary amine.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
Expected Results and Substrate Scope
The described protocol is expected to provide the chiral secondary amine product in good yield and with high enantioselectivity. The table below summarizes representative results for the reductive amination of various ketones with different amines, adapted from the foundational literature in this field.[5][6]
| Entry | Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | p-Anisidine | 2 | 24 | 95 | 96 |
| 2 | 2-Acetonaphthone | p-Anisidine | 2 | 24 | 93 | 97 |
| 3 | Cyclohexanone | p-Anisidine | 5 | 48 | 85 | 90 |
| 4 | Acetophenone | 2-Aminopyridine | 5 | 36 | 91 | 92 |
| 5 | Acetophenone | This compound | 2-5 | 24-48 | Expected: Good | Expected: High |
Entry 5 is a representative expectation for the titled reaction based on the applicability of this methodology to heterocyclic amines.
Troubleshooting and Key Considerations
-
Low Conversion:
-
Moisture: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The formation of the iminium ion is a dehydration process and is sensitive to water.
-
Catalyst Activity: Use a high-purity catalyst. Catalyst degradation can lead to lower activity.
-
Reaction Time: Some substrate combinations may require longer reaction times. Monitor the reaction closely.
-
-
Low Enantioselectivity:
-
Catalyst Purity: The enantiopurity of the catalyst is crucial. Use a catalyst with high ee.
-
Temperature: Lowering the reaction temperature may improve enantioselectivity, albeit at the cost of a longer reaction time.
-
Solvent Effects: The solvent can influence the transition state assembly. While toluene is generally effective, screening other non-polar solvents may be beneficial.
-
-
Side Reactions:
-
Ketone Reduction: If the direct reduction of the ketone is observed, it may indicate that the rate of iminium ion formation is slow. The addition of a mild dehydrating agent (e.g., molecular sieves) may be beneficial.
-
Conclusion
The organocatalyzed asymmetric reductive amination of ketones with this compound represents a powerful and practical method for the synthesis of valuable chiral secondary amines. This protocol, utilizing a chiral phosphoric acid catalyst and a Hantzsch ester, offers high enantioselectivity under mild, metal-free conditions. The operational simplicity and broad applicability of this methodology make it a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.
References
-
Storer, R. I.; Carrera, D. E.; Ni, Y.; MacMillan, D. W. C. Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society2006 , 128 (1), 84–86. [Link]
-
Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]
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MacMillan Group, Princeton University. Enantioselective Organocatalytic Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Zhang, S.; Hu, Y.; Li, M.; Xie, Y. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters2024 , 26, 7122–7127. [Link]
-
Tang, M.; et al. Advances on Chiral Phosphoric Acid Catalyzed Asymmetric Electrophilic Amination Reactions. ResearchGate2025 . [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Frontiers in Catalysis. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Jones, S. B.; Simmons, B.; MacMillan, D. W. C. Total Synthesis of Minfiensine. Journal of the American Chemical Society2009 , 131, 13606–13607. [Link]
-
Kanto Chemical Co., Inc. Catalysts for Reductive Amination. [Link]
-
ResearchGate. Biocatalytic reductive amination of ketones. [Link]
-
The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]
-
PubMed. Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of 2-Substituted 2,3-Dihydro-4-quinolones by a Protecting-Group-Free Approach. [Link]
-
PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
ResearchGate. The effect of chiral bisphosphines on the reductive amination of acetophenone and p‐tosylamine. [Link]
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- U.S. Patent.
-
Macmillan Group, Princeton University. Supplementary Materials for Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiophenemethylamine
Welcome to the technical support center for the synthesis of 2-thiophenemethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We focus on the most prevalent synthetic strategies: Reductive Amination of 2-thiophenecarboxaldehyde, Reduction of 2-thiophenecarbonitrile, and the Gabriel Synthesis.
Category: Reductive Amination
Reductive amination is a widely used one-pot method involving the reaction of 2-thiophenecarboxaldehyde with an ammonia source, followed by reduction of the in-situ formed imine.[1][2]
Question 1: My yield of this compound is consistently low, and I observe a significant amount of a major byproduct. What is happening?
Answer:
Low yields in this reaction are typically caused by two competing side reactions. The specific byproduct you are forming will determine the cause.
-
Plausible Cause A: Formation of 2-Thiophenemethanol.
-
Causality: The reducing agent you are using is likely too reactive and is reducing the starting aldehyde directly to the corresponding alcohol before it can form the imine with ammonia. This is common when using powerful hydrides like sodium borohydride (NaBH₄) without careful control of addition timing.[3]
-
Diagnostic Steps:
-
¹H NMR: Look for a characteristic singlet at approximately δ 4.8 ppm, corresponding to the methylene protons (-CH₂OH) of 2-thiophenemethanol.
-
GC-MS: Check for a mass peak corresponding to the molecular weight of 2-thiophenemethanol (114.16 g/mol ).
-
-
Corrective Actions:
-
Switch to a Milder Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the iminium ion over the aldehyde, drastically minimizing alcohol formation.[2][3][4]
-
Control Reagent Addition: If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. This can be achieved by pre-stirring the aldehyde and ammonia source (e.g., ammonium acetate) for 1-2 hours at room temperature before cooling and adding the borohydride.
-
-
-
Plausible Cause B: Formation of Bis(thiophen-2-ylmethyl)amine (Secondary Amine).
-
Causality: The desired primary amine product (this compound) is nucleophilic and can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary amine. This is favored by a low concentration of ammonia or high concentration of the aldehyde.
-
Diagnostic Steps:
-
¹H NMR: Look for two sets of signals for the thiophene ring protons and a characteristic singlet for the two methylene groups (-CH₂-) of the secondary amine around δ 3.9 ppm.
-
LC-MS: Identify a mass peak corresponding to the molecular weight of the secondary amine (209.32 g/mol ).
-
-
Corrective Actions:
-
Increase Ammonia Concentration: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate or a solution of ammonia in methanol) to outcompete the primary amine product in reacting with the aldehyde.
-
Control Aldehyde Addition: Employ a slow addition of the 2-thiophenecarboxaldehyde to the reaction mixture containing the ammonia source. This maintains a low concentration of the aldehyde at all times, favoring the formation of the primary amine.
-
-
Question 2: My final product is contaminated with a compound containing a formyl group. Where did it come from?
Answer:
This is a classic issue when using the Leuckart reaction or a variation involving formic acid or formates.
-
Plausible Cause: Incomplete Hydrolysis of Formamide Intermediate.
-
Causality: The Leuckart reaction proceeds via the formation of an N-formyl intermediate (N-(thiophen-2-ylmethyl)formamide).[5][6] If the final hydrolysis step (typically with strong acid or base) is incomplete, this intermediate will contaminate your product.
-
Diagnostic Steps:
-
¹H NMR: In addition to your product signals, you will see a singlet for the formyl proton (-CHO) around δ 8.2 ppm and a doublet for the methylene group (-CH₂-) coupled to the N-H proton.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch will be present around 1660-1680 cm⁻¹.
-
-
Corrective Actions:
-
Ensure Complete Hydrolysis: After the initial reaction, increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) and/or prolong the reflux time during the hydrolysis step to ensure the complete removal of the formyl group. Monitor the reaction by TLC or LC-MS until the intermediate is no longer detected.
-
-
Category: Gabriel Synthesis
The Gabriel synthesis is a robust method for forming primary amines by alkylating potassium phthalimide with a suitable substrate, in this case, 2-(halomethyl)thiophene, followed by hydrazinolysis.[7][8][9]
Question 3: The Gabriel synthesis is supposed to be clean, but my reaction is messy and yields are poor. What's the issue?
Answer:
While the core reaction is clean, problems often stem from the stability of the starting material or the workup procedure.
-
Plausible Cause A: Instability of 2-(Chloromethyl)thiophene.
-
Causality: 2-(Chloromethyl)thiophene is known to be unstable and can polymerize or degrade upon storage or under harsh reaction conditions. This depletes your starting material and introduces polymeric impurities.
-
Diagnostic Steps: Observe the formation of insoluble, tar-like material in your reaction flask. Your starting material may appear discolored or contain particulates.
-
Corrective Actions:
-
Use Freshly Prepared Substrate: If possible, synthesize 2-(chloromethyl)thiophene and use it immediately without purification or storage.
-
Use a Milder Halide: 2-(Bromomethyl)thiophene is often a suitable, more reactive alternative, but it shares similar stability issues.
-
Moderate Reaction Temperature: Avoid excessive heat during the alkylation step. The reaction with potassium phthalimide often proceeds efficiently at room temperature or with gentle warming in a polar aprotic solvent like DMF.[7][9]
-
-
-
Plausible Cause B: Inefficient Removal of Phthalhydrazide.
-
Causality: The hydrazinolysis step produces phthalhydrazide, which precipitates from the reaction mixture.[8] If this solid is not completely removed, it can contaminate the final product and complicate purification. The precipitate can sometimes be very fine, making it difficult to filter.
-
Diagnostic Steps: Your isolated crude product appears as a solid or oil contaminated with a white/off-white solid. ¹H NMR of the crude product shows aromatic signals around δ 7.7-7.9 ppm corresponding to the phthalhydrazide.
-
Corrective Actions:
-
Acidify Before Filtration: After hydrazinolysis, acidify the reaction mixture with dilute HCl. This protonates the desired amine, making it soluble in the aqueous phase, while the phthalhydrazide remains as a solid.
-
Filter with a Celite Pad: Filter the acidified mixture through a pad of Celite to effectively remove the fine phthalhydrazide precipitate.
-
Basify and Extract: Carefully basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine and then extract it into an organic solvent.
-
-
Diagram of Reductive Amination Pathway & Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of this compound via reductive amination and the key branching points that lead to common side products.
Caption: Reductive amination pathway and common side reactions.
Summary of Common Impurities
The table below summarizes potential impurities, their synthetic origin, and key analytical signatures for identification.
| Impurity Name | Structure | Originating Synthesis | Potential Cause | Analytical Signature (¹H NMR) |
| 2-Thiophenemethanol | Thiophene-CH₂OH | Reductive Amination | Over-reduction of starting aldehyde | Singlet ~δ 4.8 ppm (CH₂) |
| Bis(thiophen-2-ylmethyl)amine | (Thiophene-CH₂)₂NH | Reductive Amination | Insufficient ammonia; product reacts with aldehyde | Singlet ~δ 3.9 ppm (CH₂) |
| N-(Thiophen-2-ylmethyl)formamide | Thiophene-CH₂NHCHO | Leuckart Reaction | Incomplete hydrolysis of intermediate | Singlet ~δ 8.2 ppm (CHO) |
| 2-Thiophenecarboxamide | Thiophene-CONH₂ | Nitrile Reduction | Incomplete reduction or premature hydrolysis | Broad singlet for NH₂ protons |
| Phthalhydrazide | C₈H₆N₂O₂ | Gabriel Synthesis | Byproduct of hydrazinolysis step | Aromatic signals ~δ 7.7-7.9 ppm |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most reliable for producing high-purity this compound on a lab scale?
For lab-scale synthesis where purity is paramount, the Gabriel synthesis is often the most reliable method. It is specifically designed to produce primary amines and avoids the over-alkylation issues seen in other methods.[7][10] However, it requires a less stable starting material (2-(halomethyl)thiophene). If the starting aldehyde is readily available and high-quality, reductive amination using a selective reducing agent like NaBH(OAc)₃ is an excellent and efficient one-pot alternative that avoids harsh conditions.[4]
Q2: Can I use a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
Yes, LiAlH₄ is commonly used for the reduction of 2-thiophenecarbonitrile to this compound.[11] It is highly effective but requires strictly anhydrous conditions and a careful workup procedure to quench the excess reagent safely. It is generally not recommended for the reductive amination of the aldehyde due to its high reactivity, which would lead to significant formation of 2-thiophenemethanol.
Q3: My final product has a persistent yellow or brown color. How can I remove it?
Colored impurities often arise from minor polymeric or degradation byproducts, especially if the reaction involved heating.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite. This is often effective at removing colored impurities.
-
Distillation: this compound is a liquid that can be purified by vacuum distillation (boiling point ~95-99 °C at 28 mmHg).[12] This is one of the most effective methods for removing non-volatile or high-molecular-weight impurities.
-
Salt Formation and Recrystallization: Convert the amine to its hydrochloride salt by treating a solution of the amine (e.g., in ether) with HCl (in ether or as a gas). The salt will precipitate and can often be recrystallized from a solvent system like ethanol/ether to achieve high purity. The free amine can be regenerated by treatment with a base.
Reference Protocol: Reductive Amination using NaBH(OAc)₃
This protocol is designed to minimize the formation of alcohol and secondary amine byproducts.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and ammonium acetate (3.0-5.0 eq) in methanol (or DCM).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine is crucial before reduction.
-
Reduction: Cool the flask in an ice bath. In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq). Caution: The reaction may foam slightly.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction's completion by TLC or LC-MS to confirm the disappearance of the starting aldehyde and imine intermediate.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via vacuum distillation or flash column chromatography (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield pure this compound.
-
References
-
Dalton, J., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega. Available at: [Link]
- CN102020631B. Synthetic method of 2-thiophene ethylamine. Google Patents.
- CN103351376B. Synthetic method of 2-thiophene ethylamine. Google Patents.
- CN101885720B. Method for synthesizing 2-thiophene ethylamine. Google Patents.
- CN113861047B. Synthesis method of 2-(2-methoxyphenoxy) ethylamine. Google Patents.
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry. Available at: [Link]
-
Named Reactions. Gabriel Synthesis. Available at: [Link]
-
Wikipedia. Gabriel synthesis. Available at: [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions. Available at: [Link]
-
Wikipedia. Leuckart reaction. Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available at: [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]
-
Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Available at: [Link]
-
Chemistry Steps. The Gabriel Synthesis of Primary Amines. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Chemistry LibreTexts. The Leuckart Reaction. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
National Institutes of Health. Thiophene-2-carbaldehyde azine. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 27757-85-3 [chemicalbook.com]
Technical Support Center: Purification of 2-Thiophenemethylamine by Vacuum Distillation
Welcome to the technical support guide for the purification of 2-thiophenemethylamine (CAS: 27757-85-3). This document provides researchers, scientists, and drug development professionals with in-depth, field-tested guidance on overcoming common challenges associated with the vacuum distillation of this versatile intermediate. The information is structured to provide both foundational knowledge and rapid troubleshooting for issues encountered during the purification process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and distillation of this compound.
Q1: Why is vacuum distillation the recommended method for purifying this compound?
Vacuum distillation is essential for purifying this compound due to its relatively high boiling point and sensitivity to thermal degradation. Attempting to distill this compound at atmospheric pressure would require temperatures high enough to cause decomposition, leading to yield loss and the introduction of impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for vaporization and subsequent condensation at a temperature that preserves the molecule's integrity.[1] This technique is particularly crucial for temperature-sensitive compounds and those prone to oxidation at elevated temperatures.[1]
Q2: What are the critical physical properties of this compound to consider before distillation?
Understanding the physical properties is paramount for designing a successful purification protocol. The key parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NS | [2][3] |
| Molecular Weight | 113.18 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 95-99 °C @ 28 mmHg | [2][4] |
| Density | 1.103 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.5670 | [2][4] |
| Key Sensitivities | Air sensitive | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry, Room Temperature | [2][4][5] |
Note: The boiling point will vary with the vacuum level. A good rule of thumb is that for every halving of the pressure, the boiling point decreases by approximately 10-15 °C.
Q3: What is the recommended laboratory setup for this vacuum distillation?
A standard vacuum distillation setup is appropriate, but with specific considerations for an air-sensitive amine. The setup should include:
-
A round-bottom flask (distillation pot) with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
A Claisen adapter to accommodate a thermometer and a gas inlet.
-
A packed distillation column (e.g., packed with glass helices or Raschig rings) to improve separation efficiency.[4][5]
-
A condenser with adequate cooling water flow.
-
A Perkin triangle or similar fraction collector to allow for the collection of different fractions without breaking the vacuum.
-
A calibrated vacuum gauge (e.g., a Pirani or McLeod gauge) to accurately monitor the system pressure.
-
A vacuum pump capable of reaching the desired pressure (e.g., <10 mmHg).
-
A cold trap between the apparatus and the pump to protect the pump from corrosive vapors.
-
An inert gas (Nitrogen or Argon) inlet to backfill the system and for handling the air-sensitive material.[4][5]
Q4: How should the purified this compound be stored?
Due to its air sensitivity, the purified liquid should be stored under an inert atmosphere (Nitrogen or Argon).[2] It is best stored in an amber glass bottle with a tight-fitting cap, sealed with paraffin tape, and kept in a cool, dry, and dark place to prevent degradation.[2][4][5]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the vacuum distillation of this compound.
Q1: My compound isn't distilling, even though the temperature and pressure seem correct. What's wrong?
Answer: This common issue can stem from several sources.
-
Inaccurate Pressure Reading: The most frequent cause is an inaccurate vacuum gauge reading. Ensure your gauge is placed correctly (between the receiving flask and the cold trap) and is properly calibrated. A leak in the system can also prevent the vacuum from reaching the required level at the distillation head.
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser. If it is too high, the vapor will not reach it, and the observed temperature will be artificially low. If it is too low, the reading will reflect the temperature of the superheated liquid in the pot, not the vapor, leading to an inaccurate boiling point measurement.
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to a boil at the reduced pressure. Ensure good thermal contact between the flask and the mantle (a sand bath can improve this) and gradually increase the temperature. Avoid excessively rapid heating, which can cause bumping.[6]
Q2: The distillate is a dark yellow or brown color. What does this indicate and how can I prevent it?
Answer: A discolored distillate is a clear sign of product decomposition. This is typically caused by one of two issues:
-
Excessive Heat: The heating mantle temperature is too high, causing thermal degradation. Remember to heat the distillation pot gently and only as much as is needed to maintain a steady distillation rate. The goal is to have the vapor temperature, not the pot temperature, match the expected boiling point.
-
Air Leak in the System: this compound is air-sensitive, and oxygen can cause oxidative degradation, especially at elevated temperatures.[2] This is often the culprit for discoloration. Meticulously check all glass joints and tubing connections for leaks. Ensure all joints are properly greased (using a chemically resistant vacuum grease) and sealed.
Below is a workflow to diagnose and solve the issue of a discolored distillate.
Caption: Troubleshooting workflow for discolored distillate.
Q3: I'm observing excessive bumping or foaming in the distillation flask. How can I control this?
Answer: Bumping occurs when the liquid becomes superheated and boils violently. Foaming can be caused by impurities or high viscosity.
-
Ensure Proper Agitation: The most effective way to prevent bumping is to use a magnetic stir bar and stir plate. The stirring action creates nucleation sites, promoting smooth boiling. If a stir bar is not possible, fresh boiling chips can be used, but they are less effective under vacuum and cannot be added to hot liquid.
-
Pre-treatment with a Drying Agent: A recommended procedure for purifying this compound is to distill it from Barium Oxide (BaO).[4][5][7] BaO acts as a drying agent and removes acidic impurities, which can sometimes contribute to foaming and decomposition.
-
Control the Heating Rate: Apply heat gradually. A sudden increase in temperature is a primary cause of bumping.
-
Do Not Overfill the Flask: The distillation flask should not be more than two-thirds full. This provides headspace for the vapor to disengage from the liquid without carrying foam into the distillation column.
Q4: My vacuum level is fluctuating. How does this impact the purification?
Answer: A stable vacuum is critical for a clean separation.[1] Fluctuations in pressure will cause the boiling point to change, leading to inconsistent distillation. This can cause the vapor to stop rising up the column or, conversely, to surge into the condenser.
-
Source of Fluctuation: The issue often lies with the vacuum pump itself (e.g., old oil, worn diaphragms) or an intermittent leak in the system. Check all connections, especially flexible tubing, for cracks or poor seals.
-
Use a Vacuum Regulator: For precise control, a vacuum regulator can be installed between the cold trap and the pump. This device maintains a constant pressure in the system, isolating it from minor fluctuations in pump performance.[1]
Detailed Experimental Protocol
This protocol is based on established methods for the purification of this compound.[4][5][7]
Objective: To purify crude this compound by vacuum distillation over Barium Oxide (BaO).
Materials:
-
Crude this compound
-
Anhydrous Barium Oxide (BaO), powdered
-
Vacuum grease
-
Nitrogen or Argon gas
-
Dry ice and acetone (for cold trap)
Procedure:
-
System Preparation:
-
Assemble the distillation apparatus as described in FAQ #3. Ensure all glassware is clean and thoroughly dried in an oven beforehand.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
-
Charging the Flask:
-
In a round-bottom flask, place a magnetic stir bar and powdered anhydrous Barium Oxide (approx. 5-10% w/w of the amine).
-
Add the crude this compound to the flask. The flask should not be filled more than two-thirds of its volume.
-
-
System Inerting and Evacuation:
-
Seal the system and, using a gas inlet, purge the apparatus with dry nitrogen or argon for 10-15 minutes to remove air.
-
Fill the cold trap with a slurry of dry ice and acetone.
-
Turn on the condenser cooling water.
-
Begin stirring the contents of the flask.
-
Slowly open the system to the vacuum pump and evacuate the apparatus to the desired pressure (e.g., 20-30 mmHg).
-
-
Distillation:
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the contents. The first vapors will rise into the column. A "reflux ring" of condensing vapor will slowly climb the column.
-
Collect any low-boiling initial fractions (forerun) in the first receiving flask. This may contain residual solvents or more volatile impurities.
-
When the temperature at the distillation head stabilizes at the expected boiling point for the measured pressure (e.g., ~95-99 °C at 28 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady, controlled distillation rate (e.g., 1-2 drops per second). Adjust the heat as necessary to maintain this rate and a stable head temperature.
-
-
Shutdown and Product Recovery:
-
Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation by removing the heating mantle. Do not distill to dryness to avoid the risk of cracking the flask or decomposing the residue.
-
Allow the entire system to cool to room temperature.
-
Slowly backfill the apparatus with nitrogen or argon to break the vacuum. CAUTION: Never admit air into a hot system containing sensitive material.
-
The purified this compound in the receiving flask can now be weighed and transferred to an appropriate storage container under an inert atmosphere.
-
References
-
ChemBK. (2024). THIOPHENE-2-METHYLAMINE - Physico-chemical Properties. [Link]
-
Slideshare. (2015). Troubleshooting in Distillation Columns. [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]
Sources
- 1. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 2. chembk.com [chembk.com]
- 3. This compound 96 27757-85-3 [sigmaaldrich.com]
- 4. This compound | 27757-85-3 [chemicalbook.com]
- 5. This compound CAS#: 27757-85-3 [chemicalbook.com]
- 6. Troubleshooting in Distillation Columns | PDF [slideshare.net]
- 7. This compound | 27757-85-3 [amp.chemicalbook.com]
Technical Support Center: Purification of 2-(Aminomethyl)thiophene
Welcome to the technical support center for 2-(Aminomethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. 2-(Aminomethyl)thiophene, also known as (2-thienyl)methylamine, is a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] However, its inherent reactivity and physical properties can present significant purification hurdles.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(Aminomethyl)thiophene in a question-and-answer format.
Question 1: My purified 2-(Aminomethyl)thiophene is a yellow to brown liquid, but the supplier data sheet says it should be colorless. What is causing the discoloration and how can I fix it?
Answer:
The discoloration of 2-(Aminomethyl)thiophene is a common issue and is typically indicative of degradation or the presence of impurities.
Causality:
-
Oxidation: The primary cause of color formation is air oxidation. The amine functional group and the electron-rich thiophene ring are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and light.[2] This process can lead to the formation of colored byproducts.
-
Polymerization: Thiophene derivatives can be prone to polymerization, especially under acidic conditions or in the presence of heat.
-
Residual Impurities: If the discoloration is present immediately after synthesis, it may be due to colored impurities carried over from the reaction.
Troubleshooting Protocol:
-
Vacuum Distillation: This is the most effective method for removing colored, non-volatile impurities and decomposition products. 2-(Aminomethyl)thiophene has a boiling point of approximately 197-198 °C at atmospheric pressure and 99 °C at 28 mmHg.[1] Distilling under reduced pressure minimizes thermal stress on the compound, reducing the risk of further degradation.
-
Inert Atmosphere: Always handle and store 2-(Aminomethyl)thiophene under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
-
Storage: Store the purified liquid in a tightly sealed amber vial at a cool temperature (recommended 2-8 °C) to protect it from light and heat.[1]
Workflow for Color Removal:
Caption: Workflow for removing color from 2-(Aminomethyl)thiophene.
Question 2: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
Answer:
Achieving good separation of 2-(Aminomethyl)thiophene via column chromatography can be challenging due to its basicity and potential for interaction with the stationary phase.
Causality:
-
Strong Adsorption to Silica Gel: The primary amine group is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing of the product spot and poor separation from more polar impurities.
-
Inappropriate Solvent System: An improperly chosen mobile phase will not provide adequate resolution between your product and impurities.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: To minimize tailing, deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or ammonia solution to the mobile phase. This neutralizes the acidic sites on the silica.
-
Optimize the Solvent System:
-
Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
For this amine, a typical starting point could be a mixture of Dichloromethane/Methanol (e.g., 98:2) with the addition of 1% triethylamine.
-
-
Use an Alternative Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
Recommended Solvent Systems for Column Chromatography (Silica Gel):
| Solvent System | Modifier | Typical Ratio (v/v) | Notes |
| Dichloromethane / Methanol | Triethylamine | 98:2 to 95:5 | Good for general purpose purification. |
| Ethyl Acetate / Hexane | Triethylamine | 20:80 to 50:50 | A less polar system, useful for separating from non-polar impurities. |
| Chloroform / Methanol | Ammonia (7N in MeOH) | 97:3 | The ammonia helps to sharpen the product band. |
Question 3: My final product yield is consistently low after purification. What are the likely causes of product loss?
Answer:
Low recovery of 2-(Aminomethyl)thiophene can stem from several factors throughout the workup and purification process.
Causality:
-
Aqueous Solubility: While only slightly soluble in water, some product can be lost during aqueous workup steps if multiple extractions are not performed.[3]
-
Volatility: Although it has a relatively high boiling point at atmospheric pressure, it can be lost during solvent removal under high vacuum, especially if co-distilled with a lower boiling solvent.
-
Irreversible Adsorption: As mentioned previously, strong, irreversible adsorption onto silica gel can be a significant source of product loss.
-
Degradation: Exposure to acidic conditions during workup or purification can cause degradation.
Troubleshooting Protocol:
-
Thorough Extraction: During aqueous workup, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
Careful Solvent Removal: When removing solvents using a rotary evaporator, use a moderate vacuum and a water bath temperature that is well below the boiling point of your product at that pressure to prevent loss.
-
Salt Formation and Back-Extraction: To separate from non-basic impurities, you can acidify the organic layer with dilute HCl to form the hydrochloride salt of your amine, which will move to the aqueous layer. After separating the layers, basify the aqueous layer (e.g., with NaOH) and then re-extract your purified amine back into an organic solvent.
-
Column Chromatography Best Practices: If using column chromatography, ensure the silica is deactivated as described in the previous question to prevent irreversible binding.
Workflow for Yield Optimization:
Caption: Key steps to optimize the yield of 2-(Aminomethyl)thiophene.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2-(Aminomethyl)thiophene? A: It should be stored in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent degradation from air and moisture.[3] Keep it in a cool, dry, and well-ventilated area away from heat and ignition sources.[3] For long-term storage, refrigeration at 2-8 °C in an amber vial is recommended.[1]
Q2: Can I purify 2-(Aminomethyl)thiophene by recrystallization? A: As 2-(Aminomethyl)thiophene is a liquid at room temperature, it cannot be purified by direct recrystallization. However, it is possible to form a salt, such as the hydrochloride or oxalate salt, which is a solid. This salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified salt can then be neutralized with a base to regenerate the pure liquid amine.
Q3: What are the main safety precautions when handling 2-(Aminomethyl)thiophene? A: 2-(Aminomethyl)thiophene is a corrosive substance that can cause severe skin burns and eye damage. It is also a combustible liquid.[4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from open flames and hot surfaces.[4]
Q4: What analytical techniques are best for assessing the purity of 2-(Aminomethyl)thiophene? A: The purity is typically assessed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC is excellent for determining the percentage purity and detecting volatile impurities. ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any structural impurities.
References
- 2-(Aminomethyl)Thiophene Supplier China | Properties, Uses, Safety Data & Price – High-Purity Chemicals Manufacturer. Bouling Chemical Co., Limited.
- 2-(Aminomethyl)thiophene | 27757-85-3. Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-(Aminomethyl)thiophene. Chem-Impex.
- 2-(Aminomethyl)thiophene | 27757-85-3. Tokyo Chemical Industry Co., Ltd. (APAC).
- SAFETY DATA SHEET - 2-(Aminomethyl)thiophene. Fisher Scientific.
- Preventing degradation of Thiophene-2-amidoxime during storage. Benchchem.
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Technical Support Center: Optimizing Reductive Amination of Thiophene Aldehydes
<Step>
Welcome to the Technical Support Center for the reductive amination of thiophene aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the "why" behind the "how."
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the reductive amination of thiophene aldehydes.
Q1: What is the general mechanism for the reductive amination of a thiophene aldehyde?
A1: Reductive amination is a two-step process that occurs in a single pot.[1][2][3][4] First, the thiophene aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine or iminium ion.[2][5] In the second step, a reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion to yield the final amine product.[2][5] The success of this one-pot reaction hinges on the careful selection of a reducing agent that preferentially reduces the iminium ion over the starting aldehyde.[1][6]
Q2: Which reducing agents are most effective for the reductive amination of thiophene aldehydes?
A2: The choice of reducing agent is critical. For thiophene aldehydes, mild and selective hydride reagents are generally preferred to avoid unwanted side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[1][7][8][9] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive than sodium borohydride, allowing for the selective reduction of the iminium ion in the presence of the aldehyde.[1] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN is effective in protic solvents like methanol and is stable under mildly acidic conditions, which can facilitate imine formation.[8][9] However, a significant drawback is its high toxicity and the potential for cyanide contamination in the final product.[11]
-
Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting thiophene aldehyde.[8][9] To circumvent this, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[10][12]
Q3: What are the ideal solvent and pH conditions for this reaction?
A3: The optimal solvent and pH are interdependent with the chosen reducing agent.
-
Solvents: For reactions using NaBH(OAc)₃, chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are common.[6][10] However, greener alternatives like ethyl acetate have also been shown to be effective.[13] When using NaBH₃CN, methanol is a suitable solvent.[6][8]
-
pH: Slightly acidic conditions (pH 4-5) are generally optimal for the initial imine formation, as this facilitates the protonation of the carbonyl oxygen, making it more electrophilic.[6][9] However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[6] For this reason, a small amount of acetic acid is sometimes added as a catalyst, particularly for less reactive ketones.[10]
Section 2: Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and resolving common issues in the reductive amination of thiophene aldehydes.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium may favor the starting materials. This can be due to steric hindrance from bulky substrates or the presence of excess water.[2][6] 2. Decomposition of Reducing Agent: NaBH(OAc)₃ is moisture-sensitive and can decompose if not handled under anhydrous conditions.[6] 3. Incorrect pH: As discussed, a pH that is too high or too low will inhibit imine formation.[6] | 1. Facilitate Imine Formation: * Consider adding a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine. * For sterically hindered substrates, increasing the reaction temperature or time may be necessary.[6] 2. Ensure Reagent Activity: * Use freshly opened or properly stored NaBH(OAc)₃. * Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize pH: * If not already included, add a catalytic amount of acetic acid (typically 1-2 equivalents for ketones, but may not be necessary for aldehydes).[7][10] |
| Formation of Side Products | 1. Reduction of the Aldehyde: A common side reaction, especially with less selective reducing agents like NaBH₄, is the formation of the corresponding thiophene methanol.[6] 2. Over-alkylation: Primary amines can react with the aldehyde to form the desired secondary amine, which can then react again to form an undesired tertiary amine.[7][9] 3. Aldol Condensation: Under certain conditions, the aldehyde can undergo self-condensation.[5] | 1. Enhance Selectivity: * Switch to a more selective reducing agent like NaBH(OAc)₃.[1][7] * If using NaBH₄, ensure complete imine formation before its addition.[10][12] 2. Control Stoichiometry: * Use a slight excess of the primary amine to favor the formation of the secondary amine. * Alternatively, adopt a stepwise procedure where the imine is formed and isolated before reduction.[7] 3. Modify Reaction Conditions: * Avoid strongly basic or acidic conditions that might promote aldol reactions. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. 2. Low Reaction Temperature: Some less reactive substrates may require thermal energy to proceed to completion.[6] 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. | 1. Adjust Stoichiometry: * Typically, 1.3-1.6 equivalents of NaBH(OAc)₃ are used.[7] Consider a modest increase if the reaction is stalling. 2. Increase Temperature: * Gently heating the reaction mixture can sometimes drive it to completion, but monitor for side product formation.[6] 3. Improve Solubility: * Choose a solvent in which all reactants are fully soluble. A co-solvent system may be necessary in some cases. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for performing a reductive amination of a thiophene aldehyde.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is a general and widely applicable one-pot procedure.
-
To a solution of the thiophene aldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)
This method is useful when dealing with primary amines where over-alkylation is a concern, or when using the less selective but more economical NaBH₄.[10][12]
-
Dissolve the thiophene aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in methanol (0.1-0.5 M).
-
Stir the mixture at room temperature for 1-3 hours to ensure complete imine formation. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Section 4: Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams are provided.
Caption: Decision tree for troubleshooting low yield issues.
References
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
- Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination. WordPress. Available at: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. Available at: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. Semantic Scholar. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Reductive Amination. Chemistry LibreTexts. Available at: [Link]
- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
-
Specific solvent issues with Reductive Amination/Alkylation. WordPress. Available at: [Link]
-
Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. ResearchGate. Available at: [Link]
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- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 2-Thiophenemethylamine
Welcome to the technical support center for the synthesis of 2-Thiophenemethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure you can achieve reliable and optimal results in your laboratory.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the reductive amination of 2-thiophenecarboxaldehyde, which is a prevalent and versatile method.
Question 1: My reductive amination yield is consistently low or the reaction fails. What are the primary causes and how can I fix this?
Low yields in reductive amination are typically traced back to three critical stages: the quality of starting materials, inefficient imine formation, or incomplete reduction. Let's dissect each potential failure point.
Potential Cause 1: Purity of Starting Materials
The adage "garbage in, garbage out" is particularly true in organic synthesis. The primary starting material, 2-thiophenecarboxaldehyde, is susceptible to oxidation to 2-thiophenecarboxylic acid upon prolonged exposure to air.
-
Causality: The presence of the carboxylic acid impurity not only reduces the molar equivalent of the aldehyde available for the reaction but can also interfere with the reaction mechanism, especially if it neutralizes the amine or reacts with the reducing agent.
-
Troubleshooting Protocol:
-
Purity Check: Before starting the reaction, verify the purity of your 2-thiophenecarboxaldehyde using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If impurities are detected, purify the aldehyde by distillation under reduced pressure. 2-Thiophenecarboxaldehyde has a boiling point of 75-77 °C at 11 mmHg. Washing with a mild base like a saturated sodium bicarbonate solution can remove acidic impurities before distillation[1].
-
Potential Cause 2: Inefficient Imine Formation
The cornerstone of reductive amination is the formation of an imine intermediate from the aldehyde and the amine (e.g., ammonia or methylamine). This is a reversible equilibrium reaction, and failure to drive it forward is a common pitfall.
-
Causality: Water is a byproduct of imine formation. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials, thus preventing the formation of the imine needed for the reduction step[2].
-
Troubleshooting Protocol:
-
Water Removal: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water as it forms.
-
Azeotropic Removal: For larger-scale reactions, running the reaction in a solvent like toluene with a Dean-Stark apparatus can effectively remove water azeotropically.
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction. However, strong acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 5[3].
-
Potential Cause 3: Ineffective Reduction of the Imine
The choice of reducing agent and the reaction conditions are critical for the selective and complete reduction of the imine intermediate to the desired amine.
-
Causality: Some reducing agents are not selective and can reduce the starting aldehyde faster than the imine. Others may not be potent enough to reduce the formed imine efficiently under the chosen conditions[3][4].
-
Troubleshooting Protocol:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for one-pot reductive aminations. It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion)[4][5][6]. Sodium cyanoborohydride (NaBH₃CN) is another selective option, particularly effective at a pH of 6-8[4].
-
Two-Step Approach: If using a less selective but more powerful reducing agent like sodium borohydride (NaBH₄), it is best to perform the reaction in two steps. First, allow the imine to form completely (monitor by TLC or NMR), and then add the NaBH₄ at a reduced temperature (e.g., 0 °C) to minimize the reduction of the unreacted aldehyde[5][7].
-
Question 2: I am observing significant side product formation. What are these byproducts and how can I prevent them?
The formation of byproducts is a common issue that complicates purification and lowers the yield of the desired this compound.
Potential Cause 1: Reduction of the Starting Aldehyde
-
Byproduct: 2-Thiophenemethanol.
-
Causality: This occurs when the reducing agent is not selective and reduces the aldehyde carbonyl group in addition to the imine C=N bond. This is particularly common with strong, non-selective hydrides like NaBH₄ if added too early or at too high a temperature[5].
-
Prevention Strategy:
Potential Cause 2: Over-Alkylation of the Amine Product
-
Byproduct: Bis(thiophen-2-ylmethyl)amine (secondary amine) or Tris(thiophen-2-ylmethyl)amine (tertiary amine).
-
Causality: The newly formed primary amine product (this compound) is also nucleophilic and can react with remaining 2-thiophenecarboxaldehyde to form a secondary imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine. This is a common problem in direct alkylation methods but can also occur in reductive amination if conditions are not controlled[3][8].
-
Prevention Strategy:
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing this compound. The choice of route often depends on the available starting materials, scale, and safety considerations. The three most common routes are:
-
Reductive Amination of 2-Thiophenecarboxaldehyde: This is a versatile one-pot reaction where the aldehyde is reacted with an amine source (like ammonia or ammonium formate) in the presence of a reducing agent[2][11].
-
Leuckart-Wallach Reaction: A classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165 °C)[12][13]. Modern catalytic versions can proceed at lower temperatures[14][15].
-
Gabriel Synthesis: This multi-step method transforms a primary alkyl halide (2-(halomethyl)thiophene) into a primary amine using potassium phthalimide. It is known for preventing the over-alkylation side products common in other methods[8][9][10][16].
Below is a diagram illustrating these common synthetic pathways.
Caption: Common synthetic routes to this compound.
Q2: How do I choose the best reducing agent for my reductive amination?
The choice of reducing agent is critical for success. The table below compares the most common reagents used in the reductive amination of 2-thiophenecarboxaldehyde.
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic (DCE, DCM, THF)[5] | High selectivity for imines over aldehydes; allows for a one-pot reaction ; mild conditions[4][6]. | Water-sensitive; not compatible with protic solvents like methanol[5]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Protic (Methanol, Ethanol) | Stable in protic solvents; selective for imines at pH 6-8 [4]. | Highly toxic (potential for HCN gas release); can be sluggish with some substrates[4]. |
| Sodium Borohydride (NaBH₄) | Protic (Methanol, Ethanol) | Inexpensive and readily available; powerful reducing agent. | Not selective ; will readily reduce the starting aldehyde. Requires a two-step procedure[2][5]. |
| Catalytic Hydrogenation (H₂, Pd/C) | Protic (Methanol, Ethanol) | "Green" and economical for large scale; high yields are possible. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Recommendation: For most lab-scale syntheses, Sodium Triacetoxyborohydride (NaBH(OAc)₃) offers the best combination of selectivity, ease of use, and efficiency in a one-pot protocol[4][6].
Q3: What is a reliable, step-by-step protocol for the reductive amination of 2-thiophenecarboxaldehyde?
The following protocol using sodium triacetoxyborohydride is a robust starting point that can be optimized for your specific needs.
Materials:
-
2-Thiophenecarboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophenecarboxaldehyde (1.0 equiv.) in anhydrous DCE or DCM (to make a ~0.5 M solution).
-
Amine Source: Add ammonium acetate (1.5-2.0 equiv.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 6 to 24 hours[17].
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The following diagram provides a troubleshooting workflow for when this protocol results in a low yield.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
-
STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]
-
Gabriel synthesis. Wikipedia. Available at: [Link]
-
I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. Available at: [Link]
-
The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]
-
Leuckart reaction. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
The Gabriel Synthesis. Chemistry Steps. Available at: [Link]
-
Gabriel Synthesis. J&K Scientific LLC. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]
- Synthetic method of 2-thiophene ethylamine.Google Patents.
-
Leuckart-Wallach Reductive Amination @ 50-70°C. The Hive. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. Available at: [Link]
-
2-thenaldehyde. Organic Syntheses. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
Thiophene-2-carboxaldehyde. Wikipedia. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. ACS Publications. Available at: [Link]
- Synthetic method of 2-thiophene ethylamine.Google Patents.
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
- Preparation of thiophene-2-aldehydes.Google Patents.
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- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
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- 17. rsc.org [rsc.org]
Stability of 2-Thiophenemethylamine in acidic and basic conditions
Technical Support Center: 2-Thiophenemethylamine
Welcome to the technical support center for this compound (CAS: 27757-85-3). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and what are the ideal storage conditions?
A1: this compound is a versatile reagent, but its stability is contingent on its chemical environment. The molecule contains two key features: a nucleophilic primary amine and an aromatic thiophene ring. The primary amine is sensitive to pH, while the thiophene ring, though aromatic, has distinct reactivity compared to benzene.[1][2]
Key stability concerns include:
-
Oxidation: The compound can be sensitive to air and light, leading to oxidative degradation. The sulfur atom in the thiophene ring and the aminomethyl group are both susceptible.
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the thiophene ring can undergo polymerization, leading to insoluble, often colored, byproducts.[3]
-
Strong Base-Induced Ring Opening: Very strong bases, such as organolithium reagents, can deprotonate the thiophene ring, which under certain conditions may lead to ring-opening.[4]
Recommended Storage: To ensure long-term stability and purity, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[5] Containers should be sealed tightly to prevent moisture and air exposure.[6] For laboratory use, storing aliquots under nitrogen in amber vials at recommended temperatures is ideal.
Q2: I am using this compound in an acidic reaction (pH 2-4). Will the compound be stable?
A2: In moderately acidic conditions (pH 2-4), the primary amine of this compound will be protonated to form the corresponding ammonium salt. This protonated form is generally stable against degradation and is often more water-soluble than the free base.
However, a critical consideration is the strength and type of acid used. While mineral acids like HCl or H₂SO₄ are commonly used to form salts, high concentrations or elevated temperatures can initiate acid-catalyzed polymerization of the thiophene ring.[3] Thiophene is less aromatic and thus more susceptible to acid-induced polymerization than benzene.[3] Therefore, while the compound is generally stable at lower pH, the reaction should be monitored for discoloration or the formation of insoluble material, which could indicate polymerization.
Caption: Acid-base equilibrium of this compound.
Q3: My protocol requires using this compound as a free base with reagents like sodium hydroxide or triethylamine. Are there any risks?
A3: Using common inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., triethylamine, DIPEA) to deprotonate the ammonium salt and use this compound as a free base is a standard and generally safe procedure. The free base is required for nucleophilic reactions at the amine.
The primary risk arises when using exceptionally strong bases, particularly in polar aprotic solvents.[4] Strong bases like n-butyllithium or lithium diisopropylamide (LDA) can deprotonate the thiophene ring, typically at the 5-position.[4] In highly polar media, this can lead to a cascade of reactions resulting in the opening of the thiophene ring to form enynethiolates.[4] This is a destructive pathway and should be avoided unless ring modification is the intended outcome. For most applications requiring the amine's nucleophilicity, standard organic or mild inorganic bases are sufficient and pose a low risk to the thiophene core.
Troubleshooting Guides
Issue 1: My reaction in acidic media is turning dark and forming an insoluble precipitate.
This is a classic symptom of acid-catalyzed polymerization of the thiophene ring.[3]
Caption: Troubleshooting workflow for acid-induced degradation.
Troubleshooting Steps:
-
Reduce Acid Concentration & Temperature: The rate of polymerization is highly dependent on acid strength and temperature. Try running the reaction at a lower temperature (e.g., 0 °C) and adding the acid dropwise to avoid localized high concentrations.
-
Change the Acid: If possible, switch to a weaker acid or use a buffer system to maintain a less aggressive pH.
-
Protect the Ring: If the reaction chemistry allows, consider if other functional groups on your substrate are protonating and increasing the overall acidity of the medium.
-
Confirm Starting Material Purity: Ensure your starting material is pure. Impurities can sometimes act as initiators for polymerization. An HPLC or NMR check is recommended.[7]
Issue 2: My sample of this compound (stored as a solution in a basic medium) has developed a yellow/brown color.
This discoloration suggests degradation, likely through oxidation, which can be accelerated under basic conditions where the amine is in its more reactive free base form.
Potential Causes & Solutions:
-
Oxidation: The free amine is more susceptible to oxidation than its protonated salt form. Exposure to air (oxygen) is a likely culprit.
-
Solution: Prepare solutions fresh before use. If storage is necessary, thoroughly degas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound and store the solution under an inert atmosphere.
-
-
Base-Induced Side Reactions: While mild bases are generally safe, prolonged exposure or reaction with other components in the mixture could lead to minor degradation pathways.
-
Solution: Add the base immediately before the compound is to be used in the next synthetic step. Avoid long-term storage of the compound in basic solutions.
-
-
Analytical Verification: Use HPLC-UV or LC-MS to analyze the discolored solution.[8] The appearance of new peaks will confirm degradation and may help identify the byproducts.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of this compound under hydrolytic (acidic, basic) and oxidative stress, as recommended by ICH guidelines.
Objective: To identify potential degradation products and pathways.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, perform the following additions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Control: To 1 mL of stock solution, add 1 mL of purified water.
-
-
Incubation:
-
Heat all vials at 60°C for 24 hours. If significant degradation (>20%) is observed sooner, the time can be reduced.
-
Keep a parallel set of vials at room temperature as a comparison.
-
-
Quenching & Analysis:
-
After incubation, cool the vials to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Expected Outcomes & Interpretation:
| Stress Condition | Expected Stability of this compound | Likely Degradants/Observations |
| 0.1 M HCl, 60°C | Moderately Stable to Minor Degradation | Potential for oligomers/polymers if conditions are harsh.[3] |
| 0.1 M NaOH, 60°C | Minor Degradation to Stable | Potential for small amounts of oxidative byproducts. |
| 3% H₂O₂, 60°C | Significant Degradation | Oxidized species (e.g., S-oxides, N-oxides). |
| Water, 60°C | Generally Stable | Minimal degradation expected. |
This table summarizes expected results based on general chemical principles. Actual results may vary.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from potential degradation products.
-
Instrumentation: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Analysis: Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound). Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is not co-eluting with impurities.
References
-
Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Sigma-Aldrich. (n.d.). Thiophene-2-Ethylamine Safety Guide. Scribd. [Link]
-
Brandsma, L., & Verkruijsse, H. D. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology. [Link]
-
Muchakayala, S. K., et al. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
Chemistry Academy. (2020). Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology. [Link]
-
Reddit r/OrganicChemistry. (2024). Why is thiophene stable to acid?[Link]
-
Silbestri, G. F., et al. (2021). Synthesis and assessment of a novel ionic material for removing polycyclic aromatic hydrocarbons with ultrasound. ResearchGate. [Link]
-
Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research. [Link]
-
Li, Y., et al. (2024). High-Quality Thiophene-Based Two-Dimensional Perovskite Films Prepared with Dual Additives and Their Application in Solar Cells. ACS Omega. [Link]
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Pellis, A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]
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- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Reactions Involving Primary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving primary amines. The following question-and-answer format is designed to directly address specific experimental challenges with a focus on the underlying chemical principles and practical, field-proven solutions.
Section 1: Low Yield or Incomplete Conversion
Question 1: My acylation reaction of a primary amine is sluggish and results in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in primary amine acylations often stem from several key factors related to nucleophilicity, reaction conditions, and reagent quality.
Underlying Causes & Solutions:
-
Reduced Nucleophilicity of the Amine:
-
Aromatic vs. Aliphatic Amines: Aromatic amines, like aniline, are significantly less nucleophilic than aliphatic amines.[1] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, making them less available for nucleophilic attack.[2] Consequently, reactions with aromatic amines may require more forcing conditions.
-
Steric Hindrance: Bulky substituents on or near the primary amine can sterically hinder the approach of the acylating agent, slowing down the reaction.[3]
-
-
Insufficient Reactivity of the Acylating Agent:
-
Acid chlorides are generally more reactive than acid anhydrides.[4] If you are using an anhydride and observing a slow reaction, switching to the corresponding acid chloride could improve the rate and yield.
-
-
Inadequate Base Catalysis:
-
Acylation reactions with acid chlorides and anhydrides produce an acid byproduct (HCl or a carboxylic acid). This acid can protonate the starting primary amine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.[4]
-
Solution: A non-nucleophilic base, such as pyridine or triethylamine, should be used to scavenge the acid byproduct.[5] Pyridine is often a good choice as it can also act as a nucleophilic catalyst.[6] For aliphatic amines, which are more basic, a stronger, non-nucleophilic base might be necessary to prevent protonation.[7]
-
-
Reagent Quality:
-
Acid anhydrides can hydrolyze over time if exposed to atmospheric moisture.[8] Ensure you are using a fresh or properly stored acylating agent.
-
Troubleshooting Protocol:
-
Assess Amine Nucleophilicity: If using an aromatic or sterically hindered amine, consider increasing the reaction temperature or using a more reactive acylating agent.
-
Optimize Base: Ensure at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine) is present. For sluggish reactions, a slight excess of the base may be beneficial.
-
Check Reagent Quality: Use a fresh bottle of the acylating agent, particularly if it is an anhydride.[8]
-
Solvent Choice: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally good choices.[9]
Question 2: My reductive amination with a primary amine is incomplete, and I'm isolating unreacted starting materials. What's going wrong?
Answer:
Incomplete reductive amination can be traced back to issues with imine formation, the choice of reducing agent, or the reaction pH.
Underlying Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine (or enamine from a secondary amine) from the primary amine and a carbonyl compound.[10] This is a reversible reaction, and the equilibrium can favor the starting materials if water is not removed.[11]
-
Solution:
-
Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.
-
In some cases, a catalytic amount of acid (e.g., acetic acid) can accelerate imine formation.[12]
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl compound.
-
Sodium Borohydride (NaBH₄): This reagent can reduce both imines and carbonyls.[11] If the imine formation is slow, NaBH₄ may preferentially reduce the starting aldehyde or ketone, leading to a low yield of the desired amine.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are particularly effective for reductive amination because they selectively reduce the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.[10][13]
-
-
Incorrect pH: The reaction is often most efficient under mildly acidic conditions (pH 4-6). This is a delicate balance:
-
Too Acidic: The primary amine will be protonated, rendering it non-nucleophilic and preventing imine formation.
-
Too Basic: The imine will not be sufficiently protonated to the iminium ion, which is the species that is readily reduced.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reductive amination.
Section 2: Side Product Formation
Question 3: I'm attempting a mono-alkylation of a primary amine with an alkyl halide, but I'm getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer:
This is a classic and frequent challenge in amine chemistry. The over-alkylation of primary amines is a common problem because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[14] This leads to a "runaway" reaction where the secondary amine competes with the primary amine for the alkyl halide, leading to the formation of tertiary amines and quaternary ammonium salts.[14][15][16][17]
Strategies for Selective Mono-alkylation:
-
Use a Large Excess of the Amine: By using a large excess of the primary amine (or ammonia for the synthesis of a primary amine), you can statistically favor the reaction of the alkyl halide with the more abundant starting amine, minimizing the chances of the secondary amine reacting further.[5][16] This is most practical when the amine is inexpensive and readily available.
-
Reductive Amination: As discussed in the previous section, reductive amination is an excellent alternative for the controlled synthesis of secondary amines from primary amines.[13] It avoids the issue of over-alkylation inherent to direct alkylation with alkyl halides.
-
Use of Protecting Groups (The Gabriel Synthesis): For the synthesis of primary amines, the Gabriel synthesis is a robust method that prevents over-alkylation.[18] In this method, potassium phthalimide is alkylated, and the resulting N-alkylphthalimide is then hydrolyzed to yield the primary amine. The phthalimide group acts as a protecting group that prevents further alkylation.
-
Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the amine hydrobromide salt as the starting material. Under carefully controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and unreactive.[19]
Comparative Summary of Mono-alkylation Strategies:
| Strategy | Advantages | Disadvantages | Best Suited For |
| Excess Amine | Simple, one-step procedure. | Requires a large excess of the amine; can be wasteful. Separation can be difficult. | Inexpensive, low-boiling point amines. |
| Reductive Amination | High selectivity, mild conditions, avoids over-alkylation. | Two-step conceptual process (imine formation and reduction).[13] | Synthesis of secondary and tertiary amines. |
| Gabriel Synthesis | Excellent for preventing over-alkylation. | Limited to the synthesis of primary amines from primary alkyl halides. | Clean synthesis of primary amines. |
| Competitive Deprotonation | Good selectivity for mono-alkylation. | Requires careful control of reaction conditions.[19] | When other methods are not suitable. |
Section 3: Protecting Group Strategies
Question 4: I need to perform a reaction on another part of my molecule, but the primary amine is interfering. What are the best protecting groups for primary amines and how do I choose the right one?
Answer:
Protecting a primary amine is crucial when its nucleophilic or basic nature would interfere with subsequent reaction steps.[20] The ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove without affecting other functional groups.[21] Carbamates are the most common and versatile class of protecting groups for amines.[22]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[9][22] | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C)[9] | Stable to acid and base. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[21] | Stable to acid and hydrogenolysis. |
Choosing the Right Protecting Group: The Concept of Orthogonality
The key to a successful multi-step synthesis is choosing "orthogonal" protecting groups. This means that you can selectively remove one protecting group in the presence of others.[21] For example, if your synthetic route requires a basic step and an acidic step, you could protect one amine with a Boc group (acid-labile) and another with an Fmoc group (base-labile).
Decision-Making Diagram for Protecting Group Selection:
Caption: Selecting an orthogonal amine protecting group.
Section 4: Purification Challenges
Question 5: I'm having difficulty purifying my primary amine product from the reaction mixture. What are some effective purification strategies?
Answer:
Purifying amines can be challenging due to their basicity and polarity. Standard silica gel chromatography can sometimes be problematic due to the interaction of the basic amine with the acidic silica gel. However, several effective strategies can be employed.
Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form its ammonium salt, which will partition into the aqueous layer.[23]
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified amine.
-
-
Chromatography:
-
Normal Phase (Silica Gel): To minimize streaking and improve separation, it is common to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Reversed-Phase (C18): This is an excellent technique for purifying polar compounds like amines.[24] A common mobile phase is a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.[24]
-
Specialized Columns: Amine-functionalized or basic alumina columns are also options for the purification of primary amines.[24]
-
-
Crystallization/Salt Formation:
-
Amines can often be purified by converting them to a salt (e.g., hydrochloride, tartrate) which can then be recrystallized. The pure salt can then be treated with a base to regenerate the free amine.
-
A modern approach involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can then be gently heated to release the pure amine, CO₂, and chloroform.[25] Another technique utilizes the formation of ammonium carbamate salts with CO₂ for selective crystallization.[26]
-
Method Selection Guide:
| Issue | Recommended Technique | Key Considerations |
| Separating from neutral/acidic impurities | Acid-Base Extraction | Ensure the product is stable to both acid and base.[23] |
| Polar impurities with similar properties | Reversed-Phase Chromatography | Can be scaled from analytical LC-MS to preparative flash chromatography.[24] |
| Product is a solid | Recrystallization (as free base or salt) | Requires finding a suitable solvent system. |
| Avoiding chromatography | Selective Precipitation/Crystallization | Newer, "greener" methods are becoming available.[25][26] |
This guide is intended to provide a solid foundation for troubleshooting common reactions involving primary amines. Successful organic synthesis relies on a combination of understanding the underlying chemical principles and applying practical, experience-based solutions.
References
-
Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. Available from: [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available from: [Link]
-
Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased? Pearson. Available from: [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. Available from: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? Quora. Available from: [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
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Amines. NCERT. Available from: [Link]
-
The Nucleophile. Chemistry LibreTexts. Available from: [Link]
-
Workup: Amines. University of Rochester. Available from: [Link]
-
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilicity (nucleophile strength). Khan Academy. Available from: [Link]
-
Amine alkylation. Wikipedia. Available from: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central. Available from: [Link]
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Reactions of Amines. Chemistry LibreTexts. Available from: [Link]
-
Amine Reactivity. Michigan State University. Available from: [Link]
-
Reactions of Amines. Available from: [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. Available from: [Link]
-
How do amines act as bases. Rawsource. Available from: [Link]
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Alkylation of Amines. University of Calgary. Available from: [Link]
-
acylation of amines. Mastering Chemistry Help. Available from: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]
-
Amine - Reactions, Synthesis, Properties. Britannica. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available from: [Link]
-
Reductive Amination. Chemistry Steps. Available from: [Link]
-
Synthesis of Amines. OpenStax. Available from: [Link]
-
Acylation of amines. Reddit. Available from: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available from: [Link]
-
Acylation Reaction on Amines. YouTube. Available from: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
-
Chemistry of Amides. Available from: [Link]
-
Amines: Synthesis and Reactions. Available from: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]
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- 26. researchgate.net [researchgate.net]
Identification of byproducts in the synthesis of 2-Thiophenemethylamine
Welcome to the technical support center for the synthesis and analysis of 2-Thiophenemethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this critical building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound. The answers are grounded in established chemical principles and analytical observations.
Q1: My reductive amination of 2-thiophenecarboxaldehyde is showing multiple spots on TLC and extra peaks in the GC-MS. What are the likely byproducts?
A: Reductive amination, while a powerful tool, involves a delicate equilibrium between imine formation and carbonyl reduction.[1][2] Several byproducts can arise if conditions are not optimized.
-
2-Thiophenemethanol: This is one of the most common byproducts. It forms when the reducing agent (e.g., sodium borohydride) reduces the starting aldehyde faster than the aldehyde reacts with the amine source to form the imine.[3][4] To mitigate this, ensure a sufficient concentration of the amine source (like ammonia or ammonium formate) is present and consider adding the reducing agent portion-wise after an initial period of stirring the aldehyde and amine together to favor imine formation.[5]
-
Unreacted 2-Thiophenecarboxaldehyde: Incomplete reaction is common. This can be due to insufficient reducing agent, low reaction temperature, or short reaction times. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material.
-
N,N-bis(thiophen-2-ylmethyl)amine (Secondary Amine): The desired primary amine product is itself a nucleophile and can react with another molecule of the intermediate imine. This leads to the formation of a secondary amine byproduct. Using a large excess of the initial amine source (ammonia) can help minimize this side reaction.[6]
-
Thiophene-2-carbaldehyde azine: If hydrazine is used in any capacity or as an impurity, it can react with two equivalents of the aldehyde to form the corresponding azine, which is a stable and often isolable byproduct.[7]
Q2: I'm performing a reduction of 2-thiophenecarbonitrile to synthesize this compound. My NMR spectrum is more complex than expected. What impurities should I be looking for?
A: The reduction of a nitrile is a robust method, but incomplete reactions or side reactions involving the reducing agent can lead to impurities.
-
Unreacted 2-Thiophenecarbonitrile: The most straightforward impurity is the starting material. Its presence indicates that the reaction has not gone to completion. The nitrile carbon has a characteristic signal in the ¹³C NMR spectrum around 114-115 ppm.[8]
-
Borate Esters/Complexes: If using borohydride-based reducing agents, especially in alcoholic solvents, borate esters can form as byproducts.[3] These are typically removed during aqueous workup, but persistent emulsions or improper quenching can carry them through.
-
Hydrolysis Products: If the workup conditions are harsh or prolonged, the product amine can potentially hydrolyze back to 2-thiophenemethanol, although this is less common under standard workup procedures.
Q3: My Gabriel synthesis is giving a low yield and the final product is difficult to purify. What are the common pitfalls and byproducts of this route?
A: The Gabriel synthesis is a classic method for preparing primary amines, but it has several steps where byproducts can be introduced.[6][9][10][11]
-
Unreacted Phthalimide: If the initial deprotonation of phthalimide is incomplete, it will remain as a significant impurity. Ensure a strong, anhydrous base and appropriate solvent are used.[10]
-
Incomplete Deprotection: The final step, typically hydrazinolysis, cleaves the amine from the phthalimide moiety. If this step is incomplete, you will have N-(thiophen-2-ylmethyl)phthalimide in your final product. This is a common issue and may require longer reaction times or refluxing with hydrazine.[12]
-
Phthalhydrazide: This is the major byproduct from the hydrazinolysis step.[9][11][12] It is often a solid and can precipitate from the reaction mixture. However, its separation can sometimes be challenging, leading to contamination of the final product.[9] Ensure thorough filtration and washing to remove it.
-
Succinimide Byproducts: In syntheses starting from brominated thiophene using reagents like N-bromosuccinimide (NBS), residual succinimide can be carried through subsequent steps if not properly removed.[8]
Q4: I am attempting a Leuckart reaction with 2-acetylthiophene. The reaction mixture is dark and complex. What are the characteristic byproducts?
A: The Leuckart reaction uses ammonium formate or formamide at high temperatures and is known for producing a range of byproducts.[13][14][15]
-
N-formyl-2-thiophenemethylamine: This is a key intermediate in the Leuckart reaction and a very common byproduct if the final hydrolysis step is incomplete.[16] The formyl group (CHO) will show a characteristic proton signal in the ¹H NMR spectrum.
-
Polymerization/Tarry Materials: The high temperatures required for the Leuckart reaction can cause polymerization of the starting materials or products, leading to the dark, tarry mixtures often observed.
-
Side-Reactions of 2-Acetylthiophene: The starting ketone itself can undergo side reactions under the harsh acidic and high-temperature conditions, leading to various condensation products.[17]
Visualizing Synthesis and Byproduct Formation
The following diagram illustrates the common synthetic pathways to this compound and highlights the stages where key byproducts are likely to form.
Caption: Key synthetic routes and points of byproduct formation.
Analytical Methodologies for Byproduct Identification
A multi-pronged analytical approach is essential for the robust identification and quantification of impurities.
Troubleshooting Workflow
The following workflow is recommended when unexpected results are obtained.
Caption: A logical workflow for identifying unknown byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent first-pass technique for identifying volatile impurities and byproducts.[8][18]
Experimental Protocol:
-
Column: A non-polar column such as a Restek Rxi®-5Sil MS (30 m x 0.25 mm x 0.25 µm) is suitable.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Data Interpretation: Compare the obtained mass spectra of impurity peaks with a library (e.g., NIST) and with the expected fragmentation patterns of potential byproducts listed in Table 1.[19]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurate purity determination and quantification of non-volatile impurities.[20][21]
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm and 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (50:50).
-
Data Analysis: Purity is typically calculated by the area percent method. For accurate quantification, a reference standard of this compound should be used to create a calibration curve.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation of byproducts.[23][24]
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) for complex mixtures.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Data Interpretation: Identify characteristic signals. For example, an aldehyde proton will appear around 9-10 ppm in the ¹H NMR spectrum. Compare observed chemical shifts to known values for suspected impurities (see Table 2).
Data Summary: Common Byproducts and Their Characteristics
The tables below summarize key information for rapid identification.
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Associated Synthesis Route | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| 2-Thiophenemethanol | Reductive Amination | 114.16 | 114, 97, 85 |
| 2-Thiophenecarboxaldehyde | Reductive Amination | 112.15 | 112, 111, 83 |
| N,N-bis(thiophen-2-ylmethyl)amine | Reductive Amination | 209.32 | 209, 112, 97 |
| N-(thiophen-2-ylmethyl)phthalimide | Gabriel Synthesis | 243.29 | 243, 148, 97 |
| Phthalhydrazide | Gabriel Synthesis | 162.15 | 162, 132, 104 |
| N-formyl-2-thiophenemethylamine | Leuckart Reaction | 141.19 | 141, 112, 97 |
Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Thiophene Ring Protons (ppm) | Methylene (-CH₂-) Protons (ppm) | Other Key Protons (ppm) |
| This compound (Product) | 6.9-7.2 (m, 3H) | ~4.0 (s, 2H) | ~1.6 (s, 2H, -NH₂) |
| 2-Thiophenemethanol | 6.9-7.3 (m, 3H) | ~4.8 (s, 2H) | ~2.0 (br s, 1H, -OH) |
| 2-Thiophenecarboxaldehyde | 7.2-7.8 (m, 3H) | - | ~9.9 (s, 1H, -CHO) |
| N-formyl-2-thiophenemethylamine | 6.9-7.3 (m, 3H) | ~4.6 (d, 2H) | ~8.2 (s, 1H, -CHO), ~6.5 (br s, 1H, -NH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[23][25][26]
By leveraging this guide, you can more effectively anticipate, identify, and troubleshoot the formation of byproducts in your synthesis of this compound, leading to higher purity materials and more reliable research outcomes.
References
-
Belskaya, N., et al. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]
-
Patsnap. (2013). Method for synthesizing 2-thiophene ethylamine. Eureka. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved January 22, 2026, from [Link]
-
Brandt, S. D., et al. (2017). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 22, 2026, from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved January 22, 2026, from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved January 22, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar.
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved January 22, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Gabriel Synthesis. Retrieved January 22, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved January 22, 2026, from [Link]
- Siddiqui, H. L., et al. (2011). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E. PMC - NIH.
-
El Kihel, A., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 22, 2026, from [Link]
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- Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
-
Pharmaffiliates. (n.d.). CAS No : 27757-85-3 | Product Name : this compound (BSC). Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 22, 2026, from [Link]
- Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry.
- O'Brien, E., et al. (2016). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug Testing and Analysis. PubMed.
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- Asensio-Ramos, M., et al. (2011). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules. MDPI.
-
Pharmacognosy Journal. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved January 22, 2026, from [Link]
- Setamdideh, D., & Rahmatollahzadeh, M. (2012). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society. SciELO México.
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. Available at: [Link]
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Technical Support Center: Safe Handling and Storage of 2-Thiophenemethylamine
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with essential safety information, troubleshooting advice, and detailed protocols for the safe handling and storage of 2-Thiophenemethylamine (CAS No: 27757-85-3). The information is structured in a practical, question-and-answer format to directly address potential issues encountered during laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common and critical questions regarding the safe management of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive material.[1][2][3] The primary hazards include:
-
Skin Corrosion/Burns: It can cause severe skin burns upon contact.[1][4][5]
-
Serious Eye Damage: Direct contact with the eyes can cause severe damage, potentially including blindness.[1][5]
-
Harmful if Swallowed or Inhaled: The substance is considered harmful if ingested or inhaled, and may cause irritation to the respiratory system.[5][6][7]
-
Combustibility: It is a combustible liquid with a flash point of approximately 73-74°C (163.4-165.2°F).[1] Vapors may form explosive mixtures with air.[8]
Q2: What are the correct storage conditions for this chemical to ensure its stability and safety?
A2: Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations. The key storage requirements are:
-
Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1][4][7]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[1][6][7][9] Containers that have been opened must be carefully resealed and kept upright.[6]
-
Atmosphere: The compound is air-sensitive.[2][3] For long-term stability, it should be handled and stored under an inert gas atmosphere (e.g., nitrogen or argon).[9]
-
Light and Temperature: Keep in a dark place and at room temperature.[2][3] Some suppliers may recommend refrigeration.[4][7] Always follow the storage temperature specified by the supplier.
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[1][6][10]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is essential to prevent exposure. The following should be worn at all times:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][11] Standard safety glasses are not sufficient. Eye protection must be tested and approved under government standards like OSHA 29 CFR 1910.133 or European Standard EN166.[1][11]
-
Hand Protection: Use chemically resistant gloves that have been inspected for integrity before use.[1][6] Dispose of contaminated gloves properly after use.[6]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[1][11] For larger quantities or increased risk of splashing, a full chemical-resistant suit may be necessary.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][11] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is required.[1][6]
Q4: What common chemicals or materials are incompatible with this compound?
A4: To prevent dangerous reactions, avoid contact with strong oxidizing agents and acids.[1][7] Mixing with these substances can lead to vigorous, exothermic reactions, increasing the risk of fire or explosion.
Q5: How should I properly dispose of waste containing this chemical?
A5: this compound waste must be treated as hazardous. Do not dispose of it down the drain.[6][7] Waste should be collected in suitable, closed, and properly labeled containers.[7] Disposal must be handled by a licensed professional waste disposal service, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7] Always follow local, state, and national environmental regulations for hazardous waste disposal.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation.
Q: I noticed the this compound in my bottle has darkened from its original clear, light-yellow color. Is it still usable?
A: The color change is likely a sign of degradation. This compound is sensitive to air and light, which can cause it to oxidize or polymerize over time, resulting in discoloration.[2][3][9] Using degraded material could introduce impurities into your experiment, leading to inconsistent or failed results. It is highly recommended to use a fresh, unopened bottle or to purify the discolored material before use. A common purification method is distillation under reduced pressure over a drying agent like barium oxide (BaO).[2]
Q: I accidentally got a small amount of this compound on my gloved hand. What is the immediate and correct procedure?
A: Your immediate priority is to prevent skin contact. Do not touch your face or any other surface with the contaminated glove. Follow these steps:
-
Immediately stop what you are doing.
-
Use a proper glove removal technique (without touching the glove's outer surface) to take off the contaminated glove.[6]
-
Dispose of the contaminated glove in the designated hazardous waste container.[6]
-
Wash your hands thoroughly with soap and water, even if you do not believe any chemical breached the glove.[6]
-
Inspect your hand for any signs of irritation or redness. If any are present, seek medical advice.[6]
Q: The ventilation in my chemical fume hood seems to be less effective than usual. Can I still proceed with a small-scale reaction involving this compound?
A: No. You should never work with this chemical if you suspect the engineering controls are not fully functional. Proper ventilation is your primary defense against inhaling harmful vapors.[1][11] Using the chemical with inadequate ventilation increases the risk of exposure, which can cause respiratory irritation.[5][6] Postpone your work, notify the lab manager or safety officer about the malfunctioning hood, and wait until it has been certified as fully operational before proceeding.
Q: I have a small, contained spill (less than 50 mL) on my lab bench. What is the correct cleanup protocol?
A: For a minor spill, you can perform the cleanup yourself if you have the proper training and equipment.
-
Alert personnel in the immediate area.[12]
-
Ensure you are wearing the full mandatory PPE, including safety goggles, face shield, lab coat, and chemical-resistant gloves.[13]
-
Contain the spill by placing an inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth) around the periphery of the spill and then working inwards.[1][7][14] Do not use combustible materials like paper towels to absorb the bulk of the liquid.[14]
-
Once the liquid is fully absorbed, carefully scoop the contaminated material into a suitable, sealable container for hazardous waste.[7][11][13]
-
Clean the spill area with soap and water.[13]
-
Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures.[14]
Section 3: Key Safety & Handling Protocols
These detailed protocols provide step-by-step guidance for critical procedures.
Protocol 1: Standard Handling and Dispensing
-
Preparation: Before starting, review the Safety Data Sheet (SDS).[1][4][7] Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
PPE: Don all required PPE: chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.[1][6]
-
Ventilation: Conduct all work inside a certified chemical fume hood.[1][7]
-
Grounding: If transferring significant quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[10][15]
-
Dispensing: Open the container slowly. If the chemical is stored under an inert atmosphere, ensure you have a system (e.g., a Schlenk line) to maintain it. Use clean glassware to dispense the required amount.
-
Closing: Securely close the container immediately after dispensing to minimize exposure to air.[6][9]
-
Post-Handling: After completing your work, wash your hands thoroughly with soap and water.[1] Clean any contaminated surfaces within the fume hood.
Protocol 2: Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Move the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[1][7]
-
If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1][7][16] Use a pocket mask with a one-way valve.[16]
-
-
Ingestion:
-
DO NOT induce vomiting.[1][7][11] This is contraindicated as the material is corrosive and could cause further damage to the esophagus.[1]
-
Rinse the victim's mouth with water.[1][7] If the person is conscious and alert, they may drink 2-4 cupfuls of water or milk.[11]
-
Never give anything by mouth to an unconscious person.[11]
-
Section 4: Summary of Safety & Physical Properties
This table provides a quick reference for key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 27757-85-3 | [1][2][3][17] |
| Molecular Formula | C₅H₇NS | [1][2][17] |
| Molecular Weight | 113.18 g/mol | [1][17] |
| Appearance | Clear, colorless to yellow liquid | [2][3] |
| Boiling Point | 95-99 °C at 28 mmHg | [2][3] |
| Density | 1.103 g/mL at 25 °C | [2][3] |
| Flash Point | ~74 °C / 165.2 °F (closed cup) | |
| Hazard Class | 8 (Corrosive) | [2][3] |
| Incompatibilities | Strong oxidizing agents, Acids | [1][7] |
| Storage Temperature | Room Temperature; Keep in dark place | [2][3] |
Section 5: Visual Workflows
These diagrams illustrate key safety processes for handling this compound.
Caption: A standard workflow for the safe handling of this compound.
Caption: A decision-making flowchart for first aid response to exposure.
Section 6: References
-
Thiophene-2-Ethylamine Safety Guide | PDF | Toxicity | Personal Protective Equipment. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
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Section 5: Firefighting Measures. [Link]
-
Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]
-
Chemical spill cleanup procedures - J&K Scientific LLC. [Link]
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean. [Link]
-
Hazardous Material Spill Procedure, # HM-08-013 - UNIVERSITY OF TOLEDO. [Link]
-
High-Quality Thiophene-Based Two-Dimensional Perovskite Films Prepared with Dual Additives and Their Application in Solar Cells | ACS Omega. [Link]
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Technical Support Center: Minimizing Dimer Formation in Coupling Reactions with 2-Thiophenemethylamine
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for addressing a common and often frustrating challenge in synthetic chemistry: the formation of dimers during coupling reactions with 2-thiophenemethylamine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with direct, actionable insights to optimize your reaction outcomes. As Senior Application Scientists, we have curated this information based on established chemical principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound coupling reactions, and why does it occur?
Answer:
Dimer formation refers to a side reaction where two molecules of this compound couple with each other, resulting in a byproduct with approximately double the molecular weight of the starting amine. This unwanted product consumes your starting material and complicates the purification of your desired amide product.
The primary suspected mechanism for this dimerization is the oxidative homocoupling of the electron-rich thiophene ring.[1] The aminomethyl group (-CH₂NH₂) at the 2-position is an electron-donating group, which activates the thiophene ring, particularly at the 5-position, making it susceptible to electrophilic attack and oxidation. Under certain reaction conditions, this can lead to the formation of a carbon-carbon bond between the 5-positions of two this compound molecules. While often catalyzed by transition metals like palladium, these conditions can sometimes be inadvertently met or mimicked by certain coupling reagents or additives.[1]
A secondary, though less commonly reported, possibility is an intermolecular reaction involving the amine functionality, although this is less likely to be the primary pathway for the main dimer observed.
Troubleshooting Guide: Dimer Formation
Scenario 1: I am observing a significant amount of a high-molecular-weight byproduct, likely a dimer, in my amide coupling reaction. What are the first things I should check?
Answer:
When dimer formation is significant, a systematic review of your reaction parameters is crucial. Here are the initial steps to take:
-
Re-evaluate Your Coupling Reagent: Certain coupling reagents, particularly those that can participate in single-electron transfer (SET) processes or contain trace metal impurities, might promote oxidative homocoupling.
-
Assess Your Base: The choice and stoichiometry of the base can influence side reactions. Strong, non-nucleophilic hindered bases are generally preferred.
-
Check the Purity of Your Starting Materials: Impurities in your this compound or carboxylic acid could be a source of catalysts or oxidants.
-
Consider the Reaction Atmosphere: While many amide couplings are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can act as an oxidant.
Q2: Which coupling reagents are more prone to causing dimer formation with this compound, and what are the recommended alternatives?
Answer:
While no coupling reagent is universally "bad," some may be more likely to promote side reactions with sensitive substrates like this compound.
-
Potentially Problematic Reagents: Reagents that can generate highly reactive intermediates or have the potential for redox activity might contribute to dimerization. While direct evidence for specific reagents causing this compound dimerization is scarce in the literature, it is a prudent first step in troubleshooting.
-
Recommended Alternatives:
-
Carbodiimides (e.g., EDC, DIC): Often a good starting point due to their well-understood mechanism. Use in conjunction with additives like HOBt or OxymaPure to minimize side reactions and improve efficiency.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally very effective for hindered couplings and are less likely to participate in unwanted side reactions compared to some uronium salts.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): While highly efficient, it's crucial to use the correct stoichiometry, as excess reagent can lead to guanidinylation of the amine.[2]
-
| Coupling Reagent Class | Examples | Potential Issues with this compound | Recommendations |
| Carbodiimides | EDC, DIC | Potential for side reactions if not used with additives. | Use with HOBt or OxymaPure to form the active ester and minimize side reactions. |
| Phosphonium Salts | PyBOP, PyAOP | Generally robust and less prone to side reactions. | A good first choice for troubleshooting dimer formation. |
| Uronium/Aminium Salts | HATU, HBTU | Can cause guanidinylation if used in excess. | Use stoichiometric amounts or a slight excess of the coupling reagent relative to the carboxylic acid. |
Experimental Protocols for Minimizing Dimer Formation
Here we provide detailed protocols designed to mitigate dimer formation.
Protocol 1: Carbodiimide Coupling with In-Situ Active Ester Formation
This protocol minimizes the time the activated carboxylic acid is present in the reaction mixture before the addition of the amine, reducing the opportunity for side reactions.
Workflow Diagram:
Caption: Workflow for phosphonium salt-mediated coupling.
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add a non-nucleophilic base, typically DIPEA (3.0 equiv).
-
Stir for 5 minutes at room temperature.
-
Add this compound (1.1 equiv) and continue to stir at room temperature.
-
Monitor the reaction to completion (typically 1-12 hours).
-
Perform a standard aqueous workup to isolate the crude product.
Rationale: Phosphonium reagents like PyBOP are highly effective for hindered couplings and are generally considered to be less prone to side reactions like guanidinylation that can occur with uronium reagents. [3]
Advanced Troubleshooting
Q3: I've tried different coupling reagents and still see dimer formation. What other reaction parameters can I adjust?
Answer:
If dimer formation persists, consider the following adjustments to your reaction conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes disfavor the side reaction, which may have a higher activation energy than the desired amide bond formation. Conversely, for very hindered substrates, a moderate increase in temperature might be necessary to promote the desired reaction over dimer decomposition pathways. [1]* Order of Addition: Adding the this compound solution slowly (e.g., via syringe pump) to the activated carboxylic acid can help maintain a low concentration of the free amine, which may suppress the rate of the bimolecular dimerization reaction.
-
Solvent: While DMF and DCM are common, exploring other anhydrous aprotic solvents could be beneficial. The polarity of the solvent can influence the stability of intermediates and the rates of competing reactions. A less polar solvent might disfavor the formation of ionic intermediates that could be involved in dimerization.
-
Stoichiometry: Using a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) can help to ensure that the this compound is consumed by the desired reaction as quickly as possible.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting dimer formation.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Retrieved from [Link]
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Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
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CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2024, November 15). Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. Retrieved from [Link]
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ResearchGate. (n.d.). Homocoupling of 2‐formyl thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for homocoupling reaction. Retrieved from [Link]
- Google Patents. (n.d.). How to reduce primer dimer formation and increase amplification efficiency.
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ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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NIH. (n.d.). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. Retrieved from [Link]
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Genemod. (2024, January 23). PCR Optimization: Strategies To Minimize Primer Dimer. Retrieved from [Link]
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NIH. (n.d.). Eliminating primer dimers and improving SNP detection using self-avoiding molecular recognition systems. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Thiophenemethylamine and Furfurylamine in Modern Synthesis
Abstract
2-Thiophenemethylamine and furfurylamine are foundational heterocyclic building blocks in medicinal chemistry and materials science. While structurally similar—each possessing a five-membered aromatic ring and an aminomethyl group—their distinct heteroatoms (sulfur vs. oxygen) impart subtle yet critical differences in reactivity, stability, and synthetic utility. This guide provides an in-depth, comparative analysis of these two amines, focusing on their performance in key synthetic transformations, including reductive amination and the Pictet-Spengler reaction. By examining the underlying electronic and steric influences, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reaction design and molecular construction. Experimental data, detailed protocols, and mechanistic diagrams are provided to ensure scientific integrity and practical applicability.
Introduction: Two Bioisosteres at a Synthetic Crossroads
In the landscape of drug discovery, the thiophene and furan rings are frequently employed as bioisosteres of the benzene ring, offering unique electronic properties and metabolic profiles.[1][2] this compound and furfurylamine serve as primary amine synthons that introduce these valuable pharmacophores into larger molecular scaffolds.[3][4] Furfurylamine, often derived from renewable biomass sources like furfural, is a cornerstone of green chemistry initiatives.[5][6] In contrast, this compound is a well-established intermediate in the synthesis of pharmaceuticals with diverse activities, including anti-inflammatory and anti-cancer properties.[7]
The choice between these two reagents is often non-trivial. The greater aromaticity of the thiophene ring compared to furan, and the differing electronegativity and size of sulfur versus oxygen, lead to distinct outcomes in stability, nucleophilicity, and participation in cyclization reactions. This guide will dissect these differences through the lens of practical, high-impact synthetic methodologies.
Physicochemical Properties: The Foundation of Reactivity
The divergent behavior of this compound and furfurylamine in chemical reactions can be traced back to their fundamental physicochemical properties. These parameters influence everything from solubility and handling to the nucleophilicity of the amine and the reactivity of the aromatic ring.
| Property | This compound | Furfurylamine | Rationale for Synthetic Implications |
| Molecular Weight | 113.18 g/mol | 97.12 g/mol [8] | Minor difference; generally not a significant factor in reactivity comparison. |
| Boiling Point | 95-99 °C / 28 mmHg | 145-146 °C[8][9] | Furfurylamine's higher boiling point suggests stronger intermolecular forces, potentially due to the polarity of the C-O bond. |
| Density | ~1.103 g/mL at 25 °C | ~1.099 g/mL at 25 °C[8][9] | The similarity in density indicates comparable packing in the liquid state. |
| pKa (of conjugate acid) | ~8.9 (Estimated) | 9.12 (Predicted)[6][9] | The slightly lower basicity of this compound is attributed to the electron-withdrawing nature of the thiophene ring. This can influence its nucleophilicity. |
| Water Solubility | Data not readily available | Soluble[6][9] | The polarity of the furan ring enhances water solubility, which can be a key factor in selecting "green" or aqueous reaction media. |
| Stability | Generally stable | Sensitive to air and acids; absorbs CO₂.[6][10] | The furan ring is less aromatic and more susceptible to acid-catalyzed degradation (e.g., ring-opening). This is a critical consideration for reaction setup and purification. |
Comparative Synthetic Utility
The true distinction between these two amines emerges in their performance in key synthetic reactions. Here, we analyze two fundamental transformations: reductive amination and the Pictet-Spengler reaction.
Reductive Amination: A Test of Nucleophilicity and Stability
Reductive amination is one of the most widely used methods for forming C-N bonds.[11] The reaction proceeds via the initial formation of an imine or enamine, followed by reduction. The efficiency of this process is a direct reflection of the amine's nucleophilicity and the stability of the intermediates.
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of slightly acidic conditions which can catalyze imine formation. Harsher reagents or conditions can lead to decomposition, particularly of the acid-sensitive furfurylamine. For industrial-scale synthesis of furfurylamine itself from furfural, catalytic hydrogenation over metals like Raney Ni or Rhodium is common, with careful control of conditions to maximize selectivity.[5][12][13]
Comparative Performance: While both amines are effective nucleophiles, the slightly higher basicity of furfurylamine might suggest faster initial imine formation. However, this is often offset by its instability. In reactions requiring prolonged heating or acidic catalysts, this compound frequently provides cleaner reactions and higher yields due to the superior stability of the thiophene ring.
Workflow Diagram: General Reductive Amination
Caption: General workflow for a reductive amination reaction.
Experimental Protocol: Reductive Amination of Cyclohexanone
-
Materials: Cyclohexanone (1.0 mmol), Amine (this compound or furfurylamine, 1.1 mmol), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), Dichloroethane (DCE, 10 mL), Glacial Acetic Acid (0.1 mmol).
-
Procedure:
-
To a solution of cyclohexanone in DCE, add the respective amine.
-
Add glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: this compound is expected to give a slightly higher and cleaner yield due to the robustness of the thiophene ring under these conditions.
Pictet-Spengler Reaction: A Probe of Aromatic Ring Nucleophilicity
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids.[14][15][16] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution where the aromatic ring acts as the nucleophile.[17][18]
Comparative Mechanistic Insights: The key difference lies in the nucleophilicity of the heterocyclic ring. The furan ring of furfurylamine is more electron-rich and thus a more potent nucleophile than the thiophene ring. This has two major consequences:
-
Reaction Rate: The cyclization step is generally faster with furfurylamine derivatives.
-
Reaction Conditions: Furfurylamine can often undergo the Pictet-Spengler reaction under milder acidic conditions (e.g., TFA, ambient temperature), whereas this compound may require stronger acids (e.g., HCl, H₂SO₄) and/or heating.[17]
However, the enhanced reactivity of furan is a double-edged sword. The same mild acidic conditions that promote cyclization can also lead to side reactions, such as polymerization or ring-opening, if not carefully controlled.[10] The greater aromatic stabilization energy of thiophene makes it more resilient, often leading to cleaner product formation despite requiring more forcing conditions.
Mechanism Diagram: Pictet-Spengler Reaction
Caption: Comparative mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Pictet-Spengler Reaction with Acetone
-
Materials: Amine (this compound or furfurylamine, 1.0 mmol), Acetone (5.0 mmol, used as reactant and solvent), Trifluoroacetic acid (TFA, 2.0 mmol).
-
Procedure:
-
Dissolve the amine in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography.
-
Expected Outcome: Furfurylamine is expected to provide a higher yield of the cyclized product under these mild conditions. This compound will likely show low conversion, requiring more forcing conditions (e.g., heating in the presence of a stronger acid) to achieve a comparable yield.
Applications in Drug Discovery and Materials Science
The choice between these two amines directly impacts the properties of the final molecule.
-
Furfurylamine is a key intermediate in the synthesis of diuretics like furosemide, and various agrochemicals.[4][10] Its derivatives are also explored in polymer chemistry.[3]
-
This compound is a building block for numerous pharmaceutical candidates.[7] The thiophene moiety is found in approved drugs like the antiplatelet agent Ticlopidine. Thiophene-based compounds often exhibit improved metabolic stability compared to their furan counterparts.
Conclusion and Future Outlook
The comparative study of this compound and furfurylamine reveals a classic trade-off in chemical synthesis: reactivity versus stability.
-
Furfurylamine is the more reactive nucleophile, both at the amine and the aromatic ring. This allows for reactions under milder conditions but demands precise control to avoid degradation and side reactions. Its renewable sourcing makes it an attractive option for sustainable chemistry.
-
This compound offers superior stability and robustness. While it may require more forcing conditions, the predictability and cleanliness of its reactions often lead to higher overall process efficiency, a critical factor in multi-step pharmaceutical synthesis.
The selection between these two valuable building blocks should be guided by the specific demands of the synthetic target and the reaction conditions. For rapid cyclizations under mild conditions, furfurylamine is a strong candidate. For robust, multi-step syntheses where stability is paramount, this compound is often the more reliable choice. Future research will likely focus on developing even milder catalytic systems that can harness the reactivity of furfurylamine while minimizing degradation, and on new methodologies to activate the less-nucleophilic thiophene ring under more benign conditions.
References
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A Comparative Analysis of 2-Thiophenemethylamine and Pyrrole-Based Scaffolds in Modern Drug Discovery
Introduction: The Central Role of Five-Membered Heterocycles in Medicinal Chemistry
In the landscape of drug discovery, heterocyclic compounds are paramount, with five-membered aromatic rings like thiophene and pyrrole standing out as "privileged scaffolds."[1][2] Their structural versatility, favorable pharmacokinetic profiles, and capacity to engage with a multitude of biological targets make them foundational elements in the design of novel therapeutics.[2] Pyrrole, a nitrogen-containing heterocycle, is integral to numerous natural products and clinically significant drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Similarly, the thiophene ring, a sulfur-containing bioisostere of benzene, is a key component in many approved drugs, with its derivatives showing potent biological activities.[6][7]
This guide provides an in-depth, objective comparison of the biological activities of 2-thiophenemethylamine derivatives and their pyrrole-based counterparts. We will dissect their performance in key therapeutic areas, supported by experimental data, and explain the causal relationships between chemical structure and biological function. This analysis is designed to equip researchers, scientists, and drug development professionals with field-proven insights to navigate the complexities of heterocyclic medicinal chemistry.
Section 1: Comparative Anticancer Activity
The fight against cancer necessitates the development of agents that can selectively target malignant cells. Both thiophene and pyrrole scaffolds have been extensively explored to this end, often targeting critical cellular pathways like cell division and signal transduction.[8][9]
Pyrrole-Based Compounds: Potent Inhibitors of Kinases and Microtubules
Pyrrole derivatives have emerged as a highly promising class of anticancer agents.[2][10] Their mechanisms are diverse, but a significant number function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 4 (FGFR4), which are crucial for tumor angiogenesis and proliferation.[10] For instance, certain pyrrolo[2,3-d]pyrimidines have demonstrated potent, dose-related inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range.[10] Other pyrrole derivatives disrupt the formation of microtubules by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[1]
A 2022 study synthesized two pyrrole derivatives, MI-1 and D1, as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and VEGFR. The study confirmed that both compounds could form stable complexes with these receptors, demonstrating their potential as competitive inhibitors in cancer therapy.[11]
This compound Derivatives: Emerging Cytotoxic Agents
Thiophene-containing compounds have also carved out a significant niche in anticancer research.[12] Specifically, derivatives of 2-aminothiophene, a close structural relative of this compound, have shown a wide spectrum of antitumor activities.[13][14] Fused thiophene derivatives have been successfully developed as potent inhibitors of VEGFR-2 and the protein kinase B (AKT) pathway, crucial for cell survival. A recent study identified a thieno[3,2-b]pyrrole derivative, compound 4c , which inhibited VEGFR-2 and AKT with IC₅₀ values of 0.075 µM and 4.60 µM, respectively, and induced apoptosis in liver cancer cells.[15] Furthermore, thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, showing significant activity against liver cancer cell lines.[16]
Quantitative Comparison: Anticancer Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrrole and thiophene derivatives against various human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrrole | Pyrrolo[2,3-d]pyrimidine 13a | - (VEGFR-2 enzyme) | 0.0119 | VEGFR-2 Inhibition | [10] |
| Pyrrole | Benzimidazole-Triazole 11 | Various | 0.20 - 2.58 | Growth Inhibition | [17] |
| Thiophene | Thieno[3,2-b]pyrrole 4c | HepG2 (Liver) | 3.023 | VEGFR-2/AKT Inhibition | [15] |
| Thiophene | Thieno[3,2-b]pyrrole 4c | PC-3 (Prostate) | 3.12 | VEGFR-2/AKT Inhibition | [15] |
| Thiophene | Thiazole-mustard 30 | HCT116 (Colon) | 5.48 | Inhibitory Effect | [17] |
| Thiophene | Thiophene Carboxamide 2b | Hep3B (Liver) | 5.46 | Tubulin Inhibition | [16] |
Visualizing the Mechanism: VEGFR-2 Signaling Pathway
Many potent anticancer derivatives from both families target the VEGFR-2 signaling pathway to inhibit angiogenesis. The diagram below illustrates the key steps in this pathway, providing context for the compounds' mechanism of action.
Caption: VEGFR-2 signaling pathway targeted by anticancer compounds.
Section 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, demanding a continuous pipeline of novel therapeutic agents. Heterocyclic compounds, including those with pyrrole and thiophene cores, are a rich source of potential new antimicrobials.[18][19]
Pyrrole-Based Compounds: Broad-Spectrum Efficacy
The pyrrole framework is found in naturally occurring antibiotics like Pyrrolnitrin.[20] Synthetic pyrrole derivatives have demonstrated significant activity against a wide range of pathogens.[4] Studies have shown that incorporating different functional groups onto the pyrrole ring system can lead to compounds with high potency against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi such as Aspergillus niger and Candida albicans.[21]
This compound Derivatives: Potent and Targeted Action
Thiophene derivatives are well-documented for their antimicrobial properties.[13] Recent research has focused on their efficacy against drug-resistant bacteria. A 2023 study found that specific thiophene derivatives exhibited potent bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli.[19] The study revealed that these compounds increase bacterial membrane permeability and reduce the adherence of bacteria to host cells. The substitution pattern on the thiophene ring significantly influences the biological activity, with pyridine side chains enhancing antimicrobial effects.[22]
Quantitative Comparison: Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial effectiveness. The table below compares the MIC values of representative compounds from both classes against common pathogens.
| Compound Class | Derivative Example | Microorganism | Strain | MIC (µg/mL) | Reference |
| Pyrrole | Compound 3c | S. aureus | ATCC 29213 | 12.5 | [21] |
| Pyrrole | Compound 3d | E. coli | ATCC 25922 | 12.5 | [21] |
| Pyrrole | Compound 3e | C. albicans | ATCC 10231 | 6.25 | [21] |
| Thiophene | Compound 4 | A. baumannii | Colistin-Resistant | 16 (MIC₅₀) | [19] |
| Thiophene | Compound 5 | E. coli | Colistin-Resistant | 32 (MIC₅₀) | [19] |
| Thiophene | Compound 7b | S. aureus | ATCC 25923 | 6.25 | [22] |
| Thiophene | Compound 8 | E. coli | NCTC 10418 | 6.25 | [22] |
Visualizing the Workflow: Antimicrobial Susceptibility Testing
The process of determining the antimicrobial efficacy of a novel compound follows a standardized workflow. The diagram below outlines the key stages of in vitro antimicrobial susceptibility testing.
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Comparative analysis of thiophene versus furan in medicinal chemistry applications.
Executive Summary
Thiophene and furan are five-membered aromatic heterocycles that are foundational scaffolds in medicinal chemistry. Often employed as bioisosteres for phenyl groups and each other, their distinct physicochemical and metabolic properties offer a nuanced toolkit for drug design.[1][2] Thiophene's greater aromaticity and metabolic stability often make it a more robust choice, though this is not without exceptions.[3] Furan, while potentially more susceptible to metabolic activation, provides unique electronic properties and hydrogen bonding capabilities through its oxygen heteroatom.[1][3] This guide provides a comparative analysis of their properties, metabolic fates, and applications, supported by experimental data and protocols to aid researchers in making informed decisions during the drug discovery process.
Introduction: The Privileged Scaffolds
Five-membered aromatic heterocycles are mainstays in drug discovery, with thiophene and furan being among the most utilized.[4] Their structural similarity allows them to often serve as bioisosteric replacements, enabling chemists to fine-tune properties like solubility, receptor binding, and metabolic stability.[5] Thiophene, containing a sulfur atom, is a key component in numerous FDA-approved drugs, ranking as a "privileged pharmacophore".[5][6] Furan, with its oxygen atom, is also prevalent in a wide range of therapeutics, from antimicrobials to anti-inflammatory agents.[1][7] Understanding the subtle yet critical differences between these two rings is paramount for rational drug design.
Physicochemical Properties: A Comparative Overview
The fundamental differences between thiophene and furan arise from the nature of their respective heteroatoms—sulfur and oxygen. Sulfur is larger, less electronegative, and has available 3d orbitals, which contributes to thiophene's enhanced aromaticity compared to furan.[3] This distinction influences their electronic and steric profiles, directly impacting drug-receptor interactions.
Table 1: Comparative Physicochemical Properties of Thiophene and Furan
| Property | Thiophene | Furan | Rationale and Implication in Drug Design |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan | Benzene > Thiophene > Pyrrole > Furan | Higher aromaticity in thiophene leads to greater stability and often, improved metabolic resistance. Furan's lower aromaticity makes it more diene-like and susceptible to certain metabolic reactions.[3] |
| Electronegativity of Heteroatom | Sulfur (2.58) | Oxygen (3.44) | Furan's more electronegative oxygen can act as a hydrogen bond acceptor, a crucial interaction for target binding.[1] |
| Dipole Moment (Debye) | ~0.55 D | ~0.70 D | The slight difference in polarity can influence solubility and interactions with polar residues in a binding pocket. |
| Reactivity | Less reactive, more stable. Undergoes electrophilic substitution readily.[5][8] | More reactive, less stable. Susceptible to ring opening.[1][3] | Thiophene's stability is advantageous for a drug scaffold. Furan's reactivity can be a liability, leading to metabolic instability. |
| Lipophilicity (logP) | ~1.8 | ~1.3 | Thiophene is generally more lipophilic, which can enhance membrane permeability and potentially aid in crossing the blood-brain barrier.[5] |
Metabolic Stability and Toxicology: A Critical Comparison
The metabolic fate of a drug candidate is a critical determinant of its success. Both thiophene and furan can be bioactivated by cytochrome P450 (CYP) enzymes to form reactive metabolites, which is a significant safety concern.[9]
Furan Metabolism and Toxicity: The furan ring is prone to CYP-mediated oxidation, which can lead to the formation of reactive and potentially toxic metabolites like cis-2-butene-1,4-dial.[1] This reactive aldehyde can form covalent adducts with cellular macromolecules like proteins, leading to cytotoxicity and organ damage, particularly hepatotoxicity.[1] This metabolic liability is a primary reason medicinal chemists may seek to replace a furan ring with a more stable bioisostere, such as thiophene.
Thiophene Metabolism and Toxicity: Thiophene is also a substrate for CYP enzymes, and its metabolism can proceed via two main pathways: S-oxidation to form a thiophene S-oxide, or epoxidation across a double bond.[3][9] Both pathways can generate electrophilic intermediates capable of causing toxicity.[9] However, thiophene generally exhibits greater metabolic stability than furan.[3] It's important to note that not all thiophene-containing drugs form reactive metabolites; in many cases, other parts of the molecule are more readily metabolized.[9] For example, drugs like tiaprofenic acid and suprofen generate reactive metabolites, while others do not show evidence of bioactivation of the thiophene ring.[5]
Caption: Experimental workflow for the microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved human liver microsomes (HLMs) at 37°C. [10]Dilute to a final protein concentration of 0.5 mg/mL in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). [11] * Prepare stock solutions of the furan and thiophene test compounds (e.g., 10 mM in DMSO). Dilute to a final concentration of 1 µM in the incubation mixture. [11] * Prepare a 1 mM solution of NADPH (the enzyme cofactor) in buffer. [12]
-
-
Incubation:
-
In a 96-well plate, add the microsome solution and the test compound.
-
Include control wells:
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the -NADPH controls. [11] * At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile. [11]The 'time 0' sample represents 100% of the compound.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point. [12]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the half-life (t½) and the intrinsic clearance (CLint) to quantify metabolic stability. A longer half-life indicates greater stability.
-
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells. It is used to determine if a compound or its metabolites are toxic to cells. [14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed a suitable cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well). [15] * Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan and thiophene test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals. [15][16] * Shake the plate gently for 15 minutes to ensure complete dissolution. * Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm. [15]
-
-
Data Interpretation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot cell viability against compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). A lower IC₅₀ indicates higher cytotoxicity.
-
Conclusion and Future Perspectives
The choice between a thiophene and a furan scaffold in drug design is a strategic decision based on a trade-off between metabolic stability, potential for toxicity, and desired target interactions. Thiophene's superior aromaticity and generally higher metabolic stability often make it a preferred bioisostere. [3]However, the hydrogen-bonding capability of furan's oxygen atom can be indispensable for achieving high-affinity binding to some biological targets. [1] The path forward lies in a deeper, quantitative understanding of these heterocycles. The development of more predictive in silico models for metabolism and toxicity, coupled with high-throughput screening using the robust experimental protocols detailed here, will continue to empower medicinal chemists to harness the full potential of both thiophene and furan in the creation of safer and more effective medicines.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved January 22, 2026, from [Link]
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012, November 28). PharmaTutor. Retrieved January 22, 2026, from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies. Retrieved January 22, 2026, from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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A Tale of Two Thiophenes: A Comparative Guide to 2-Thiophenemethylamine and 2-Thiopheneethylamine in Synthesis
Introduction
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties favorably, enhancing absorption, distribution, metabolism, and excretion (ADME) profiles.[3] For researchers building molecules around this versatile heterocycle, the choice of amine-containing building blocks is critical.
Among the most common are 2-thiophenemethylamine and 2-thiopheneethylamine. Separated by a single methylene (-CH₂-) unit, their structural similarity belies significant differences in reactivity and synthetic utility. This guide provides an in-depth comparison of these two key building blocks, offering field-proven insights and experimental data to help drug development professionals and synthetic chemists make informed decisions. We will explore how this subtle structural change dictates nucleophilicity, steric accessibility, and suitability for cornerstone synthetic transformations.
Structural and Physicochemical Comparison: More Than Just One Carbon Apart
The additional methylene spacer in 2-thiopheneethylamine might seem trivial, but it fundamentally alters the electronic and steric environment of the crucial amine functional group.
| Property | This compound | 2-Thiopheneethylamine | Rationale for Difference |
| Structure | One-carbon vs. two-carbon linker between the ring and the NH₂ group. | ||
| CAS Number | 27757-85-3[4] | 30433-91-1[5] | - |
| Molecular Formula | C₅H₇NS[4] | C₆H₉NS[5] | - |
| Molecular Weight | 113.18 g/mol [4] | 127.21 g/mol [5] | Addition of a CH₂ group. |
| Boiling Point | 95-99 °C / 28 mmHg[4] | 200-201 °C / 750 mmHg[5] | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | 1.103 g/mL at 25 °C[4] | 1.087 g/mL at 25 °C[5] | Minor differences in packing and molecular volume. |
| Refractive Index | n20/D 1.5670[4] | n20/D 1.551[5] | Reflects differences in electronic polarizability. |
| Predicted pKa | ~9.2 (estimated) | 9.47±0.10[6] | The electron-withdrawing effect of the thiophene ring is more pronounced in the methylamine, reducing the basicity of the lone pair. The extra methylene group in the ethylamine insulates the amine from this effect. |
The most critical distinction lies in the basicity (pKa). The sulfur atom and the aromatic π-system of the thiophene ring exert an inductive electron-withdrawing effect. In This compound , the amine is in close proximity, leading to a significant decrease in the electron density of the nitrogen's lone pair. This makes it a weaker base and a less potent nucleophile compared to a standard primary amine.
In 2-thiopheneethylamine , the additional methylene group effectively insulates the amine from this inductive effect. Consequently, its basicity and nucleophilic character are much closer to that of a simple alkylamine like phenethylamine, making it a more reactive nucleophile in many standard transformations.
Reactivity and Synthetic Profile: A Comparative Analysis
The structural and electronic differences directly translate into distinct reactivity profiles, governing the suitability of each building block for specific synthetic operations.
Nucleophilicity and Steric Hindrance
The interplay between electronics and sterics is a central theme in the chemistry of these molecules.
-
This compound : Its reduced nucleophilicity means it may require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to undergo reactions like acylation or alkylation.[7] Furthermore, the thiophene ring is held directly adjacent to the reaction center, creating significant steric bulk that can hinder the approach of reagents.[8][9] This steric hindrance can be exploited for selectivity but can also render some transformations inefficient.
-
2-Thiopheneethylamine : As a stronger nucleophile, it reacts more readily under standard conditions.[10] The two-carbon spacer orients the thiophene ring further away from the amine, presenting a much lower steric barrier to incoming electrophiles. This generally leads to faster reaction rates and higher yields in common nucleophilic substitution and addition reactions.
The following diagram illustrates this fundamental difference in accessibility to the amine's lone pair.
Caption: Steric and electronic profiles of the two building blocks.
Key Synthetic Transformations
This is one of the most common reactions for primary amines.[11] Both building blocks readily form amides with acylating agents like acyl chlorides or anhydrides. However, their reaction kinetics differ. 2-Thiopheneethylamine will typically react faster and may require milder conditions (e.g., a weaker base or lower temperature) than this compound due to its higher nucleophilicity.[12] For substrates sensitive to heat or strong bases, 2-thiopheneethylamine is often the superior choice.
The Pictet-Spengler reaction is a powerful acid-catalyzed transformation that fuses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline ring system.[13][14] This reaction is a cornerstone of alkaloid synthesis and medicinal chemistry.
Herein lies the most critical synthetic distinction:
-
2-Thiopheneethylamine is a classic β-arylethylamine substrate. It readily undergoes the Pictet-Spengler reaction to generate therapeutically relevant thieno[2,3-c]pyridine scaffolds.[15]
-
This compound lacks the necessary two-carbon spacer between the aromatic ring and the amine. It is therefore unsuitable for the Pictet-Spengler reaction.
This single reaction compatibility is often the deciding factor in selecting a building block for the synthesis of complex, fused heterocyclic systems.
Caption: Decision workflow for the Pictet-Spengler reaction.
Experimental Protocols
To provide a practical context, we present standardized protocols for two key transformations. These are intended as validated starting points, and optimization may be required for specific substrates.
Protocol 1: General N-Acylation (Acetamide Formation)
This protocol is applicable to both amines, with the expectation that the reaction with 2-thiopheneethylamine may be faster.
Materials:
-
Thiophene amine (this compound or 2-thiopheneethylamine) (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[16]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiophene amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Trustworthiness Note: The use of a base like triethylamine is critical to neutralize the HCl byproduct generated from the acyl chloride, which would otherwise protonate the starting amine and halt the reaction.[16]
Protocol 2: Pictet-Spengler Cyclization of 2-Thiopheneethylamine
This protocol outlines the synthesis of a tetrahydrothieno[2,3-c]pyridine derivative.
Materials:
-
2-Thiopheneethylamine (1.0 eq)
-
Aldehyde (e.g., acetaldehyde) (1.1 eq)
-
Trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., DCM or toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-thiopheneethylamine (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/iminium ion.[15]
-
Add trifluoroacetic acid (2.0 eq) to the solution and stir at room temperature. For less reactive aldehydes, the reaction may require heating to reflux.[17]
-
Monitor the reaction by TLC for the consumption of the starting materials and the formation of the new, more polar product. The reaction can take from a few hours to overnight.
-
Once complete, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired tetrahydrothieno[2,3-c]pyridine.
Causality Note: The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the electron-rich C3 position of the thiophene ring in an intramolecular electrophilic aromatic substitution, leading to ring closure.[17]
Conclusion and Decision-Making Framework
The choice between this compound and 2-thiopheneethylamine is not one of quality, but of strategic purpose. The single-carbon difference profoundly impacts the amine's electronic properties, steric environment, and, most critically, its eligibility for certain ring-forming reactions.
-
Choose this compound when your design requires a more rigid linker, placing the amine functionality directly adjacent to the thiophene ring, or when reduced basicity is advantageous. It is the building block of choice for synthesizing compounds containing the core (thiophen-2-yl)methylamino moiety.[18]
-
Choose 2-Thiopheneethylamine when you require higher nucleophilicity, greater flexibility, and lower steric hindrance. It is the indispensable choice for constructing fused thieno[2,3-c]pyridine systems via the Pictet-Spengler reaction and is generally a more reactive and versatile building block for standard amine chemistry.
By understanding these fundamental differences, researchers can more effectively design synthetic routes, troubleshoot reactions, and accelerate the development of novel thiophene-based therapeutics and materials.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Thiophene-2-ethylamine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Thiopheneethylamine: Chemical Properties, Applications, and Synthesis Insights for Industrial Use. Retrieved from [Link]
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PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
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-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. Retrieved from [Link]
-
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-
ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Thiophenemethylamine Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Purity in 2-Thiophenemethylamine
This compound is a pivotal building block in medicinal chemistry, forming the structural core of various pharmacologically active agents, including serotonin 5-HT1A receptor antagonists and novel therapeutic conjugates.[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and complicate regulatory submissions. Therefore, a robust, validated analytical method for quantifying the purity of this compound and identifying potential impurities is essential.
This guide focuses on a meticulously developed Gas Chromatography-Mass Spectrometry (GC-MS) method, chosen for its high resolution and definitive identification capabilities. We will also present a comparative analysis with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive overview of the available analytical strategies.
The Challenge of Amine Analysis and the Rationale for GC-MS with Derivatization
The direct analysis of primary amines like this compound by gas chromatography presents significant challenges. The polar nature of the amine functional group leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shapes (tailing) and low volatility.[2] To overcome these issues, a derivatization step is employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior.[3]
For this application, we propose an acylation reaction using Pentafluoropropionic Anhydride (PFPA) . This choice is deliberate for several reasons:
-
Robustness: Acylation with PFPA is a rapid and nearly quantitative reaction for primary amines.[4]
-
Enhanced Volatility: The resulting pentafluoropropionyl derivative is significantly more volatile than the parent amine, allowing for elution at lower temperatures and reducing the risk of thermal degradation.
-
Improved Peak Shape: The derivatization minimizes interactions with the GC column, leading to sharp, symmetrical peaks ideal for accurate quantification.
-
Mass Spectrometry Compatibility: The derivative's mass spectrum provides clear, high-mass fragments, which are excellent for selective ion monitoring (SIM) for enhanced sensitivity and specificity.
Proposed GC-MS Method for Quantitative Analysis of this compound
This section outlines a detailed, step-by-step protocol for the purity analysis of this compound using GC-MS with PFPA derivatization.
Experimental Workflow
Caption: Workflow for this compound Purity Analysis.
Detailed Experimental Protocol
Materials:
-
This compound sample
-
Pentafluoropropionic Anhydride (PFPA)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and the sample to be tested into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with ethyl acetate.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the standard and sample solutions into separate 2 mL autosampler vials.
-
Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).
-
Add 100 µL of PFPA.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 65°C for 30 minutes in a heating block or oven.[4]
-
After cooling to room temperature, dilute the mixture with 1 mL of ethyl acetate.
-
-
GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | Provides good separation for a wide range of analyte polarities. |
| Injector | Split/splitless, 250°C | Ensures efficient vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Optimized to separate the derivatized analyte from potential impurities. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-500) and SIM | Full scan for impurity identification; SIM for high-sensitivity quantification. |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard | Select characteristic, high-abundance ions for quantification and qualification. |
Method Validation: A Self-Validating System
To ensure the reliability and accuracy of the analytical data, the proposed GC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]
Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from impurities or degradation products at the retention time of the derivatized analyte. | To ensure the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) > 0.99 for a minimum of five concentration levels. | To demonstrate a proportional relationship between analyte concentration and instrument response. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have acceptable precision, accuracy, and linearity. | |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. | To determine the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., oven temperature, flow rate). | To evaluate the method's capacity to remain unaffected by small variations. |
Identifying Potential Impurities
A robust purity method must be able to separate the main component from potential process-related impurities and degradation products. Based on the common synthesis of this compound via reductive amination of 2-thiophenecarboxaldehyde, potential impurities include:
-
Unreacted Starting Materials: 2-thiophenecarboxaldehyde.
-
By-products: Imines formed as intermediates, and secondary amines from further reaction.
-
Reagent-related Impurities: Residual reducing agents or their by-products.
The proposed GC-MS method, with its high resolving power, is designed to effectively separate these potential impurities from the main analyte peak.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is an excellent choice for volatile or semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for non-volatile or thermally labile substances.[6]
| Feature | GC-MS with Derivatization | HPLC-UV/MS |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Required; achieved through derivatization. | Not required. |
| Derivatization | Necessary for primary amines. | Often not required, but can be used to enhance detection. |
| Resolution | Generally higher due to long capillary columns. | Very good, but can be lower than capillary GC. |
| Sensitivity | Excellent, especially in SIM mode. | Good, can be enhanced with MS detection. |
| Identification | Definitive identification through mass spectral library matching. | Retention time matching; MS provides structural information. |
| Analysis Time | Can be faster for simple mixtures. | Can be longer, especially with gradient elution. |
Causality of Choice:
-
Choose GC-MS when: High resolution is critical for separating closely related impurities, and definitive identification of unknown peaks through mass spectral libraries is a priority. It is the gold standard for volatile impurity profiling.[6]
-
Choose HPLC when: The analyte or its impurities are non-volatile or thermally unstable. HPLC is also advantageous when a simpler sample preparation workflow (without derivatization) is desired.[7] For many pharmaceutical APIs, HPLC is the predominant technique due to the non-volatile nature of the molecules.
Conclusion
The quantitative analysis of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. The proposed GC-MS method, incorporating a robust PFPA derivatization, offers high specificity, sensitivity, and resolving power, making it an ideal choice for this application. The method's effectiveness is underpinned by a comprehensive validation strategy aligned with ICH guidelines, ensuring the generation of reliable and accurate data.
While HPLC presents a viable alternative, particularly for non-volatile compounds, the superior resolution and definitive identification capabilities of GC-MS make it a powerful tool for in-depth purity analysis and impurity profiling of this compound. The choice between these techniques should be guided by the specific analytical requirements, including the nature of potential impurities and the need for structural elucidation.
References
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC. Retrieved from [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). PMC. Retrieved from [Link]
-
Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography–mass spectrometry. (2008). ResearchGate. Retrieved from [Link]
-
Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production? (2014). ResearchGate. Retrieved from [Link]
-
Determination of amines as pentafluoropropionic anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. (2008). PubMed. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2019). ResearchGate. Retrieved from [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. Retrieved from [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Why doesn't Pharma use GC? (2006). Chromatography Forum. Retrieved from [Link]
-
Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. (2002). The Royal Society of Chemistry. Retrieved from [Link]
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). PubMed. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2019). IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (2006). Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]
-
Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. (2014). ResearchGate. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Thiophenemethylamine
In any well-run laboratory, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 2-Thiophenemethylamine (CAS No. 30433-91-1), a versatile reactant in synthetic chemistry, requires meticulous handling from acquisition to disposal due to its specific hazard profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The "why" behind each step is as critical as the "how," ensuring a self-validating system of safety and compliance for your facility.
Understanding the Imperative: The Hazard Profile of this compound
Before handling disposal, it is crucial to understand the risks associated with this compound. Its hazardous properties are the primary drivers for the stringent disposal protocols outlined below. The compound is classified with multiple hazards that demand respect and caution.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Category | Signal Word | Key Implications |
| Acute Oral Toxicity | Category 4 | Warning | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Warning | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Warning | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1/2 | Danger/Warning | Causes severe skin burns and irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1/2 | Danger/Warning | Causes serious eye damage and irritation.[1][2] |
| Aquatic Hazard | Acute/Chronic | (Varies) | Harmful to aquatic life, potentially with long-lasting effects.[3][4] |
The core takeaway from this profile is that this compound is toxic, corrosive, and an environmental hazard. Therefore, under no circumstances should it or its containers be disposed of via standard drains or municipal trash.[3][5] The only acceptable endpoint is a designated, approved hazardous waste disposal plant.[1][3][6]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure a closed-loop, compliant, and safe process for managing this compound waste from the point of generation to its final removal by professionals.
Step 1: Point-of-Generation Segregation
The Principle: The first and most critical step is preventing hazardous reactions. Amines, including this compound, are incompatible with certain chemical classes.
Procedure:
-
Identify the Waste Stream: Designate a specific waste container solely for this compound and materials heavily contaminated with it (e.g., pipette tips, weighing paper).
-
Segregate from Incompatibles: It is imperative to keep this waste stream separate from:
-
Collect Rinsate: Any solvent used to rinse glassware that has contained this compound (e.g., acetone, ethanol) must also be collected as hazardous waste. This "rinsate" is considered contaminated and cannot be poured down the drain.
Step 2: Container Selection and Labeling
The Principle: Proper containment and clear communication are fundamental to safety and regulatory compliance. The container must be robust and its contents clearly identified to anyone who may handle it.
Procedure:
-
Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing screw cap.[5][7] Ensure the container is free from defects.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[7]
-
Complete the Label: Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
Any other components in the waste mixture (e.g., solvents) with estimated percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard/Harmful, Environment).
-
Step 3: Safe Accumulation
The Principle: Waste must be stored in a designated, safe location that minimizes risk to laboratory personnel and the facility.
Procedure:
-
Use a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[8][9] This area should be at or near the point of generation.
-
Provide Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin.[9] This will contain any potential leaks or spills.
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[5][10] Do not overfill the container; a maximum of 90% capacity is a standard best practice.[10]
Step 4: Arranging for Final Disposal
The Principle: The final disposal of hazardous waste is a regulated process that must be handled by trained and licensed professionals.
Procedure:
-
Contact Your EHS Office: Once the container is approaching full (or in accordance with your institution's timeline), contact your EHS department to schedule a waste pickup.[9]
-
Provide Documentation: EHS or the licensed waste disposal company will require information from your waste label to prepare for transport and disposal in accordance with all local, state, and federal regulations.[4][5]
Management of Empty Containers and Spills
Decontamination of Empty Containers: An "empty" container that once held this compound is not considered non-hazardous. To render it so, it must be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinses as hazardous waste in your designated container.[9]
-
After triple-rinsing and air-drying, deface the original label completely and dispose of the container as instructed by your EHS office (e.g., in a designated bin for rinsed glass or plastic).[9]
Accidental Spill Response:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves.[1][2] If significant vapor is present, a respirator may be necessary.[1][7]
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to dike and absorb the spill.[2][7]
-
Collect and Dispose: Carefully collect the absorbent material, place it in a sealed, compatible container, and label it as hazardous waste for professional disposal.[2][7]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making and procedural flow for the safe management of this compound waste.
Caption: Waste Management Workflow for this compound.
Conclusion
The responsible disposal of this compound is not an optional afterthought but an integral part of its use in a professional research environment. By understanding its hazard profile and adhering to a systematic protocol of segregation, containment, labeling, and professional disposal, you ensure the safety of yourself, your colleagues, and the wider environment. This structured approach transforms regulatory requirements into a seamless and self-validating laboratory practice, building a deep foundation of trust in your operational safety.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Thiophene-2-Ethylamine Safety Guide. Scribd. [Link]
-
Disposing Amine Waste. Technology Catalogue. [Link]
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Standard Operating Procedure - Methylamine. Washington State University. [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Thiophenemethylamine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific advancement. 2-Thiophenemethylamine is a key building block, serving as a reactant in the synthesis of compounds ranging from serotonin 5-HT1A receptor antagonists to probes for metal detoxification studies.[1] However, its utility is matched by its hazardous nature. A deep, causal understanding of its risk profile is not merely a regulatory formality but the bedrock of a safe and successful research environment.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling of this compound, grounded in the scientific principles of hazard mitigation. Our objective is to instill a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on your research, secure in the knowledge that all necessary precautions are validated and in place.
Hazard Profile: The "Why" Behind the Precautions
This compound is classified as a hazardous chemical, presenting multiple risks that dictate our PPE and handling strategy.[2] Its primary dangers are its corrosive nature and potential for causing severe skin and eye damage.[2][3] Understanding these hazards is the first step in a robust risk assessment.
Hazard Classification Summary:
| Hazard Type | Description | GHS Classification | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and damage upon contact. | Skin Corrosion 1B | |
| Serious Eye Damage | Causes serious eye damage, potentially leading to blindness. | Eye Damage 1 | [2] |
| Acute Toxicity | Harmful if inhaled, swallowed, or in contact with skin.[4] | Acute Toxicity 4 | [5] |
| Combustibility | It is a combustible liquid with a flash point of 73 °C (163.4 °F).[2] | Combustible Liquid | [2] |
| Respiratory Irritation | May cause respiratory irritation if vapors or mists are inhaled.[4] | STOT SE 3 | [5] |
| Air Sensitivity | The material is known to be air-sensitive.[3] | - | [3] |
These hazards are not abstract concepts; they represent tangible threats. Skin contact can lead to immediate and severe chemical burns.[2] Inhalation of vapors can irritate the respiratory tract, and ingestion can cause severe damage to the gastrointestinal system.[2][4] Therefore, our selection of PPE is a direct response to these specific, documented risks.
The Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. This involves selecting specific equipment for eye, face, skin, and respiratory protection. The level of protection must be commensurate with the scale and nature of the work being performed.
Engineering Controls: The First Line of Defense
Before discussing wearable PPE, it is critical to emphasize the role of engineering controls. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is the primary method for minimizing inhalation exposure. An eyewash station and safety shower must be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. AND a full-face shield.[2][4] | The compound is corrosive and can cause severe, irreversible eye damage.[2] Goggles provide a seal against splashes and vapors. The face shield offers a secondary layer of protection for the entire face from splashes during transfers or potential reactions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use. | Prevents direct skin contact with the corrosive liquid. Proper glove removal technique is critical to avoid contaminating hands.[4] |
| Body Protection | A flame-resistant laboratory coat. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is required.[2][7] | Protects the skin on the arms and body from accidental splashes. Flame resistance is necessary due to the combustible nature of the chemical.[2] |
| Respiratory Protection | Required when working outside a fume hood, if ventilation is inadequate, or if irritation is experienced. Use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter (Type A, brown).[2] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is also recommended.[4] | Protects against the inhalation of harmful vapors and mists that can cause respiratory irritation.[4] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Procedural Guide: From Preparation to Disposal
Safe handling is a process, not just a set of equipment. The following procedural steps ensure that PPE is used effectively to mitigate risk at every stage.
Step 1: Pre-Experiment Risk Assessment
Before handling the chemical, review the Safety Data Sheet (SDS) and your specific experimental protocol.[8] Assess the quantities being used and the nature of the procedure (e.g., heating, agitation) to determine if additional precautions are necessary.
Step 2: PPE Donning Workflow
The sequence of putting on PPE is critical to ensure complete protection.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
